AZD2858
Description
Propriétés
IUPAC Name |
3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCSBLWRGCOVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486424-20-8 | |
| Record name | 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
AZD2858: A Technical Guide to GSK-3α versus GSK-3β Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of AZD2858, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). The document details the quantitative data on its inhibitory activity against the two isoforms, GSK-3α and GSK-3β, outlines the experimental protocols for determining this selectivity, and illustrates the key signaling pathways and experimental workflows.
Quantitative Data: this compound Inhibitory Potency
This compound exhibits a preferential inhibition of GSK-3α over GSK-3β. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined through in vitro kinase assays.[1] A lower IC50 value indicates a higher potency. The data clearly demonstrates that a lower concentration of this compound is required to inhibit GSK-3α activity by 50% compared to GSK-3β.
| Isoform | IC50 (nM) |
| GSK-3α | 0.9[1] |
| GSK-3β | 5[1] |
This approximate 5.5-fold selectivity for GSK-3α is a key characteristic of this compound and is critical for interpreting its biological effects in various experimental models.
Experimental Protocols
The determination of this compound's selectivity for GSK-3α versus GSK-3β relies on robust biochemical and cell-based assays. Below are detailed methodologies for the key experiments.
In Vitro Kinase Assay for IC50 Determination
A common method to determine the IC50 values for kinase inhibitors is a fluorescence resonance energy transfer (FRET)-based assay, such as the Z-LYTE™ Kinase Assay.[1] This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase.
Objective: To quantify the inhibitory potency of this compound against recombinant human GSK-3α and GSK-3β.
Materials:
-
Recombinant human GSK-3α and GSK-3β enzymes
-
Fluorescently labeled peptide substrate (e.g., a synthetic peptide derived from a known GSK-3 substrate)
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Development reagent (to detect phosphorylated vs. non-phosphorylated substrate)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the respective GSK-3 isoform (GSK-3α or GSK-3β), and the peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
Reaction Termination and Development: Stop the reaction and add the development reagent according to the manufacturer's instructions. This reagent will produce a differential fluorescent signal based on the phosphorylation state of the substrate.
-
Data Acquisition: Read the fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: β-catenin Accumulation via Western Blot
Inhibition of GSK-3 in cells leads to the stabilization of β-catenin, a key downstream effector in the Wnt signaling pathway.[2][3] This can be visualized and quantified using Western blotting.
Objective: To demonstrate the functional inhibition of GSK-3 by this compound in a cellular context by measuring the accumulation of β-catenin.
Materials:
-
Cell line (e.g., U2OS, human osteosarcoma cells)[1]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Plate the chosen cell line and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specific duration (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using the supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading for the Western blot.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the intensity of the β-catenin bands and normalize them to the loading control. An increase in the normalized β-catenin signal in this compound-treated cells compared to the control indicates GSK-3 inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the workflows of the described experiments.
Wnt/β-catenin Signaling Pathway
Caption: Wnt/β-catenin signaling with and without this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase assay.
Experimental Workflow: Western Blot for β-catenin
Caption: Workflow for β-catenin Western blot analysis.
References
An In-depth Technical Guide on the Biological Effects of AZD2858 on Mesenchymal Stem Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects of AZD2858, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3), on mesenchymal stem cells (MSCs). The document details the molecular mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanism of Action: Selective GSK-3 Inhibition and Wnt/β-catenin Pathway Activation
This compound functions as a potent, ATP-competitive inhibitor of GSK-3, a serine/threonine kinase with two highly homologous isoforms, GSK-3α and GSK-3β[1]. GSK-3 is a pivotal regulatory node in numerous cellular processes, most notably the canonical Wnt/β-catenin signaling pathway[1]. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation and degradation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are crucial for osteogenic differentiation.
This compound has demonstrated high potency against both GSK-3 isoforms and is orally bioavailable[2].
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro and in vivo effects of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (GSK-3α) | 0.9 nM | Biochemical Assay | [2] |
| IC₅₀ (GSK-3β) | 5 nM | Biochemical Assay | [2] |
| IC₅₀ (GSK-3β dependent phosphorylation) | 68 nM | Cell-based Assay | [2][3] |
| IC₅₀ (Tau phosphorylation at S396) | 76 nM | In vitro Assay | |
| β-catenin level increase | 3-fold | Human osteoblast-like cells (1 µM, 12h) | [3][4] |
| TAZ expression increase | 1.4-fold (EC₅₀ = 440 nM) | hADSC | [2] |
| Osterix expression increase | 1.4-fold (EC₅₀ = 1.2 µM) | hADSC | [2] |
hADSC: human Adipose-Derived Stem Cells
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Dose/Time | Effect | Reference |
| Trabecular Bone Mass | 20 mg/kg once daily for 2 weeks | 172% of control (total BMC) | [3][4] |
| Cortical Bone Mass | 20 mg/kg once daily for 2 weeks | 111% of control (total BMC) | [3][4] |
| Fracture Callus Mineral Density | 30 µmol/kg daily | +28% at 2 weeks, +38% at 3 weeks | [3] |
| Fracture Callus Mineral Content | 30 µmol/kg daily | +81% at 2 weeks, +93% at 3 weeks | [3] |
| Serum P1NP (Bone Formation Marker) | 30 µmol/kg/day, from day 3 | Statistically significant increase | [2] |
| Serum TRAcP-5b (Resorption Marker) | 30 µmol/kg/day, from day 3 | Statistically significant decrease | [2] |
BMC: Bone Mineral Content
Effects on Mesenchymal Stem Cell Differentiation
This compound robustly promotes the commitment and differentiation of MSCs towards the osteoblastic lineage. Treatment of human adipose-derived stem cells (hADSCs) with this compound stimulates osteogenic mineralization in vitro[3][5]. This effect is mediated by the stabilization of β-catenin[3][5]. Furthermore, this compound enhances the clonogenic ability of mesenchymal progenitors with osteogenic potential[2]. The increased expression of key osteogenic transcription factors such as Osterix and TAZ further corroborates its pro-osteogenic activity[2].
Current evidence suggests that this compound does not promote adipogenic differentiation. In vitro studies have shown that while it enhances the differentiation of mesenchymal progenitors towards the osteogenic lineage, it does not have the same effect on the adipogenic lineage[2]. The Wnt/β-catenin signaling pathway, which is activated by this compound, is known to be a critical inhibitor of adipogenesis while promoting osteogenesis, highlighting a competitively balanced relationship between these two differentiation programs in MSCs[6].
Signaling Pathways and Visualizations
The primary signaling cascade modulated by this compound in MSCs is the canonical Wnt/β-catenin pathway. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for assessing osteogenic differentiation.
Caption: this compound inhibits GSK-3β, activating the Wnt/β-catenin pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Human stem cell osteoblastogenesis mediated by novel glycogen synthase kinase 3 inhibitors induces bone formation and a unique bone turnover biomarker profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How mesenchymal stem cells transform into adipocytes: Overview of the current understanding of adipogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
AZD2858 and Tau Phosphorylation Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent, orally active, and selective ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3).[1] It exhibits high affinity for both GSK-3 isoforms, with inhibitory concentrations in the nanomolar range. GSK-3β is a key serine/threonine kinase implicated in the pathological hyperphosphorylation of the microtubule-associated protein tau, a central event in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease.[1] By inhibiting GSK-3, this compound has been investigated as a potential therapeutic agent to reduce tau hyperphosphorylation and its downstream pathological consequences.
This technical guide provides a comprehensive overview of this compound's mechanism of action, a summary of its quantitative effects on tau phosphorylation from preclinical studies, and detailed experimental protocols for its evaluation. While promising in preclinical models, the clinical development of this compound was discontinued (B1498344) due to observations of toxicity, specifically a significant increase in bone formation.[1] Nevertheless, the data and methodologies associated with this compound remain valuable for the broader field of GSK-3 inhibitor research and development for tauopathies.
Core Mechanism of Action: GSK-3 Inhibition
This compound functions by binding to the ATP-binding pocket of GSK-3, preventing the transfer of phosphate (B84403) groups to its downstream substrates, including tau protein.[1] The hyperactivation of GSK-3β in pathological conditions leads to the excessive phosphorylation of tau at multiple serine and threonine residues. This hyperphosphorylation causes tau to detach from microtubules, leading to microtubule instability and the aggregation of tau into paired helical filaments (PHFs), the primary component of neurofibrillary tangles (NFTs) in Alzheimer's disease. This compound's inhibition of GSK-3β directly counteracts this process, reducing the phosphorylation of tau at sites such as Serine 396 (S396), which is associated with tau pathology.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
| Target | Assay Type | IC50 Value |
| GSK-3α | Biochemical Assay | 0.9 nM |
| GSK-3β | Biochemical Assay | 5 nM |
| GSK-3β dependent phosphorylation | Cellular Assay | 68 nM |
| Tau Phosphorylation (in vitro) | Cellular Assay | 76 nM |
Experimental Protocols
In Vitro GSK-3β Kinase Assay
This protocol outlines a biochemical assay to determine the in vitro potency of this compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a tau-derived peptide)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the GSK-3β enzyme, the GSK-3β substrate peptide, and the diluted this compound or vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Detection: Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ system. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Tau Phosphorylation Assay (Okadaic Acid-Induced)
This protocol describes a cell-based assay to evaluate the effect of this compound on tau phosphorylation in a cellular context using Okadaic acid to induce hyperphosphorylation.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Okadaic Acid (OA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-tau (e.g., pS396), anti-total-tau, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Seed SH-SY5Y cells in multi-well plates and allow them to reach 70-80% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Induction of Tau Hyperphosphorylation: Add Okadaic Acid to a final concentration of 100 nM and incubate for an additional 3-6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blot Analysis: Proceed with the Western blot protocol as detailed below.
Western Blot Protocol for Phosphorylated Tau
This protocol details the steps for detecting changes in tau phosphorylation via Western blot.
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Do not use milk for blocking as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-tau (e.g., pS396) and total tau, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin) should be used on a separate blot or after stripping the membrane.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for phosphorylated tau and total tau. Normalize the phosphorylated tau signal to the total tau signal and the loading control to determine the relative change in tau phosphorylation.
Conclusion
This compound is a potent and selective GSK-3 inhibitor that has demonstrated clear efficacy in reducing tau phosphorylation in preclinical in vitro and cellular models. Its well-defined mechanism of action as an ATP-competitive inhibitor of GSK-3 makes it a valuable research tool for investigating the role of this kinase in tauopathies. Although its clinical development was halted due to safety concerns related to bone formation, the study of this compound has provided important insights into the therapeutic potential and challenges of targeting GSK-3 for neurodegenerative diseases. The experimental protocols detailed in this guide offer a robust framework for the evaluation of other GSK-3 inhibitors in the context of tau phosphorylation.
References
AZD2858: A Technical Guide to its Discovery, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent and selective, orally bioavailable, and brain-permeable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Initially investigated for neurodegenerative diseases such as Alzheimer's, its clinical development in that area was discontinued. However, this compound has shown significant promise in the field of bone regeneration due to its profound effects on bone formation. This technical guide provides an in-depth overview of the discovery, chemical properties, and mechanism of action of this compound, intended for researchers and professionals in drug development.
Discovery and Development
This compound was developed by AstraZeneca as a highly selective ATP-competitive inhibitor of GSK-3. The primary therapeutic goal for the development of GSK-3 inhibitors was initially focused on neurodegenerative disorders, given the role of GSK-3 in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. While this compound demonstrated efficacy in reducing tau phosphorylation in preclinical models, its clinical development for these indications was halted due to observations of significant effects on bone formation. Subsequent research has therefore pivoted to explore its potential as a therapeutic agent for bone disorders, such as fracture healing and osteoporosis.
Chemical Properties
This compound is a synthetic organic compound belonging to the pyrazine (B50134) class. Its detailed chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-Amino-6-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-N-3-pyridinyl-2-pyrazinecarboxamide | |
| Molecular Formula | C₂₁H₂₃N₇O₃S | |
| Molecular Weight | 453.52 g/mol | |
| CAS Number | 486424-20-8 | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Oral Bioavailability | Orally bioavailable | |
| Brain Permeability | Brain permeable |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, the synthesis would likely involve a multi-step process culminating in the formation of the pyrazinecarboxamide core, followed by the introduction of the substituted phenyl and pyridinyl groups. General synthetic strategies for similar 3-amino-pyrazine-2-carboxamide derivatives often involve key steps such as amidation and Suzuki coupling reactions.
Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor of both isoforms of Glycogen Synthase Kinase-3, GSK-3α and GSK-3β. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates. This inhibition has significant effects on two primary signaling pathways: the Wnt/β-catenin pathway and the tau phosphorylation cascade.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator, stimulating the expression of genes involved in cell proliferation, differentiation, and bone formation. This activation of the Wnt pathway is the primary mechanism behind the observed anabolic effects of this compound on bone tissue.[1]
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
Tau Phosphorylation
GSK-3β is one of the primary kinases responsible for the phosphorylation of the microtubule-associated protein tau. In pathological conditions such as Alzheimer's disease, hyperphosphorylation of tau leads to its aggregation into neurofibrillary tangles, a key neuropathological feature. By inhibiting GSK-3β, this compound reduces the phosphorylation of tau at multiple sites, which was the basis for its initial investigation in neurodegenerative diseases.
Caption: Inhibition of Tau hyperphosphorylation by this compound.
Quantitative Data
The inhibitory potency of this compound against GSK-3 has been quantified in various assays.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (GSK-3α) | 0.9 nM | Biochemical Assay | |
| IC₅₀ (GSK-3β) | 5 nM | Biochemical Assay | |
| IC₅₀ (Tau Phosphorylation) | 76 nM | Cell-based Assay | |
| IC₅₀ (GSK-3β dependent phosphorylation) | 68 nM | Cell-based Assay |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are summaries of key experimental methodologies relevant to the characterization of this compound.
In Vitro GSK-3β Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on purified GSK-3β enzyme.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 specific peptide substrate (e.g., a pre-phosphorylated peptide)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
This compound at various concentrations
-
Kinase reaction buffer
-
Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, GSK-3β enzyme, and the peptide substrate.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for a short period.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a strong acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.
Caption: Workflow for an in vitro GSK-3β kinase assay.
Cellular Tau Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit tau phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Okadaic acid (a phosphatase inhibitor to induce tau hyperphosphorylation)
-
Lysis buffer
-
Primary antibodies (anti-phospho-tau, anti-total-tau, and a loading control like anti-GAPDH)
-
Secondary antibodies (e.g., HRP-conjugated)
-
Western blotting reagents and equipment
Protocol:
-
Culture cells to an appropriate confluency.
-
Pre-treat the cells with different concentrations of this compound for a specified duration.
-
Induce tau hyperphosphorylation by treating the cells with okadaic acid.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Perform Western blotting using primary antibodies against phosphorylated tau, total tau, and a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated tau to total tau and assess the inhibitory effect of this compound.
Conclusion
This compound is a potent and selective GSK-3 inhibitor with a well-defined mechanism of action. While its initial development for neurodegenerative diseases was not pursued, its profound anabolic effects on bone tissue have opened new avenues for its therapeutic application in orthopedics. The data and protocols presented in this guide provide a comprehensive overview for researchers interested in further exploring the biological activities and therapeutic potential of this compound. Further research, particularly in elucidating its long-term safety and efficacy in bone regeneration, is warranted.
References
In Vitro Activity of AZD2858 on β-Catenin Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro activity of AZD2858, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with a specific focus on its effects on β-catenin levels. Dysregulation of the Wnt/β-catenin signaling pathway is implicated in a variety of diseases, including cancer and developmental disorders. This compound's mechanism of action, which involves the stabilization and accumulation of β-catenin, makes it a valuable tool for studying this pathway and a potential therapeutic agent. This document details the quantitative effects of this compound on β-catenin, provides in-depth experimental protocols for its characterization, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: GSK-3 Inhibition and β-Catenin Stabilization
This compound is a potent, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1] In the canonical Wnt/β-catenin signaling pathway, GSK-3 is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[2] In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2] By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus.[2] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and fate.[2]
Quantitative Data: In Vitro Activity of this compound
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target/Effect | Value | Reference |
| IC50 | GSK-3α | 0.9 nM | [1] |
| IC50 | GSK-3β | 5 nM | [1] |
| Cellular IC50 | GSK-3β dependent phosphorylation | 68 nM | [1] |
Table 2: Effect of this compound on β-Catenin Levels and Cellular Viability
| Cell Type | Effect | Concentration | Result | Reference |
| Human Osteoblast-like Cells | Increased β-catenin levels | 1 µM | 3-fold increase | [1][3] |
| Human Osteoblast Cells | Increased β-catenin levels | 1 µM | Increase observed | [3] |
| Human Osteoblast Cells | β-catenin levels | 10 nM | No effect | [1] |
| U251 Human Glioblastoma | Cytotoxicity (IC50) | ~1.01 µM | - | [4] |
| U87 Human Glioblastoma | Cytotoxicity (IC50) | ~6.52 µM | - | [4] |
| GBM1 Patient-Derived Glioblastoma | Cytotoxicity (IC50) | ~1.5 µM | - | [4] |
| GBM4 Patient-Derived Glioblastoma | Cytotoxicity (IC50) | ~2.0 µM | - | [4] |
| Normal Human Astrocytes (NHA) | Cytotoxicity (IC50) | ~2.9 µM | - | [4] |
| Neural Progenitor Cells (NP1) | Cytotoxicity (IC50) | ~2.5 µM | - | [4] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.
References
AZD2858 as a Chemical Probe for GSK-3 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of AZD2858, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This compound serves as a valuable chemical probe for elucidating the multifaceted roles of GSK-3 in cellular signaling pathways, with significant implications for therapeutic areas such as bone regeneration and neurodegenerative diseases. This document details the compound's mechanism of action, quantitative biochemical and cellular activity, and provides detailed protocols for key experimental procedures.
Introduction to this compound
This compound is an orally active small molecule that demonstrates high selectivity for both isoforms of Glycogen Synthase Kinase 3, GSK-3α and GSK-3β. By inhibiting GSK-3, this compound modulates critical signaling pathways, most notably the canonical Wnt/β-catenin pathway. This pathway is integral to numerous cellular processes, including cell fate determination, proliferation, and differentiation. The dysregulation of GSK-3 activity has been implicated in a range of pathologies, making selective inhibitors like this compound essential tools for both basic research and drug discovery.
Mechanism of Action: Wnt/β-catenin Signaling
In the absence of a Wnt ligand, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. This compound, as a GSK-3 inhibitor, prevents this phosphorylation. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus. Within the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are crucial for processes such as osteoblast differentiation.
Figure 1: GSK-3 in the Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies.
In Vitro Potency and Activity
| Parameter | Target/Assay | Value | Reference(s) |
| IC₅₀ | GSK-3α | 0.9 nM | [1] |
| IC₅₀ | GSK-3β | 5 nM | [1] |
| IC₅₀ | GSK-3β dependent phosphorylation | 68 nM | [1] |
| IC₅₀ | Tau Phosphorylation (S396) | 76 nM | [1] |
| Kᵢ | GSK-3β | 4.9 nM | [1] |
| EC₅₀ | β-catenin stabilization (rat MSCs) | 234 nM | [1] |
In Vivo Efficacy in Rat Models
| Study Type | Dosage | Duration | Key Findings | Reference(s) |
| Bone Mass | 20 mg/kg (oral, daily) | 2 weeks | Trabecular BMC: 172% of controlCortical BMC: 111% of control | [2] |
| Fracture Healing | 20 mg/kg (oral, daily) | 2-3 weeks | Mineral Density: +28% (2 wks), +38% (3 wks)Mineral Content: +81% (2 wks), +93% (3 wks) | [3][4] |
Kinase Selectivity Profile
A comprehensive kinase selectivity panel for this compound is not publicly available. However, it is reported to have a high degree of selectivity, ranging from 70- to over 6000-fold against a panel of other kinases.[1] To provide a representative example of the selectivity of a potent GSK-3 inhibitor, the kinase selectivity profile of CHIR-99021 is presented below. It is anticipated that this compound would exhibit a comparable selectivity profile.
Representative Kinase Selectivity Profile (CHIR-99021)
| Kinase | % Inhibition at 10 µM |
| GSK3α | 99.9 |
| GSK3β | 99.9 |
| CDK2/CycA2 | 79.3 |
| CDK2/CycE1 | 73.5 |
| CDK5 | 86.7 |
| CDK9 | 88.1 |
| CK1g1 | 85.8 |
| LIMK1 | 78.9 |
| BRAF | 53.8 |
| PLK1 | 59.2 |
| Data from NIH Probe Reports (ML320) comparing CHIR-99021.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and validation of findings.
In Vitro Kinase Assay (Luminescence-based)
This protocol describes a general procedure for measuring GSK-3 kinase activity and its inhibition by this compound using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: To each well of the assay plate, add:
-
GSK-3β enzyme solution
-
GSK-3 substrate peptide solution
-
This compound solution or vehicle control
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular β-catenin Stabilization Assay (Western Blot)
This assay quantifies the accumulation of β-catenin in cells following treatment with this compound.
Materials:
-
Human or rat mesenchymal stem cells (MSCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-β-catenin, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate MSCs in 6-well plates and culture until they reach 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 3-6 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein samples and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-β-catenin and anti-β-actin antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for β-catenin and normalize to the loading control.
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol outlines the procedure for inducing osteogenic differentiation of MSCs using this compound.
Materials:
-
Human MSCs
-
Growth medium (e.g., DMEM, 10% FBS)
-
Osteogenic induction medium (growth medium supplemented with 50 µM ascorbic acid, 10 mM β-glycerophosphate, 100 nM dexamethasone)
-
This compound
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding: Plate MSCs in multi-well plates and culture in growth medium until 70-80% confluent.
-
Osteogenic Induction: Replace the growth medium with osteogenic induction medium containing various concentrations of this compound or a vehicle control.
-
Culture and Medium Change: Culture the cells for up to 21 days, replacing the medium every 2-3 days.
-
Analysis of Osteogenic Markers:
-
Alkaline Phosphatase (ALP) Activity (Day 7-10):
-
Lyse the cells according to the ALP activity kit protocol.
-
Measure the colorimetric or fluorometric signal to quantify ALP activity, an early marker of osteoblast differentiation.
-
-
Mineralization (Alizarin Red S Staining) (Day 14-21):
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Alizarin Red S solution, which binds to calcium deposits.
-
Wash the cells and visualize the red staining of mineralized nodules. For quantification, the stain can be extracted and measured spectrophotometrically.
-
-
In Vivo Rat Femoral Fracture Model
This protocol provides an overview of the in vivo model used to assess the effect of this compound on fracture healing.
Materials:
-
Sprague-Dawley rats
-
Surgical instruments for fracture creation
-
This compound formulation for oral gavage
-
Imaging equipment (X-ray, pQCT/micro-CT)
-
Biomechanical testing equipment (e.g., four-point bending machine)
Procedure:
-
Animal Model: Anesthetize the rats and create a standardized mid-diaphyseal femoral fracture. The fracture may be stabilized with an intramedullary pin.
-
Treatment: Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage for a period of up to 3 weeks.[4]
-
Monitoring and Analysis:
-
Radiographic Analysis: Perform X-rays at weekly intervals to monitor fracture healing and callus formation.
-
pQCT/micro-CT Analysis (at endpoint): Sacrifice the animals at specified time points (e.g., 2 and 3 weeks). Harvest the femurs and perform high-resolution imaging to quantify bone mineral content, bone mineral density, and callus volume.[3][4]
-
Histological Analysis: Decalcify and process the bone samples for histological staining (e.g., H&E, Safranin O) to assess the cellular composition of the healing callus and determine the mode of ossification (endochondral vs. intramembranous).
-
Biomechanical Testing (at endpoint): Subject the healed femurs to mechanical testing (e.g., four-point bending) to determine their structural strength, including ultimate load and stiffness.[4]
-
Experimental and Logical Workflows
The following diagrams illustrate the logical progression of experiments for characterizing a chemical probe like this compound and the workflow for a specific in vivo study.
Figure 2: General experimental workflow for the characterization of a chemical probe.
Figure 3: Experimental workflow for the rat femoral fracture healing model with this compound.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of GSK-3, making it an exemplary chemical probe for investigating the biological functions of this kinase. Its well-characterized effects on the Wnt/β-catenin pathway and demonstrated in vivo efficacy, particularly in bone formation, underscore its value in both fundamental research and as a potential starting point for therapeutic development. The data and protocols provided in this guide are intended to support the research community in the effective utilization of this compound to further unravel the complexities of GSK-3 signaling.
References
- 1. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
AZD2858: A Technical Guide to a Potent GSK-3 Inhibitor with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent, orally bioavailable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a serine/threonine kinase that plays a critical role in a wide range of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its two isoforms, GSK-3α and GSK-3β, are key regulators of multiple signaling pathways, most notably the canonical Wnt/β-catenin pathway. Due to its central role in cellular function, GSK-3 has emerged as a promising therapeutic target for a variety of diseases.
This technical guide provides an in-depth overview of the preclinical data supporting the potential therapeutic applications of this compound. It summarizes key quantitative findings, details the experimental protocols used in pivotal studies, and visualizes the core signaling pathways and experimental workflows. While showing significant promise in preclinical models, particularly in bone regeneration, the clinical development of this compound was discontinued (B1498344) due to toxic side effects.[2] This document serves as a comprehensive resource on the preclinical development of this compound.
Core Mechanism of Action: Potent and Selective GSK-3 Inhibition
This compound functions as a highly potent and selective, ATP-competitive inhibitor of both GSK-3 isoforms.[1] Its primary mechanism of action involves the activation of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3, this compound prevents the phosphorylation and degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of genes involved in cell proliferation and differentiation.
Data Presentation: Summary of In Vitro and In Vivo Efficacy
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency and Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| GSK-3α | Biochemical Assay | 0.9 nM | [1] |
| GSK-3β | Biochemical Assay | 5 nM | [1] |
| Tau Phosphorylation (S396) | In vitro Assay | 76 nM | [1] |
| β-catenin stabilization | Cell-based Assay | 3-fold increase at 1 µM |
Table 2: Preclinical Efficacy of this compound in a Rat Model of Fracture Healing
| Parameter | Treatment Group (this compound 20 mg/kg/day) | Control Group (Vehicle) | % Change vs. Control | Time Point | Reference |
| Bone Mineral Content (BMC) | |||||
| Trabecular | - | - | 172% | 2 weeks | [3] |
| Cortical | - | - | 111% | 2 weeks | [3] |
| Callus Mineral Content | - | - | 81% | 2 weeks | [3] |
| Callus Mineral Content | - | - | 93% | 3 weeks | [3] |
| Bone Mineral Density (BMD) | |||||
| Callus Mineral Density | - | - | 28% | 2 weeks | [3] |
| Callus Mineral Density | - | - | 38% | 3 weeks | [3] |
| Biomechanical Strength | |||||
| Vertebral Compression Strength (Load at failure) | - | - | 370% | 2 weeks | [3] |
| Femoral Diaphyseal Strength (Load at failure) | - | - | 115% | 2 weeks | [3] |
Table 3: Effect of this compound on Bone Turnover Biomarkers in Rats
| Biomarker | Effect of this compound | Time Point | Reference |
| Osteocalcin (Formation) | 146% of control | 2 weeks | [3] |
| CTX (Resorption) | 189% of control | 2 weeks | [3] |
| P1NP (Formation) | Increased | 7 days | |
| TRAcP-5b (Resorption) | Reduced | 7 days |
Experimental Protocols
In Vivo Rat Femoral Fracture Model
This protocol describes the methodology used to evaluate the effect of this compound on fracture healing in a rat model.
-
Animal Model: Male Sprague-Dawley rats.
-
Fracture Induction: A transverse osteotomy is created at the mid-diaphysis of the femur. The fracture is then stabilized with an intramedullary nail.
-
Drug Administration: this compound is administered orally, once daily, at a dose of 20 mg/kg. A control group receives the vehicle.
-
Treatment Duration: The treatment is continued for up to 3 weeks.[3]
-
Outcome Measures:
-
Radiographic Analysis: X-rays are taken at regular intervals to monitor fracture healing.
-
Micro-computed Tomography (µCT): At the end of the study, the femurs are harvested for µCT analysis to quantify callus volume, bone mineral content, and bone mineral density.[3]
-
Histological Analysis: The fracture callus is processed for histological examination to assess the mode of bone healing (endochondral vs. intramembranous ossification).
-
Biomechanical Testing: The mechanical strength of the healed femurs is determined using a four-point bending test to measure parameters like maximum load and stiffness.[3]
-
In Vitro Tau Phosphorylation Assay
This protocol outlines a cell-based assay to assess the inhibitory effect of this compound on tau phosphorylation.
-
Cell Line: NIH-3T3 cells stably expressing 4-repeat Tau.
-
Assay Principle: The assay measures the level of tau phosphorylation at specific sites (e.g., Ser396) in the presence of varying concentrations of this compound.
-
Methodology:
-
Cells are seeded in multi-well plates.
-
Cells are treated with different concentrations of this compound or vehicle control.
-
After incubation, cells are lysed, and the protein concentration is determined.
-
The levels of phosphorylated tau and total tau are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with specific antibodies.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits tau phosphorylation by 50%, is calculated.
Mandatory Visualizations
Signaling Pathway
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3.
Experimental Workflow
Caption: Workflow for the in vivo rat femoral fracture healing model.
Potential Therapeutic Applications
Bone Regeneration and Fracture Healing
The most robust preclinical evidence for this compound lies in its potential to promote bone formation and accelerate fracture healing. By activating the Wnt/β-catenin pathway, this compound stimulates the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. In a rat model of femoral fracture, oral administration of this compound led to a significant increase in bone mineral content and density in the fracture callus.[3] Furthermore, the treated fractures exhibited superior biomechanical strength compared to controls.[3] Histological analysis revealed that this compound promotes a rapid intramembranous ossification process, bypassing the slower endochondral ossification, which is the typical route of fracture healing.
Alzheimer's Disease
GSK-3β is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Hyperphosphorylated tau aggregates to form neurofibrillary tangles, which are toxic to neurons and contribute to cognitive decline. As a potent GSK-3β inhibitor, this compound has been investigated for its potential to reduce tau phosphorylation. In vitro studies have shown that this compound can inhibit the phosphorylation of tau at pathologically relevant sites.[1] However, comprehensive in vivo data on the efficacy of this compound in animal models of Alzheimer's disease is limited.
Discontinuation of Clinical Development
Despite the promising preclinical data, particularly in the context of bone repair, the clinical development of this compound was discontinued. The primary reason for this decision was the emergence of toxic side effects during preclinical toxicology studies.[2] The systemic activation of the Wnt/β-catenin pathway, while beneficial for bone formation, likely led to off-target effects in other tissues, highlighting the challenge of safely targeting such a fundamental signaling pathway.
Conclusion
This compound is a potent and selective inhibitor of GSK-3 that demonstrated significant therapeutic potential in preclinical models of bone regeneration and fracture healing. Its mechanism of action, centered on the activation of the Wnt/β-catenin pathway, provides a strong rationale for its observed effects. While its potential in Alzheimer's disease was also explored, the compound's development was halted due to safety concerns. The extensive preclinical research on this compound, as summarized in this guide, provides valuable insights into the therapeutic possibilities and challenges associated with targeting GSK-3 and the Wnt signaling pathway for various diseases. This information remains a valuable resource for researchers and drug development professionals working in these fields.
References
- 1. AZD-2858 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The GSK-3 Inhibitor AZD2858: A Potent Activator of the Canonical Wnt Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
AZD2858 is a potent and selective, orally active small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key negative regulator of the canonical Wnt signaling pathway.[1][2][3] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm, nuclear translocation, and activation of Wnt target gene transcription.[2] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the Wnt pathway and a potential therapeutic agent for diseases associated with its dysregulation, such as osteoporosis and certain types of cancer.[4][5]
Core Mechanism of Action: GSK-3 Inhibition
This compound functions as an ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[3] The inhibition of GSK-3 by this compound disrupts the "destruction complex," which, in the absence of a Wnt signal, targets β-catenin for proteasomal degradation.[2] This leads to the stabilization and accumulation of β-catenin, the central effector of the canonical Wnt pathway.
Quantitative Effects on the Canonical Wnt Pathway
The activity of this compound has been characterized in various in vitro and in vivo models, demonstrating its potent effect on the canonical Wnt pathway.
| Parameter | Value | Cell/System | Reference |
| IC50 (GSK-3α) | 0.9 nM | Biochemical Assay | [6][7] |
| IC50 (GSK-3β) | 5 nM | Biochemical Assay | [6][7] |
| IC50 (GSK-3β dependent phosphorylation) | 68 nM | Cell-based Assay | [1][6] |
| β-catenin level increase | 3-fold | Primary isolated human osteoblast-like cells (1 µM, 12h) | [1] |
| TAZ expression increase | 1.4-fold | hADSC | [6] |
| Osterix expression increase | 1.4-fold | hADSC | [6] |
| EC50 (TAZ expression) | 440 nM | hADSC | [6] |
| EC50 (Osterix expression) | 1.2 µM | hADSC | [6] |
Experimental Protocols
While specific, detailed experimental protocols for generating the above data are not exhaustively available in the public domain, the following represents a generalized methodology based on standard molecular and cellular biology techniques commonly employed in the study of the Wnt pathway.
Cell Culture and Treatment:
-
Cell Lines: Human osteoblast-like cells, human adipose-derived stem cells (hADSC), or other relevant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture media to the desired final concentration for treating cells.
-
Treatment Conditions: Cells are incubated with this compound or vehicle control (DMSO) for specified periods (e.g., 12 hours) before harvesting for downstream analysis.
Western Blotting for β-catenin Levels:
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for β-catenin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
Quantitative PCR (qPCR) for Target Gene Expression:
-
RNA Extraction: Total RNA is isolated from cells using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA using a reverse transcriptase enzyme.
-
qPCR: The relative expression of Wnt target genes (e.g., TAZ, Osterix, Axin2) is measured by real-time PCR using gene-specific primers and a fluorescent dye like SYBR Green.
-
Analysis: The data is analyzed using the ΔΔCt method, with gene expression levels normalized to a housekeeping gene such as GAPDH.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound in activating the canonical Wnt pathway.
Caption: Generalized experimental workflow for studying this compound effects.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GSK-3 that serves as a robust activator of the canonical Wnt signaling pathway. Its ability to stabilize β-catenin and induce the expression of Wnt target genes makes it an invaluable research tool and a compound of interest for therapeutic development in diseases where Wnt signaling is beneficial, such as in promoting bone formation.[4][8] Further research into the broader downstream effects and in vivo efficacy of this compound will continue to elucidate its full therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZD 2858 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 8. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of AZD2858
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent and selective, orally active inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] GSK-3 is a serine/threonine kinase that plays a critical role as a negative regulator in the canonical Wnt/β-catenin signaling pathway.[5] This pathway is fundamental in various cellular processes, including cell proliferation, differentiation, and apoptosis.[6] By inhibiting GSK-3, this compound promotes the stabilization and nuclear translocation of β-catenin, leading to the activation of Wnt target genes.[6] This mechanism of action has demonstrated significant therapeutic potential, particularly in the context of bone anabolism.[3][4] Preclinical studies have highlighted the ability of this compound to increase bone mass and accelerate fracture healing in rodent models.[2][3]
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, with a focus on its preclinical evaluation. Due to the limited availability of specific quantitative pharmacokinetic parameters in publicly accessible literature, this document will emphasize the well-documented pharmacodynamic effects and the methodologies of key experiments.
Pharmacodynamic Profile
The primary pharmacodynamic effect of this compound is the modulation of the Wnt/β-catenin signaling pathway through the inhibition of GSK-3.
In Vitro Activity
A summary of the in vitro activity of this compound is presented in the table below.
| Parameter | Value | Cell Line/System | Reference |
| GSK-3α IC50 | 0.9 nM | Biochemical Assay | [1] |
| GSK-3β IC50 | 5 nM | Biochemical Assay | [1] |
| GSK-3β dependent phosphorylation IC50 | 68 nM | Cell-based Assay | [1] |
| β-catenin level increase | 3-fold | Human osteoblast-like cells (at 1 µM) | [6] |
In Vivo Efficacy
In vivo studies in rats have demonstrated the dose-dependent effects of orally administered this compound on bone formation.
| Species | Dose | Dosing Regimen | Key Findings | Reference |
| Rat | 20 mg/kg | Once daily, oral | Maximum increase in trabecular bone mass. | [1][3] |
| Rat | 30 µmol/kg (20mg/kg) | Daily, oral for up to 3 weeks | Accelerated fracture healing; increased bone mineral density and content in callus. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings.
In Vitro β-catenin Stabilization Assay
This protocol describes a method to assess the effect of this compound on β-catenin levels in cultured cells.
Objective: To quantify the change in intracellular β-catenin concentration following treatment with this compound.
Materials:
-
Human osteoblast-like cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibody against β-catenin
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture: Culture human osteoblast-like cells to a suitable confluency in standard cell culture conditions.
-
Treatment: Treat the cells with this compound at a final concentration of 1 µM for a specified time (e.g., a short period to observe initial effects).[1] Include a vehicle control group.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for β-catenin.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity to determine the relative increase in β-catenin levels compared to the control.
In Vivo Rat Fracture Healing Model
This protocol outlines an experimental design to evaluate the in vivo efficacy of this compound on bone repair.
Objective: To assess the effect of this compound on the rate and quality of fracture healing in a rat model.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Vehicle control
-
Surgical instruments for fracture induction
-
Peripheral quantitative computed tomography (pQCT) scanner
-
Mechanical testing equipment (e.g., four-point bending test)
Procedure:
-
Animal Model: Induce a standardized femoral fracture in anesthetized rats.[2]
-
Dosing: Administer this compound orally at a dose of 30 µmol/kg (20mg/kg) daily for a period of up to 3 weeks.[2] A control group receives the vehicle.[2]
-
Monitoring: Monitor the animals' health and well-being throughout the study.
-
Analysis at Timepoints: At specific time points (e.g., 2 and 3 weeks), euthanize subgroups of animals and harvest the fractured femurs.[2]
-
pQCT Analysis: Analyze the harvested femurs using pQCT to determine bone mineral density and mineral content of the callus.[2]
-
Biomechanical Testing: Perform four-point bending tests on the healed femurs to assess their mechanical strength.[2]
-
Histological Analysis: Conduct histological analysis of the fracture callus to evaluate the nature of the bone formation.[2]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key processes.
Caption: Wnt/β-catenin signaling with and without this compound.
Caption: Workflow for in vitro and in vivo this compound studies.
Conclusion
While comprehensive pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and half-life, are not extensively detailed in the available public literature, its pharmacodynamic profile as a potent GSK-3 inhibitor is well-established. Preclinical studies robustly demonstrate its oral activity and efficacy in promoting bone formation and accelerating fracture healing in rodent models. The primary mechanism of action involves the activation of the Wnt/β-catenin signaling pathway. Further investigation is warranted to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, which will be critical for its potential translation into clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of drug development and bone biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
AZD2858: A Technical Guide for Studying Bone Formation and Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent, orally active small molecule inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3).[1] It has emerged as a significant investigational tool in the field of bone biology due to its profound anabolic effects on bone tissue.[2] By targeting GSK-3, a key negative regulator in the canonical Wnt/β-catenin signaling pathway, this compound promotes the accumulation of β-catenin, leading to the activation of genes crucial for osteoblast differentiation and subsequent bone formation.[3] Preclinical studies have demonstrated its capacity to increase bone mass and accelerate fracture healing, positioning it as a valuable compound for research into novel therapeutics for osteoporosis and other skeletal disorders.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Wnt/β-catenin Signaling
This compound functions by inhibiting both isoforms of GSK-3, GSK-3α and GSK-3β. In the quiescent state of the Wnt/β-catenin pathway, a destruction complex, which includes GSK-3, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[3] This allows β-catenin to translocate to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of target genes that drive osteoblastogenesis.[5]
Quantitative Data from Preclinical Studies
The effects of this compound on bone have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GSK-3α) | 0.9 nM | Enzyme Assay | |
| IC50 (GSK-3β) | 5 nM | Enzyme Assay | |
| Ki (GSK-3β) | 4.9 nM | Enzyme Assay | [3][6] |
| IC50 (GSK-3β dependent phosphorylation) | 68 nM | Cell-Based Assay | [1][4] |
| IC50 (Tau phosphorylation) | 76 nM | In Vitro Assay | [3][6] |
| EC50 (β-catenin stabilization) | 234 nM | Rat Mesenchymal Stem Cells | [3] |
In Vivo Efficacy of this compound in Rat Models
Table 1: Effects of this compound on Bone Mass in Rats (2-week treatment) [2]
| Parameter | Dose | % of Control | p-value |
| Trabecular Total BMC | 20 mg/kg/day | 172% | <0.001 |
| Cortical Total BMC | 20 mg/kg/day | 111% | <0.001 |
| Vertebral Compression Strength (Load at failure) | 20 mg/kg/day | 370% | <0.001 |
| Femoral Diaphyseal Strength (Load at failure) | 20 mg/kg/day | 115% | <0.01 |
Table 2: Effects of this compound on Fracture Healing in Rats [7][8]
| Parameter | Time Point | % Increase vs. Control |
| Bone Mineral Density (Callus) | 2 weeks | 28% |
| 3 weeks | 38% | |
| Bone Mineral Content (Callus) | 2 weeks | 81% |
| 3 weeks | 93% |
Table 3: Effects of this compound on Serum Bone Turnover Markers in Rats [2][5]
| Marker | Time Point | % of Control / Effect | p-value |
| Osteocalcin (Formation) | 2 weeks | 146% | <0.001 |
| CTX (Resorption) | 2 weeks | 189% | <0.001 |
| P1NP (Formation) | 7 days | Increased | - |
| TRAcP-5b (Resorption) | 7 days | Reduced | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in preclinical studies of this compound.
In Vitro β-catenin Stabilization Assay
Objective: To determine the concentration-dependent effect of this compound on the stabilization of β-catenin in cultured cells.
Methodology:
-
Cell Culture: Rat mesenchymal stem cells are cultured in appropriate growth medium until they reach a specified confluency.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-10 µM) or vehicle control (DMSO) for a defined period (e.g., 4 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against β-catenin and a loading control (e.g., GAPDH).
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system. The band intensities are quantified, and the levels of β-catenin are normalized to the loading control. The EC50 value is calculated from the dose-response curve.
In Vivo Rat Model of Bone Mass Augmentation
Objective: To evaluate the effect of oral administration of this compound on bone mass and strength in rats.
Methodology:
-
Animal Model: Female Sprague-Dawley rats are used.[2]
-
Dosing: this compound is administered orally once daily at various doses (e.g., up to 20 mg/kg) for a period of two weeks. A control group receives the vehicle.[2]
-
Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for serum biomarker analysis. Femurs and vertebrae are harvested for biomechanical testing and histomorphometry.[2]
-
Biomechanical Testing: Vertebrae are subjected to compression testing, and femora undergo a three-point bending test to determine the load at failure.[2]
-
Histomorphometry: Bone samples are processed for histological analysis to assess bone formation indices.[2]
-
Serum Biomarker Analysis: Serum levels of bone formation markers (e.g., Osteocalcin, P1NP) and resorption markers (e.g., CTX, TRAcP-5b) are measured using ELISA or other immunoassays.[2][5]
In Vivo Rat Femoral Fracture Healing Model
Objective: To assess the impact of this compound on the rate and mechanism of fracture healing.
Methodology:
-
Surgical Procedure: A standardized mid-diaphyseal femoral fracture is created in rats, and the fracture is stabilized with an intramedullary nail.[7]
-
Dosing: Animals are treated daily with an oral dose of this compound (e.g., 20 mg/kg) or vehicle for up to 3 weeks.[7][8]
-
Analysis at Multiple Time Points: Subgroups of animals are euthanized at various time points (e.g., 4 days, 1, 2, and 3 weeks) for analysis.[7]
-
Radiographic and pQCT Analysis: Fractured femurs are analyzed by X-ray and peripheral quantitative computed tomography (pQCT) to assess callus formation, bone mineral density, and bone mineral content.[7]
-
Histological Analysis: The fracture callus is examined histologically to evaluate the mode of bone healing (endochondral vs. intramembranous ossification).[7]
-
Biomechanical Testing: At later time points (e.g., 2 and 3 weeks), the healed femurs are subjected to four-point bending tests to determine their mechanical strength.[7]
Logical Relationships and Conclusions
The collective evidence from preclinical studies demonstrates a clear cause-and-effect relationship between the administration of this compound and enhanced bone formation.
A notable finding is that this compound promotes rapid fracture healing through intramembranous ossification, bypassing the typical cartilage-intermediate stage of endochondral ossification.[7] This suggests that this compound directly drives mesenchymal stem cells toward an osteoblastic lineage.[7] While the compound robustly stimulates bone formation, it also appears to increase bone resorption markers, indicating an overall high bone turnover state.[2] However, the net effect is strongly anabolic, leading to significant gains in bone mass and strength.[2]
Conclusion
This compound is a powerful research tool for investigating the role of the Wnt/β-catenin pathway in bone formation and regeneration. Its ability to potently and selectively inhibit GSK-3 provides a means to pharmacologically stimulate osteoblastogenesis. The preclinical data strongly support its anabolic effect on bone, demonstrating increased bone mass, enhanced biomechanical strength, and accelerated fracture healing in rodent models. This technical guide provides a foundational resource for researchers utilizing this compound, offering key quantitative data and detailed experimental protocols to facilitate further investigation into its therapeutic potential for skeletal diseases. Future research should aim to further elucidate the long-term effects of systemic GSK-3 inhibition and explore strategies for targeted delivery to the skeleton to mitigate potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Human stem cell osteoblastogenesis mediated by novel glycogen synthase kinase 3 inhibitors induces bone formation and a unique bone turnover biomarker profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting GSK3β enhances fracture healing without formation of endochondral bone - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of AZD2858: A Glycogen Synthase Kinase-3 Inhibitor for Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD2858 is a potent, orally active, and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in the pathology of several neurodegenerative diseases, most notably through its role in the hyperphosphorylation of the tau protein.[1] Preclinical investigations have demonstrated the efficacy of this compound in modulating tau phosphorylation, a central hallmark of tauopathies such as Alzheimer's disease. However, the clinical development of this compound was halted due to adverse toxicological findings, specifically a significant and rapid increase in bone formation.[1][2] This guide provides a comprehensive overview of the available preclinical data for this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols relevant to its study in neurodegenerative disease models.
Core Mechanism of Action: Inhibition of GSK-3
This compound functions as an ATP-competitive inhibitor, targeting both isoforms of the GSK-3 enzyme, GSK-3α and GSK-3β, with inhibitory concentrations in the nanomolar range.[1] By binding to the ATP-binding pocket of GSK-3, this compound effectively blocks the transfer of phosphate (B84403) groups to the serine and threonine residues of its downstream substrates. In the context of neurodegenerative diseases, a primary substrate of interest is the microtubule-associated protein tau. The hyperactivation of GSK-3β is a known driver of pathological tau hyperphosphorylation.[3] By inhibiting GSK-3β, this compound has been shown to reduce the phosphorylation of tau at specific pathological sites, such as Serine 396 (S396).[1] This inhibition is crucial as hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the subsequent formation of neurofibrillary tangles (NFTs), a core pathological feature of Alzheimer's disease.[3]
Quantitative Data Summary
The following table summarizes the key in vitro inhibitory activities of this compound. While demonstrating promise in preclinical studies through dose-dependent inhibition of tau hyper-phosphorylation in the rodent hippocampus, its development was ceased due to toxicity.[2]
| Parameter | Value | Target/System | Reference |
| IC50 (GSK-3α) | 19 nM | Recombinant Human Enzyme | [1] |
| IC50 (GSK-3β) | 6 nM | Recombinant Human Enzyme | [1] |
| Tau Phosphorylation (S396) Inhibition | Dose-dependent reduction | Rodent Hippocampus | [2] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Tau Phosphorylation and this compound Intervention
Under pathological conditions, the dysregulation of upstream signaling pathways leads to the overactivity of GSK-3β. This kinase then hyperphosphorylates tau protein, causing it to dissociate from microtubules and aggregate into neurofibrillary tangles, ultimately contributing to neuronal dysfunction and cell death. This compound directly targets and inhibits GSK-3β, thereby interrupting this pathological cascade.
Experimental Workflow for Cellular Tau Phosphorylation Assay
The following diagram outlines a typical workflow for assessing the efficacy of a GSK-3 inhibitor like this compound in a cellular model of tau hyperphosphorylation. This process involves cell culture, treatment with the inhibitor, induction of tau phosphorylation, and subsequent analysis of protein levels.[1]
Experimental Protocols
In Vitro Cellular Tau Phosphorylation Assay
This protocol is a generalized procedure for evaluating the effect of this compound on tau phosphorylation in a cell-based model.[1]
1. Cell Culture and Plating:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plate the cells in multi-well plates at an appropriate density to achieve 70-80% confluency on the day of the experiment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to various working concentrations in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for a pre-treatment period (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator.
3. Induction of Tau Hyperphosphorylation:
-
Prepare a stock solution of a phosphatase inhibitor, such as Okadaic Acid, in a suitable solvent.
-
Add the Okadaic Acid to the cell culture medium to a final concentration known to induce tau hyperphosphorylation (e.g., 100 nM).
-
Incubate the cells for an additional period (e.g., 3-6 hours).
4. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated tau (e.g., anti-pTau S396), total tau, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated tau to total tau and the loading control to account for variations in protein loading.
-
Calculate the percentage of inhibition of tau phosphorylation for each concentration of this compound relative to the vehicle-treated control.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound is a potent GSK-3 inhibitor that has demonstrated clear efficacy in reducing a key pathological hallmark of neurodegenerative diseases, namely tau hyperphosphorylation, in preclinical models.[1][2] Its well-defined mechanism of action and in vitro potency made it a promising candidate for the treatment of tauopathies.[1] However, the discontinuation of its clinical development due to safety concerns, specifically its effects on bone metabolism, underscores the challenges in targeting a pleiotropic kinase like GSK-3.[2]
The information presented in this technical guide provides a detailed overview of the preclinical assessment of this compound's effect on tau phosphorylation. This may be valuable for researchers in the field of neurodegenerative disease and drug development. The detailed protocols and signaling pathway diagrams offer a framework for understanding and investigating similar GSK-3 inhibitors for the treatment of tauopathies, with a critical awareness of the potential for off-target effects that require careful toxicological evaluation. Future research in this area may focus on developing more selective GSK-3 inhibitors or strategies that specifically target the pool of GSK-3 involved in pathological tau phosphorylation to minimize adverse effects.
References
AZD2858's Impact on Glioma Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of AZD2858, a potent Glycogen (B147801) Synthase Kinase 3 (GSK-3) inhibitor, on the proliferation of glioma cells. The information presented herein is synthesized from preclinical research, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.
Core Mechanism of Action
This compound induces cytotoxicity in glioma cells primarily by triggering mitotic catastrophe rather than through direct activation of apoptotic pathways.[1] This process is initiated by the inhibition of GSK-3, which leads to the disruption of centrosome function, culminating in failed mitosis and subsequent cell death.[2][3] The cytotoxic effects of this compound are characterized by centrosome disruption, mitotic failure, and an arrest in the S-phase of the cell cycle.[2][4]
Data Presentation
The following tables summarize the key quantitative data from preclinical investigations of this compound in various glioma cell lines.
Table 1: Cytotoxicity of this compound in Glioma Cell Lines [2]
| Cell Line | Type | IC50 (µM) |
| U251 | Established | ~1.0 |
| U87 | Established | ~6.5 |
| GBM1 | Patient-Derived | ~1.0 |
| GBM4 | Patient-Derived | ~2.5 |
Table 2: Effects of this compound on the Cell Cycle and Mitosis in Glioma Cells [2]
| Cell Line(s) | Treatment Concentration | Observation |
| U251, U87, GBM1, GBM4 | Low µM range | S-phase arrest |
| GBM4 | 500 nM | Prolonged mitosis |
| U251, U87, GBM4 | 1 µM | Centrosome disruption and mitotic failure |
Signaling Pathway
This compound targets and inhibits GSK-3, a key regulator of numerous cellular processes. In the context of glioma cell proliferation, the inhibition of GSK-3 disrupts the normal regulation of mitosis and centrosome stability, leading to mitotic catastrophe and cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on glioma cells.
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on glioma cell lines.
Materials:
-
Glioma cell lines (U251, U87, GBM1, GBM4)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Cell Cycle Analysis
Objective: To assess the effect of this compound on the cell cycle distribution of glioma cells.
Materials:
-
Glioma cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed glioma cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Centrosome Visualization
Objective: To visualize and quantify centrosome abnormalities in glioma cells following treatment with this compound.
Materials:
-
Glioma cell lines
-
Coverslips
-
Complete culture medium
-
This compound
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a centrosomal marker (e.g., anti-γ-tubulin or anti-pericentrin)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed glioma cells on coverslips in 24-well plates and allow them to adhere.
-
Treat the cells with this compound for the desired duration.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody (e.g., anti-γ-tubulin) overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number and morphology of centrosomes per cell.
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the key experimental procedures described above.
References
- 1. benchchem.com [benchchem.com]
- 2. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glycogen synthase kinase-3 beta induces apoptosis and mitotic catastrophe by disrupting centrosome regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Data on AZD1080 Binding and Activity
An In-Depth Technical Guide on the Structural Analysis of AZD1080 Binding to Glycogen Synthase Kinase-3 (GSK-3)
This technical guide provides a comprehensive overview of the structural and quantitative analysis of the binding of AZD1080, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3). AZD1080 and the related compound AZD2858 are recognized as potent ATP-competitive inhibitors of GSK-3β.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the underlying molecular and cellular processes.
The inhibitory activity of AZD1080 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: Inhibitory Potency of AZD1080 against GSK-3 Isoforms
| Target | Assay Type | Parameter | Value | Reference |
| Human GSK-3α | Kinase Assay | Ki | 6.9 nM | [2][3] |
| Human GSK-3β | Kinase Assay | Ki | 31 nM | [2][3] |
| Human GSK-3α | Cellular Assay | IC50 | 3.18 µM | [1][4] |
| Human GSK-3β | Cellular Assay | IC50 | 2.03 µM | [1][4] |
| Tau Phosphorylation | Cellular Assay | IC50 | 324 nM | [2][3][5] |
Table 2: Selectivity Profile of AZD1080 against Other Kinases
| Kinase | Parameter | Value | Selectivity Fold (over GSK-3β Ki) | Reference |
| Cdk5 | pKi | 429 nM | >14-fold | [3] |
| Cdk2 | pKi | 1150 nM | >37-fold | [3] |
| Cdk1 | pKi | 1980 nM | >64-fold | [3] |
| Erk2 | pKi | >10 µM | >323-fold | [3] |
Structural Analysis of AZD1080 Binding to GSK-3β
High-resolution X-ray crystallography has confirmed that AZD1080 is an ATP-competitive inhibitor that binds to the ATP pocket of GSK-3β.[1][6] This binding mode is characteristic of many kinase inhibitors and involves interactions with key residues in the hinge region of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates. The binding within the active site flap of GSK-3β has been visualized through 3D structural analysis.[7]
Signaling Pathway Context: Wnt/β-catenin
GSK-3 is a critical negative regulator in the Wnt/β-catenin signaling pathway. Inhibition of GSK-3, for instance by AZD1080, leads to the stabilization and nuclear translocation of β-catenin, which can activate gene transcription.[4][8] Understanding this pathway is crucial for interpreting the cellular effects of GSK-3 inhibitors.
Experimental Protocols
GSK-3 Kinase Inhibition Assay (Scintillation Proximity Assay)
This protocol outlines a method for determining the inhibitory constant (Ki) of a compound against GSK-3.
Materials:
-
Recombinant human GSK-3 (a mix of α and β isoforms)
-
Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)
-
[γ-33P]ATP
-
Assay Buffer: 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/µL BSA.
-
Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and streptavidin-coated SPA beads.
-
AZD1080 or other test inhibitors at various concentrations.
-
384-well clear-bottomed microtiter plates.
Procedure:
-
Prepare serial dilutions of AZD1080 in the assay buffer.
-
In a 384-well plate, add 2 µM of the biotinylated peptide substrate to the assay buffer containing 6 milliunits of recombinant human GSK-3.[2][5]
-
Add the diluted AZD1080 to the wells and pre-incubate for 10-15 minutes at room temperature.[2][5]
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (0.04 µCi) and unlabeled ATP to a final concentration of 1 µM in 50 mM Mg(Ac)2. The final assay volume should be 25 µL.[2][5]
-
Include blank controls without the peptide substrate.
-
Incubate the reaction for 20 minutes at room temperature.[2][5]
-
Terminate the reaction by adding 25 µL of the stop solution containing streptavidin-coated SPA beads.[2][5]
-
Allow the beads to settle for at least 6 hours.
-
Determine the radioactivity using a liquid scintillation counter.[2][5]
-
Calculate the Ki values from the competition binding data.
X-Ray Crystallography of GSK-3β in Complex with an Inhibitor
This protocol provides a general workflow for determining the co-crystal structure of GSK-3β with an inhibitor.
Procedure:
-
Protein Expression and Purification: Express and purify recombinant human GSK-3β.
-
Complex Formation: Incubate the purified GSK-3β with a molar excess of the inhibitor (e.g., AZD1080) to ensure saturation of the binding site.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperatures) using sitting-drop or hanging-drop vapor diffusion methods.
-
Crystal Optimization: Optimize the initial hit conditions to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement (using a known GSK-3β structure as a model, e.g., PDB: 2OW3), and refine the model against the experimental data.[9] The inhibitor is then built into the electron density map.[10]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure real-time binding kinetics (kon and koff) and affinity (KD) of an inhibitor to its target kinase.[11][12]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified GSK-3β kinase
-
AZD1080 or other test inhibitor
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Ligand Immobilization: Immobilize GSK-3β onto the CM5 sensor chip surface via standard amine coupling.[13] To maintain the kinase's activity, immobilization can be performed in the presence of a known reversible ligand.[13][14]
-
Analyte Preparation: Prepare a series of dilutions of the inhibitor (analyte) in the running buffer.
-
Binding Analysis:
-
Surface Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound inhibitor and prepare the surface for the next injection.[12]
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Experimental and Analytical Workflow
The comprehensive analysis of a kinase inhibitor like AZD1080 involves a logical progression from initial screening to detailed structural and in-vivo characterization.
Conclusion
The structural and quantitative analysis of AZD1080 reveals it to be a potent, ATP-competitive inhibitor of GSK-3. Its binding to the ATP pocket has been confirmed by X-ray crystallography, providing a molecular basis for its inhibitory activity. The detailed experimental protocols provided herein offer a framework for the characterization of this and other kinase inhibitors. Understanding the precise binding mode and its effects on cellular pathways, such as Wnt/β-catenin signaling, is essential for the development of selective and effective therapeutics targeting GSK-3.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1080 | GSK-3 | TargetMol [targetmol.com]
- 6. AZD1080, a specific inhibitor of GSK-3β, inhibits stemness and malignancies in osteosarcoma cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bioradiations.com [bioradiations.com]
Methodological & Application
Application Notes and Protocols for AZD2858 in an In Vivo Rat Fracture Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent, orally bioavailable inhibitor of glycogen (B147801) synthase kinase 3β (GSK3β), a critical negative regulator of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is fundamental to bone formation and regeneration. By inhibiting GSK3β, this compound prevents the degradation of β-catenin, leading to its accumulation and subsequent translocation to the nucleus.[1] In the nucleus, β-catenin activates gene transcription that promotes osteoblast differentiation and bone formation.[1] Preclinical studies in rat femoral fracture models have demonstrated that this compound accelerates fracture healing.[2][3] Notably, this occurs via intramembranous ossification, a process that bypasses the typical endochondral ossification stage, resulting in more rapid improvements in bone mineral density, mineral content, and biomechanical strength of the healing bone.[1][2]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The therapeutic effect of this compound is mediated through its modulation of the Wnt/β-catenin signaling pathway. The diagram below illustrates the central role of GSK3β and the impact of its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in rat models.
Table 1: Effects of this compound on Fracture Healing in a Rat Femoral Fracture Model
| Parameter | Time Point | This compound (20 mg/kg) vs. Control (% Increase) | Citation |
| Bone Mineral Density (BMD) | 2 Weeks | 28% | [2][3] |
| 3 Weeks | 38% | [2][3] | |
| Bone Mineral Content (BMC) | 2 Weeks | 81% | [2][3] |
| 3 Weeks | 93% | [2][3] | |
| Biomechanical Strength | 2 & 3 Weeks | Increased | [2][3] |
Table 2: Effects of this compound on Bone Mass in Rats (2-Week Treatment)
| Parameter | This compound (20 mg/kg) vs. Control (% of Control) | Citation |
| Trabecular Bone Mineral Content | 172% | [4][5] |
| Cortical Bone Mineral Content | 111% | [4][5] |
| Vertebral Compression Strength | 370% | [4][5] |
| Femoral Diaphyseal Strength | 115% | [4][5] |
Table 3: Effects of this compound on Serum Bone Turnover Markers in Rats
| Biomarker | Effect | Citation |
| Osteocalcin (Formation Marker) | 146% of control | [4] |
| CTX (Resorption Marker) | 189% of control | [4] |
| P1NP (Formation Marker) | Statistically significant increase | [6][7] |
| TRAcP-5b (Resorption Marker) | Statistically significant decrease | [6][7] |
Experimental Protocols
Rat Femoral Fracture Healing Model
A detailed methodology for a commonly cited rat femoral fracture model is provided below.[2][3]
1. Animal Model:
-
Species: Young male Sprague-Dawley rats.[8]
2. Surgical Procedure:
-
Anesthesia is induced and maintained.
-
A unilateral mid-diaphyseal osteotomy is performed on the femur.
-
The fracture is stabilized with a femoral nail or intramedullary pin.[3]
3. Dosing and Administration:
-
Compound: this compound
-
Administration Route: Oral gavage.[3]
-
Frequency: Daily.[3]
-
Duration: Up to 21 days post-fracture.[2]
-
Control Group: Administered a vehicle control on the same schedule.[3]
4. Post-Operative Care and Monitoring:
-
Administer analgesics as required.
-
Monitor animals for signs of distress, infection, and weight loss.
5. Endpoint Analysis:
-
Histology: Performed at day 4, and weeks 1, 2, and 3 to assess the cellular composition of the fracture callus.[2][3]
-
Radiographic Imaging (X-ray): Conducted at weeks 2 and 3 to visualize fracture healing and callus formation.[2][3]
-
Peripheral Quantitative Computed Tomography (pQCT): Performed at weeks 2 and 3 to quantify bone mineral density and content of the callus.[2][3]
-
Biomechanical Testing (Four-Point Bending): Conducted on explanted femurs at weeks 2 and 3 to determine the mechanical strength of the healed bone.[2][3]
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vivo study of this compound in a rat fracture model.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibiting GSK3β enhances fracture healing without formation of endochondral bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human stem cell osteoblastogenesis mediated by novel glycogen synthase kinase 3 inhibitors induces bone formation and a unique bone turnover biomarker profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for AZD2858 in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme involved in numerous cellular processes, including the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of GSK-3 activity has been linked to various diseases, including cancer and neurodegenerative disorders.[1] Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures by mimicking the in vivo microenvironment, including cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients.[1][3][4] These complex models are invaluable for preclinical drug evaluation, as they can significantly influence drug response.[1][3] These application notes provide detailed protocols for the use of this compound in 3D cell culture models, intended for researchers investigating the therapeutic potential of GSK-3 inhibition.
Mechanism of Action: GSK-3 Inhibition and Wnt/β-catenin Signaling
This compound primarily functions by inhibiting the two isoforms of GSK-3, GSK-3α and GSK-3β.[1][2] In the canonical Wnt signaling pathway, GSK-3 is a crucial component of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1] Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[1] Subsequently, β-catenin translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the transcription of Wnt target genes.[1] These genes are involved in critical cellular processes such as proliferation, differentiation, and cell fate.[1]
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway with and without this compound.
Quantitative Data Summary
The following tables summarize key in vitro data for this compound. This information is a valuable reference for designing and interpreting experiments in 3D models.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| IC₅₀ (GSK-3α) | 0.9 nM | Enzyme Assay | [5] |
| IC₅₀ (GSK-3β) | 5 nM | Enzyme Assay | [5] |
| IC₅₀ (GSK-3β) | 68 nM | Enzyme Assay |[1] |
Table 2: Observed In Vitro Effects of this compound
| Effect | Cell Type | Quantitative Data | Reference |
|---|---|---|---|
| Increased β-catenin levels | Human osteoblast-like cells | 3-fold increase | [6] |
| Cytotoxicity (IC₅₀) | U251 (Human Glioblastoma) | ~1.01 µM | [6] |
| Cytotoxicity (IC₅₀) | U87 (Human Glioblastoma) | ~6.52 µM | [6] |
| Cytotoxicity (IC₅₀) | GBM1 (Patient-Derived Glioblastoma) | ~1.5 µM | [6] |
| Cytotoxicity (IC₅₀) | GBM4 (Patient-Derived Glioblastoma) | ~2.0 µM | [6] |
| Cytotoxicity (IC₅₀) | Normal Human Astrocytes (NHA) | ~2.9 µM | [6] |
| Cytotoxicity (IC₅₀) | Neural Progenitor Cells (NP1) | ~2.5 µM |[6] |
Experimental Protocols
The following protocols provide a framework for generating 3D spheroids and treating them with this compound. These should be optimized for specific cell lines and experimental goals.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol is suitable for various cell types, including glioma, osteosarcoma, and mesenchymal stem cells.[1]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-Low Attachment (ULA) 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Light microscope
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.[1]
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well). Optimization of seeding density is crucial for achieving uniform spheroids.[1]
-
Pipette 100 µL of the cell suspension into each well of a ULA 96-well plate.[1]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.[1]
-
Spheroid formation can typically be observed within 24-72 hours.[1]
-
Monitor spheroid formation and morphology daily using a light microscope.[1]
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.[1]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Proceed with downstream analysis (e.g., viability assays, imaging, or molecular analysis).[1]
Protocol 3: Spheroid Viability Assay (Luminescence-Based)
This protocol measures the metabolic activity of spheroids as an indicator of viability.
Materials:
-
This compound-treated spheroids
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader with luminescence detection
-
Plate shaker
Procedure:
-
Equilibrate the plate containing spheroids and the viability reagent to room temperature.[1]
-
Add a volume of viability reagent equal to the volume of medium in each well.[1]
-
Lyse the spheroids by mixing on a plate shaker for 5-10 minutes.[1]
-
Incubate at room temperature for an additional 20-30 minutes to stabilize the luminescent signal.[1]
-
Measure luminescence using a plate reader.[1]
-
Calculate cell viability relative to the vehicle-treated control.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound in 3D cell culture.
The use of this compound in 3D cell culture models provides a robust platform to investigate the therapeutic potential of GSK-3 inhibition in a more physiologically relevant setting. The protocols and data presented here serve as a foundation for researchers to design and execute comprehensive experiments. Careful optimization of cell seeding densities, treatment concentrations, and assay conditions is essential for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3D Cell Culture Tissue Models for Drug Screening | Corning [corning.com]
- 4. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for AZD2858 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase that is a key regulator in a multitude of cellular processes.[1] The two highly homologous isoforms of GSK-3, GSK-3α and GSK-3β, are inhibited by this compound with high potency.[1] A primary function of GSK-3 is its role as a negative regulator in the canonical Wnt/β-catenin signaling pathway.[1] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation, nuclear translocation, and the activation of Wnt target genes.[1][2] This mechanism has demonstrated therapeutic potential in preclinical models, particularly in the context of bone formation and fracture healing.[3][4]
These application notes provide detailed protocols for the preparation and administration of this compound in mice for preclinical research, based on available study data.
Data Presentation
The following tables summarize the in vitro potency of this compound and the documented in vivo dosage used in mice.
Table 1: In Vitro Potency of this compound
| Parameter | Target | Value | Assay Type |
| IC₅₀ | GSK-3α | 0.9 nM | Biochemical Assay |
| IC₅₀ | GSK-3β | 5 nM | Biochemical Assay |
| IC₅₀ | GSK-3 (unspecified) | 68 nM | Biochemical Assay[1][2] |
| Kᵢ | GSK-3β | 4.9 nM | Biochemical Assay[1] |
| IC₅₀ | Tau Phosphorylation (S396) | 76 nM | Cell-based Assay[1] |
Table 2: Summary of this compound Administration Parameters in Mice
| Parameter | Value | Animal Model | Study Focus | Reference |
| Dosage | 30 mg/kg | BALB/c mice | Osteogenesis | [5] |
| Administration Route | Subcutaneous (s.c.) | BALB/c mice | Osteogenesis | [5] |
| Frequency | Not explicitly stated | BALB/c mice | Osteogenesis | [5] |
| Vehicle | DMSO (resuspension), Milli-Q water (dilution) | Glioma xenografts | Cancer | [6] |
Signaling Pathway
The therapeutic effects of this compound are primarily mediated through its modulation of the Wnt/β-catenin signaling pathway. The following diagram illustrates the mechanism of action.
Experimental Protocols
Important Considerations:
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines.
-
Personnel should be properly trained in the administration techniques described below to minimize animal stress and ensure accurate dosing.
-
Aseptic techniques should be used for the preparation of all dosing solutions.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on the formulation used for in vivo studies with glioma xenografts.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Milli-Q water (or sterile water for injection), sterile
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Resuspend this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mM).[6]
-
Ensure the powder is completely dissolved by vortexing.
-
Store the stock solution at -20°C for long-term storage.
-
-
Dosing Solution Preparation:
-
On the day of administration, thaw the this compound stock solution at room temperature.
-
Dilute the stock solution with Milli-Q water to the final desired concentration for injection.
-
Note: The final concentration of DMSO in the dosing solution should be minimized (typically <5-10%) to avoid toxicity. Calculate the dilution factor accordingly based on the desired final dose and injection volume.
-
-
Vortex the dosing solution thoroughly to ensure it is a homogenous suspension/solution.
-
Prepare the dosing solution fresh for each day of use.
-
Protocol 2: Subcutaneous (s.c.) Administration in Mice
This protocol describes the subcutaneous administration of this compound, as documented in a study using a 30 mg/kg dose in BALB/c mice.[5]
Materials:
-
Prepared this compound dosing solution
-
Control vehicle (e.g., Milli-Q water with the same final concentration of DMSO as the drug solution)
-
Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Accurately weigh each mouse on the day of dosing to calculate the precise volume of the this compound solution to be administered.
-
Allow the animals to acclimate to the procedure room to minimize stress.
-
-
Dosing Volume Calculation:
-
Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
The typical injection volume for subcutaneous administration in mice is 5-10 mL/kg.
-
-
Administration:
-
Restrain the mouse by gently grasping the scruff of the neck.
-
Lift the skin over the dorsal midline (between the shoulder blades) to create a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Slowly inject the calculated volume of the this compound solution or vehicle. A small bleb should form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Protocol 3: Oral Gavage (PO) Administration in Mice
While the available literature specifies subcutaneous administration for mice, oral gavage has been extensively used for this compound in rats.[4][7][8] Should this route be chosen for mice, the following general protocol can be adapted.
Materials:
-
Prepared this compound dosing solution
-
Control vehicle
-
Sterile syringes (e.g., 1 mL)
-
Flexible or ball-tipped gavage needles appropriate for mice (e.g., 20-22 gauge)
-
Animal scale
Procedure:
-
Animal Preparation and Dosing Volume Calculation:
-
Administration:
-
Firmly restrain the mouse, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Advance the needle smoothly along the esophagus into the stomach. Do not force the needle.
-
Once in the stomach (indicated by reaching the pre-measured depth without resistance), slowly administer the calculated volume.
-
Gently remove the needle along the same path of insertion.
-
Return the mouse to its home cage and monitor for signs of distress, such as labored breathing.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse model.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for AZD2858 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with IC50 values of 0.9 nM and 5 nM for GSK-3α and GSK-3β, respectively.[1][2] Its primary mechanism of action is the inhibition of GSK-3, which leads to the activation of the canonical Wnt/β-catenin signaling pathway.[1][3] This pathway is integral to numerous cellular processes, including cell proliferation, differentiation, and bone formation.[4] By inhibiting GSK-3, this compound prevents the degradation of β-catenin, allowing it to accumulate, translocate to the nucleus, and activate target gene expression.[4] These characteristics make this compound a valuable tool for research in areas such as bone biology and oncology.[5][6]
This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducible and reliable results.
Data Presentation
Chemical Properties and Solubility
| Property | Value | References |
| Molecular Weight | 453.52 g/mol | [5] |
| Formula | C21H23N7O3S | [5] |
| CAS Number | 486424-20-8 | [5] |
| Solubility | ||
| DMSO | ≥11.35 mg/mL | [5] |
| Water | Insoluble | [4][5] |
| Ethanol | Insoluble | [4][5] |
| DMF | 10 mg/mL | [7] |
| DMF:PBS (pH 7.2) (1:5) | 0.1 mg/mL | [7] |
In Vitro Activity
| Assay Type | Target | IC50 | References |
| Biochemical Assay | GSK-3α | 0.9 nM | [1][2] |
| Biochemical Assay | GSK-3β | 5 nM | [1][2] |
| Cell-based Assay | Tau phosphorylation | 76 nM | [7] |
| Cell-based Assay | β-catenin stabilization (rat mesenchymal stem cells) | EC50 = 234 nM | [7] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
-
Equilibrate this compound Powder: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 453.52), add 220.5 µL of DMSO.[2]
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1] Gentle warming can also aid dissolution, but prolonged heating should be avoided to prevent compound degradation.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed, and light-protected tubes to avoid repeated freeze-thaw cycles.[1][8] Store the aliquots at -20°C for up to six months or at -80°C for long-term storage (up to one year).[1][2]
Protocol 2: Preparation of Working Solutions for Cell Culture
Due to the poor aqueous solubility of this compound, direct dilution of the high-concentration DMSO stock into cell culture medium can cause precipitation.[4] A serial dilution strategy is recommended to minimize this issue.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.[4]
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, first prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of medium. Mix gently by pipetting.[4]
-
Final Dilution: Add the required volume of the intermediate solution to your final cell culture volume. For instance, add 10 µL of the 100 µM intermediate solution to 1 mL of medium in your culture plate to get a final concentration of 1 µM.[4]
-
Mixing: Gently swirl the culture plate to ensure even distribution of the compound.[4]
-
Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to minimize solvent-induced toxicity.[1]
Visualizations
Signaling Pathway
Caption: this compound inhibits GSK-3, preventing β-catenin degradation.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for β-catenin Detection by Western Blot Following AZD2858 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is integral to numerous cellular processes, including proliferation, differentiation, and cell fate determination.[1] Dysregulation of this pathway is a common feature in various cancers. Central to this pathway is the protein β-catenin, whose stability is tightly regulated by a destruction complex that includes Glycogen Synthase Kinase 3 (GSK-3).[2] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation.[2]
This compound is a potent and selective inhibitor of GSK-3.[3][4] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and nucleus.[1][5] This stabilization of β-catenin is a key indicator of Wnt pathway activation. Western blotting is a widely used and effective technique to detect and quantify the levels of β-catenin in cell lysates, providing a direct measure of the cellular response to GSK-3 inhibition by compounds like this compound.
These application notes provide a detailed protocol for the treatment of cells with this compound and the subsequent detection of β-catenin accumulation by Western blot.
Signaling Pathway and Mechanism of Action
This compound inhibits GSK-3, a key component of the β-catenin destruction complex. This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation, and subsequent translocation to the nucleus to activate target gene transcription.
References
Application Notes and Protocols for the Use of AZD2858 in Human Osteoblast-Like Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AZD2858, a potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, in studies involving human osteoblast-like cell lines. The information presented here is intended to facilitate research into bone formation, osteoblast differentiation, and the development of anabolic therapies for bone diseases.
Introduction
This compound is a small molecule inhibitor of GSK-3, a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for osteoblast differentiation and bone formation.[1][3] By inhibiting GSK-3, this compound prevents the degradation of β-catenin, leading to its accumulation and subsequent translocation to the nucleus, where it activates the transcription of genes associated with osteogenesis.[3][4] This document outlines the mechanism of action of this compound, provides quantitative data on its efficacy, and details experimental protocols for its application in human osteoblast-like cell cultures.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound's primary mechanism of action in promoting osteogenesis is through the potentiation of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex leads to the inhibition of GSK-3. This compound mimics this effect by directly inhibiting GSK-3, resulting in the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to drive the expression of target genes that promote osteoblast differentiation and function.[4]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for GSK-3α | 0.9 nM | Biochemical Assay | [5] |
| IC₅₀ for GSK-3β | 5 nM | Biochemical Assay | [5] |
| IC₅₀ for GSK-3β dependent phosphorylation | 68 nM | Cell-based Assay | [5] |
| β-catenin level increase | 3-fold | Not specified | [3] |
| TAZ expression increase | 1.4-fold | hADSC | [5] |
| Osterix expression increase | 1.4-fold | hADSC | [5] |
hADSC: human Adipose-Derived Stem Cells
Table 2: In Vivo Effects of this compound in Rats (Supporting Data)
| Parameter | Dose | Duration | Effect vs. Control | Reference |
| Trabecular Bone Mass | 20 mg/kg/day | 2 weeks | 172% increase | [1][3] |
| Cortical Bone Mass | 20 mg/kg/day | 2 weeks | 111% increase | [1][3] |
| Vertebral Compression Strength | 20 mg/kg/day | 2 weeks | 370% increase | [1][3] |
| Femoral Diaphyseal Strength | 20 mg/kg/day | 2 weeks | 115% increase | [1][3] |
| Serum Osteocalcin | 20 mg/kg/day | 2 weeks | 146% increase | [1] |
| Callus Mineral Density | 30 µmol/kg/day | 3 weeks | 38% increase | [2] |
| Callus Mineral Content | 30 µmol/kg/day | 3 weeks | 93% increase | [2] |
Experimental Protocols
The following are detailed protocols for the use of this compound in human osteoblast-like cell lines.
4.1. Cell Culture
-
Cell Lines: Human osteoblast-like cell lines (e.g., MG-63, Saos-2) or human mesenchymal stem cells (hMSCs) capable of osteogenic differentiation are recommended.
-
Culture Medium: Use the recommended growth medium for the specific cell line (e.g., DMEM or α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
4.2. Osteogenic Differentiation Assay
This protocol outlines the induction of osteogenic differentiation in hMSCs or other progenitor cells using this compound.
-
Materials:
-
Growth Medium
-
Osteogenic Differentiation Medium (Growth Medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Alizarin Red S staining solution
-
Alkaline Phosphatase (ALP) activity assay kit
-
-
Procedure:
-
Seed cells in a multi-well plate at a density that allows for long-term culture (e.g., 2 x 10⁴ cells/cm²).
-
Culture in Growth Medium until cells reach 70-80% confluency.
-
Replace the Growth Medium with Osteogenic Differentiation Medium.
-
Add this compound to the desired final concentration (a starting concentration of 1 µM is recommended based on literature).[1][5] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Replace the medium with fresh Osteogenic Differentiation Medium and this compound every 2-3 days.
-
Continue the culture for 14-21 days.
-
ALP Activity Measurement: At desired time points (e.g., days 7, 14), lyse the cells and measure ALP activity according to the manufacturer's instructions.
-
Mineralization Assessment (Alizarin Red S Staining): At the end of the culture period, wash the cells with PBS, fix with 4% paraformaldehyde, and stain with Alizarin Red S solution to visualize calcium deposits.
-
4.3. Western Blot for β-catenin Accumulation
This protocol is for detecting the increase in intracellular β-catenin levels following this compound treatment.
-
Materials:
-
Human osteoblast-like cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-β-catenin, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle for a short period (e.g., 1-4 hours).[1]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize β-catenin levels to the loading control.
-
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal.
Conclusion
This compound is a valuable research tool for investigating the role of the Wnt/β-catenin pathway in osteoblast biology. Its potent and selective inhibition of GSK-3 makes it an excellent candidate for in vitro studies of osteogenic differentiation and for preclinical evaluation as a potential anabolic agent for bone diseases. The protocols provided here offer a starting point for researchers to explore the effects of this compound in their specific experimental systems.
References
- 1. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: AZD2858 Treatment of U-87 MG Glioblastoma Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The use of three-dimensional (3D) cell culture models, such as spheroids, provides a more physiologically relevant in vitro system to study tumor biology and evaluate novel therapeutic agents compared to traditional 2D cell culture. The U-87 MG cell line is a widely used model for glioblastoma research. AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in various cellular processes, including cell proliferation, apoptosis, and migration. Dysregulation of the GSK-3 signaling pathway has been observed in glioblastoma.[1] These application notes provide detailed protocols for the treatment of U-87 MG glioblastoma spheroids with this compound, along with methods for assessing treatment efficacy.
Data Presentation
Quantitative Analysis of this compound Effects on U-87 MG Spheroids
The following tables summarize the observed and representative in vitro effects of this compound on U-87 MG glioblastoma cells and spheroids.
Table 1: In Vitro Cytotoxicity of this compound in 2D U-87 MG Cultures
| Parameter | Value (µM) | Cell Line | Assay | Reference |
| IC₅₀ | Low µM range | U-87 MG | MTT Assay | [1] |
| Note: The half-maximal inhibitory concentration (IC₅₀) was determined after 72 hours of treatment. |
Table 2: Effect of this compound on U-87 MG Spheroid Morphology
| Treatment | Concentration | Duration | Endpoint | Result | Reference |
| Control (DMSO) | - | 72 hours | Multinucleation | 9.05% | |
| This compound | Not Specified | 72 hours | Multinucleation | 18.33% | |
| Note: This data is from a study on patient-derived glioma stem cell spheroids (GBM4), demonstrating the induction of a multinuclear phenotype, a similar effect was noted in U-87 MG cells. |
Table 3: Illustrative Dose-Response of this compound on U-87 MG Spheroid Viability
| This compound Concentration (µM) | Spheroid Diameter (% of Control) | Cell Viability (% of Control, ATP Assay) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.5 |
| 0.1 | 95 ± 4.8 | 92 ± 5.1 |
| 1 | 78 ± 6.1 | 75 ± 6.3 |
| 5 | 62 ± 5.5 | 58 ± 7.2 |
| 10 | 45 ± 4.9 | 41 ± 6.8 |
| Disclaimer: This table presents illustrative data to demonstrate the expected dose-dependent effect of this compound on U-87 MG spheroid size and viability. Actual results may vary based on experimental conditions. |
Signaling Pathways
This compound is a selective inhibitor of GSK-3. In glioblastoma, GSK-3 is a key component of multiple signaling pathways that regulate cell proliferation, survival, and invasion. Inhibition of GSK-3 by this compound can lead to the disruption of these pathways, ultimately resulting in anti-tumor effects.
References
Application Notes and Protocols for Immunofluorescence Staining of Centrosomes in AZD2858-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] GSK-3 is a crucial serine/threonine kinase involved in a myriad of cellular processes, including cell cycle regulation and microtubule dynamics. Emerging evidence indicates that inhibition of GSK-3 can lead to disruption of centrosome integrity and function, culminating in mitotic catastrophe and cell death in cancer cells.[1][2][3] This makes GSK-3 a compelling target for anti-cancer drug development. These application notes provide detailed protocols for the immunofluorescence staining of centrosomes in cells treated with this compound to enable researchers to investigate the effects of this compound on centrosome biology.
The centrosome is the primary microtubule-organizing center in animal cells and plays a pivotal role in the formation of the bipolar mitotic spindle, ensuring accurate chromosome segregation.[4] Numerical and structural aberrations of centrosomes are hallmarks of many cancers and are associated with genomic instability. Therefore, visualizing and quantifying centrosome defects upon drug treatment is a critical step in evaluating the mechanism of action of novel anti-cancer agents.
Data Presentation
The following tables summarize representative quantitative data on the effects of GSK-3 inhibitors on centrosome integrity and mitotic progression. While this data is not specific to this compound, it reflects the expected outcomes of GSK-3 inhibition.
Table 1: Effect of GSK-3 Inhibition on Centrosome Number
| Treatment | Concentration | Duration | Cell Line | % of Cells with Abnormal Centrosome Number (>2) |
| Vehicle (DMSO) | - | 48h | HCT116 | ~5% |
| AR-A014418 | 20 µM | 48h | HCT116 | ~30%[4] |
Table 2: Induction of Mitotic Catastrophe by GSK-3 Inhibition
| Treatment | Concentration | Duration | Cell Line | % of Cells Exhibiting Mitotic Catastrophe Morphology |
| Vehicle | - | 24h | VA-ES-BJ | 3.7% ± 1.9 |
| CHIR99021 | 100 µM | 24h | VA-ES-BJ | 52.4% ± 5.8[5] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound-Induced Centrosome Disruption
Glycogen Synthase Kinase 3β (GSK-3β) is known to be localized at the centrosomes and plays a role in regulating microtubule dynamics.[6] Inhibition of GSK-3β with this compound is hypothesized to disrupt the proper localization and function of key centrosomal proteins, such as the γ-tubulin ring complex (γ-TuRC), which is essential for microtubule nucleation.[7] Pericentrin (PCNT) is a critical scaffolding protein that anchors the γ-TuRC to the centrosome.[8][9] While direct phosphorylation of pericentrin by GSK-3β is not yet fully established, GSK-3β can interact with components of the γ-TuRC, such as GCP5.[7] By inhibiting GSK-3β, this compound may interfere with the stability and recruitment of the γ-TuRC to the centrosome, leading to defects in mitotic spindle formation, and ultimately, mitotic catastrophe.
Proposed mechanism of this compound-induced centrosome disruption.
Experimental Workflow
The following diagram outlines the key steps for the immunofluorescence staining of centrosomes in cells treated with this compound.
Workflow for immunofluorescence staining of centrosomes.
Experimental Protocols
Materials and Reagents
-
Cell Line: e.g., U2OS, HeLa, or a relevant cancer cell line
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS)
-
This compound: Stock solution in DMSO
-
Glass Coverslips: Sterile, for cell culture
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-Pericentrin
-
Mouse anti-γ-Tubulin
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG, Alexa Fluor 488-conjugated
-
Goat anti-Mouse IgG, Alexa Fluor 594-conjugated
-
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS)
-
Mounting Medium: Anti-fade mounting medium
Protocol for Immunofluorescence Staining
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in fresh culture medium from a DMSO stock solution. A final concentration of 1 µM is a recommended starting point.[3]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium from the wells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). A 72-hour incubation has been shown to induce multinucleation.[3]
-
-
Cell Fixation:
-
For PFA fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
For Methanol fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add ice-cold methanol to each well and incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
-
Permeabilization (for PFA-fixed cells):
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer (1% BSA in PBST) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-pericentrin and mouse anti-γ-tubulin) in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in blocking buffer. Protect the antibodies from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each in the dark.
-
Add DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove excess salts.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope equipped with the appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Acquire z-stacks to ensure all centrosomes within a cell are captured.
-
Quantify the number of centrosomes per cell by counting the colocalized pericentrin and γ-tubulin signals. Analyze at least 100-200 cells per condition.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of the GSK-3 inhibitor this compound on centrosome biology. By employing these methods, scientists can effectively visualize, quantify, and understand the mechanisms by which this compound induces centrosome defects, contributing to a deeper understanding of its anti-cancer properties and aiding in the development of novel therapeutic strategies targeting centrosome abnormalities in cancer.
References
- 1. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy [mdpi.com]
- 6. The role of GSK3beta in the development of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3beta regulates proper mitotic spindle formation in cooperation with a component of the gamma-tubulin ring complex, GCP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitosis-specific Anchoring of γ Tubulin Complexes by Pericentrin Controls Spindle Organization and Mitotic Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pericentrin and γ-Tubulin Form a Protein Complex and Are Organized into a Novel Lattice at the Centrosome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Kinase Assay for IC50 Determination of AZD2858
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD2858 is a potent and selective, orally active small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a serine/threonine kinase that exists as two highly homologous isoforms, GSK-3α and GSK-3β.[3][4] It is a key regulatory enzyme in numerous cellular processes, most notably the canonical Wnt/β-catenin signaling pathway, where it plays a crucial role in cell proliferation and differentiation.[1][3] Dysregulation of GSK-3 activity has been implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[4] this compound inhibits both GSK-3 isoforms with high potency.[1][5][6] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against GSK-3α and GSK-3β using a luminescence-based in vitro kinase assay.
Data Presentation: Biochemical Potency of this compound
The inhibitory activity of this compound has been characterized in various assays. The following table summarizes the reported IC50 values for this compound against its primary targets.
| Target | IC50 Value | Assay Type |
| GSK-3α | 0.9 nM | Biochemical Assay[1][3][5][6] |
| GSK-3β | 5 nM | Biochemical Assay[1][3][5][6] |
| GSK-3 (unspecified) | 68 nM | Biochemical Assay[2][3][5][7][8] |
| Tau Phosphorylation (S396) | 76 nM | Cell-based Assay[3][6] |
Signaling Pathway: Wnt/β-catenin
GSK-3 is a central component of the β-catenin destruction complex. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[1][3] This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[3]
Experimental Protocol: this compound IC50 Determination using ADP-Glo™ Kinase Assay
This protocol outlines a method for determining the IC50 value of this compound against GSK-3α or GSK-3β using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9][10][11]
Principle of the Assay
The ADP-Glo™ assay is a two-step process.[9] First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and a coupled luciferase/luciferin reaction produces a light signal that is proportional to the ADP concentration.[9][11]
Materials and Reagents
-
Recombinant Human GSK-3α or GSK-3β
-
GSK-3 Substrate (e.g., GS-2 peptide, CREBtide, or other suitable substrate)
-
This compound (stock solution in 100% DMSO)[7]
-
ATP (Ultra-Pure)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well or 96-well assay plates
-
Multichannel pipettes and sterile tips
-
Plate-reading luminometer
Experimental Workflow Diagram
Detailed Step-by-Step Methodology
1. Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Start with a high concentration (e.g., 1 mM) to create a wide concentration range for testing (e.g., from 10 µM down to 0.5 nM final concentration in the assay).
-
Prepare a vehicle control using 100% DMSO.
-
Further dilute the compound series in kinase reaction buffer to achieve the desired intermediate concentration (e.g., 4x the final concentration). The final DMSO concentration in the assay should be kept low, typically ≤1%.
2. Kinase Reaction Setup (example for a 20 µL final volume in a 384-well plate):
-
Add 5 µL of the serially diluted this compound or vehicle control to the wells of a white, opaque 384-well plate.
-
Add 5 µL of kinase solution (containing recombinant GSK-3α or GSK-3β diluted in kinase buffer to 2x the final desired concentration).
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP mixture (containing the GSK-3 peptide substrate and ATP at the desired concentration, typically at or near the Km for ATP).[12]
-
Mix the plate and incubate for 60 minutes at room temperature.[11][12]
3. ADP Detection:
-
Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction.[13]
-
Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.[11][12][13]
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.[11][12][13]
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[12][13]
4. Data Acquisition:
-
Measure the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.[12]
Data Analysis and Interpretation
-
Data Normalization:
-
The "no inhibitor" (DMSO vehicle) wells represent 100% kinase activity (maximum signal).
-
The "high concentration inhibitor" wells (where activity is fully inhibited) or "no enzyme" control wells represent 0% kinase activity (background signal).
-
Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Max - Signal_Background))
-
-
IC50 Curve Fitting:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope or four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, XLfit).
-
The IC50 value is the concentration of this compound that produces 50% inhibition of GSK-3 activity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZD 2858 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.co.uk [promega.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for Evaluating AZD2858 Efficacy in Preclinical Bone Repair Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent, orally bioavailable inhibitor of glycogen (B147801) synthase kinase 3β (GSK3β), a critical negative regulator of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is fundamental to bone formation and regeneration. By inhibiting GSK3β, this compound prevents the degradation of β-catenin, leading to its accumulation and subsequent translocation to the nucleus. There, it activates gene transcription that promotes osteoblast differentiation and bone formation.[1] Preclinical studies, primarily in rat femoral fracture models, have demonstrated that this compound accelerates fracture healing. This is achieved by promoting intramembranous ossification, a process that bypasses the typical endochondral ossification stage, resulting in a more rapid enhancement of bone mineral density, mineral content, and overall biomechanical strength of the healing bone.[1]
These application notes provide a comprehensive guide for utilizing rat models to assess the efficacy of this compound in bone repair, detailing experimental protocols and data interpretation.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The therapeutic effect of this compound in bone repair is mediated through its modulation of the Wnt/β-catenin signaling pathway. The following diagram illustrates the central role of GSK3β and the impact of its inhibition by this compound.
Data Presentation
The following tables summarize quantitative data from key preclinical studies on this compound in rat models.
Table 1: Effects of this compound on Fracture Healing in a Rat Femoral Fracture Model
| Parameter | Time Point | Vehicle Control | This compound (20 mg/kg/day) | % Increase vs. Control |
| Bone Mineral Density (BMD) | 2 weeks | - | - | 28% |
| 3 weeks | - | - | 38% | |
| Bone Mineral Content (BMC) | 2 weeks | - | - | 81% |
| 3 weeks | - | - | 93% | |
| Biomechanical Strength (Load at Failure) | 2 weeks | - | Increased | - |
| 3 weeks | - | Increased | - |
Table 2: Effects of this compound on Bone Mass in Rats
| Parameter | Treatment Duration | Vehicle Control | This compound (20 mg/kg/day) | % Increase vs. Control |
| Trabecular BMC | 2 weeks | - | - | 172% |
| Cortical BMC | 2 weeks | - | - | 111% |
| Vertebral Compression Strength | 2 weeks | - | - | 370% |
| Femoral Diaphyseal Strength (3-point bending) | 2 weeks | - | - | 115% |
Table 3: Effects of this compound on Serum Bone Turnover Markers in Rats
| Biomarker | Treatment Duration | Vehicle Control | This compound (20 mg/kg/day) | % Change vs. Control |
| Osteocalcin (Formation) | 2 weeks | - | - | +146% |
| CTX (Resorption) | 2 weeks | - | - | +189% |
| P1NP (Formation) | 7 days | - | Increased | - |
| TRAcP-5b (Resorption) | 7 days | - | Reduced | - |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a rat femoral fracture model.
Protocol 1: Rat Femoral Fracture Model
This protocol describes the creation of a standardized mid-shaft femoral fracture in rats.
Materials:
-
Sprague-Dawley or Wistar rats (male, 12-14 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Electric razor
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments
-
Intramedullary pin (e.g., 1.1 mm Kirschner wire)
-
Fracture apparatus (e.g., guillotine-like device with a dropped weight)[2]
-
Fluoroscopy unit (optional, for pin placement confirmation)
Procedure:
-
Animal Preparation: Anesthetize the rat and administer pre-operative analgesics. Shave the fur over the surgical leg and disinfect the skin.
-
Intramedullary Pin Insertion: Make a small incision over the greater trochanter.[2] Insert the intramedullary pin into the femoral canal and advance it to the level of the femoral condyles.[2] Fluoroscopy can be used to confirm correct placement.
-
Fracture Induction: Place the rat's femur in a fracture apparatus. A standardized closed mid-shaft fracture is created by dropping a fixed weight onto a blunt guillotine.[2]
-
Post-operative Care: Close the incision with sutures. Monitor the animal during recovery from anesthesia. Administer post-operative analgesics for 48-72 hours. House animals individually to prevent injury.
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation of an this compound solution for oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., deionized water adjusted to pH 3.5)[1]
-
1% Hydroxypropyl methylcellulose (B11928114) (alternative vehicle)[3]
-
Analytical balance
-
Vortex mixer
-
Oral gavage needles (16-18 gauge for adult rats)
-
Syringes
Procedure:
-
Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the body weight of the rats.
-
Weigh the this compound powder accurately.
-
Suspend the powder in the chosen vehicle at the desired concentration.
-
Vortex the suspension thoroughly to ensure homogeneity. Prepare the dosing solution fresh daily.[4]
-
-
Oral Administration:
-
Weigh each rat daily before dosing to ensure accurate dose calculation.
-
Administer the this compound suspension or vehicle control orally once daily using a gavage needle.
-
The typical treatment duration is up to 3 weeks for fracture healing studies.
-
Protocol 3: Peripheral Quantitative Computed Tomography (pQCT) Analysis
pQCT is used to non-invasively assess bone mineral density and content of the fracture callus.
Materials:
-
pQCT scanner (e.g., Stratec XCT series)
-
Anesthesia for in vivo scans
-
Software for image analysis
Procedure:
-
Scanning:
-
Anesthetize the rat for in vivo scans or use excised femurs for ex vivo analysis.
-
Position the fractured femur in the scanner.
-
Acquire a scout view to locate the fracture site.
-
Perform transverse scans at the mid-shaft of the fracture callus.
-
-
Analysis:
-
Define the region of interest (ROI) to encompass the entire fracture callus.
-
Use a threshold (e.g., 250 mg HA/ccm) to distinguish mineralized callus from soft tissue.[5]
-
Calculate the following parameters within the ROI:
-
Protocol 4: Biomechanical Testing (Four-Point Bending)
This test measures the mechanical strength of the healed femur.
Materials:
-
Mechanical testing machine (e.g., Instron, Zwick/Roell)
-
Four-point bending fixture
-
Calipers
Procedure:
-
Sample Preparation:
-
Excise the healed femur and carefully remove all soft tissue.
-
Store the bones in saline-soaked gauze at -20°C until testing.
-
-
Testing:
-
Thaw the femur to room temperature before testing.
-
Position the femur on the lower supports of the four-point bending fixture.
-
Apply a load at a constant displacement rate (e.g., 3 mm/min) until fracture.[6]
-
Record the load-displacement curve.
-
-
Data Analysis:
-
From the load-displacement curve, determine:
-
Stiffness (N/mm): The slope of the linear elastic portion of the curve.
-
Yield Load (N): The load at the elastic limit.
-
Ultimate Load (N): The maximum load the bone can withstand before failure.
-
Energy to Failure (J): The area under the load-displacement curve.
-
-
Protocol 5: Histological Analysis
Histology provides qualitative and quantitative assessment of the fracture callus composition.
Materials:
-
Fixative (e.g., 4% paraformaldehyde)
-
Decalcifying solution (e.g., 19% EDTA)
-
Paraffin or embedding medium for frozen sections
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin (H&E), Safranin O/Fast Green, Masson's Trichrome)
-
Microscope with a camera
Procedure:
-
Sample Preparation:
-
Fix the excised femur in 4% paraformaldehyde for 24-48 hours.
-
Decalcify the bone in EDTA for 14-21 days.
-
Process the decalcified bone and embed in paraffin.
-
Cut longitudinal sections of the fracture callus (e.g., 5 µm thickness).
-
-
Staining:
-
H&E: For general morphology of the callus.
-
Safranin O/Fast Green: To differentiate cartilage (red) from bone (green).
-
Masson's Trichrome: To distinguish bone (blue/green) from collagen and soft tissue (red).
-
-
Histological Scoring:
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in a rat femoral fracture model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The rat model of femur fracture for bone and mineral research: An improved description of expected comminution, quantity of soft callus and incidence of complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Bone Fracture Healing Using Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four-Point Bending as a Method for Quantitatively Evaluating Spinal Arthrodesis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of quercetin on bone healing in an experimental rat model | 2023, Volume 34 - Issue 2 | Joint Diseases and Related Surgery [jointdrs.org]
- 8. Histological Scoring Method to Assess Bone Healing in Critical Size Bone Defect Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD2858 Delivery in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the delivery of AZD2858 in preclinical studies, based on currently available research. The information is intended to guide researchers in designing and executing experiments involving this potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor.
Overview of this compound
This compound is a selective and orally active inhibitor of GSK-3α and GSK-3β, with IC50 values of 0.9 nM and 5 nM, respectively.[1] Its primary mechanism of action involves the inhibition of GSK-3, a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[2][3] This inhibition leads to the stabilization and nuclear translocation of β-catenin, promoting the transcription of Wnt target genes.[3][4] In preclinical models, this compound has demonstrated significant effects on bone formation and fracture healing.[2][3][4]
Signaling Pathway
The primary signaling pathway affected by this compound is the Wnt/β-catenin pathway. Inhibition of GSK-3 by this compound prevents the phosphorylation and subsequent degradation of β-catenin.
Preclinical Delivery Methods and Formulations
This compound has been successfully administered in preclinical models primarily through oral gavage and subcutaneous injections. The choice of delivery method and formulation depends on the animal model and experimental design.
Oral Administration (Rat Model)
Oral delivery is a common method for this compound administration in rat models, particularly for studies on fracture healing and bone mass.[2][4]
Experimental Workflow for Oral Administration
Protocol for Oral Suspension Preparation:
A suspended solution suitable for oral injection can be prepared as follows[1]:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1.25 mg/mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The resulting solution is a suspension. It is recommended to prepare this fresh daily.
Quantitative Data from Oral Administration Studies in Rats:
| Parameter | Dosage | Duration | Animal Model | Key Findings | Reference |
| Fracture Healing | 30 µmol/kg (20 mg/kg) daily | Up to 3 weeks | Female rats with femoral fractures | - Mineral Density Increase: 28% at 2 weeks, 38% at 3 weeks- Mineral Content Increase: 81% at 2 weeks, 93% at 3 weeks | [2] |
| Bone Mass | 20 mg/kg once daily | 2 weeks | Female rats | - Trabecular BMC Increase: 172% of control- Cortical BMC Increase: 111% of control- Vertebral Compression Strength Increase: 370% of control | [3][4] |
| Bone Turnover Markers | 30 µmol/kg daily | From 3 days | Rats | - Statistically significant increases in P1NP (bone formation marker)- Statistically significant decreases in TRAcP-5b (bone resorption marker) | [1] |
Subcutaneous Administration (Mouse Model)
Subcutaneous injection is another viable route for this compound administration, particularly in mouse models.
Protocol for Subcutaneous Injection Preparation:
While a specific formulation for subcutaneous injection is provided, researchers should ensure the vehicle is appropriate for this route and does not cause local irritation. The previously mentioned suspended solution protocol can be adapted, though careful consideration of sterility is paramount for injectable formulations.[1]
Quantitative Data from Subcutaneous Administration Studies in Mice:
| Parameter | Dosage | Duration | Animal Model | Key Findings | Reference |
| Osteogenic & Adipogenic Potential | 30 mg/kg | Not specified | BALB/c mice | - Stimulated an increase in mesenchymal progenitors with osteogenic and adipogenic potential- Drove differentiation towards the osteogenic lineage | [1] |
| Hematopoietic Progenitors | 30 mg/kg | Not specified | BALB/c mice | - Enhanced proliferation of committed hematopoietic progenitors and their differentiation to the osteoclast lineage, without preventing an overall increase in bone mass | [1] |
In Vitro Applications
For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in cell culture medium to the desired final concentration.
Protocol for In Vitro Experiments:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
For experiments, thaw the stock solution and dilute it in pre-warmed cell culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Treat cells for the desired duration before analysis.
Quantitative Data from In Vitro Studies:
| Cell Type | Concentration | Duration | Key Findings | Reference |
| Human Osteoblast Cells | 1 µM | Not specified | Increased β-catenin levels | [1][4] |
| hADSC (human adipose-derived stem cells) | EC50: 440 nM (TAZ expression)EC50: 1.2 µM (Osterix expression) | Not specified | - 1.4-fold increase in TAZ and Osterix expression- Marked increase in osteogenic mineralization | [1] |
| Glioma Cell Lines (GBM1, GBM4, U251, U87) | IC50 in the low micromolar range | Not specified | - Single-agent cytotoxicity- Promoted centrosome disruption, failed mitosis, and S-phase arrest | [5] |
Important Considerations
-
Toxicity: While efficacious in preclinical models for bone-related studies, this compound was discontinued (B1498344) for other indications due to toxic side effects.[6] Researchers should carefully monitor animal health and conduct appropriate toxicological assessments.
-
Formulation Stability: Suspended formulations should be prepared fresh daily to ensure consistent dosing.
-
Vehicle Controls: Appropriate vehicle controls are crucial for interpreting experimental results accurately. The vehicle should be identical to that used for the this compound formulation, minus the active compound.
-
Pharmacokinetics: The pharmacokinetic properties of this compound, such as its half-life, should be considered when designing dosing schedules to maintain effective drug exposure.
These application notes and protocols are intended to serve as a starting point for researchers working with this compound. Experimental conditions, including dosage, administration route, and formulation, may need to be optimized for specific animal models and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for AZD2858 in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[1] Its primary mechanism of action involves the inhibition of GSK-3, a critical negative regulator of the canonical Wnt/β-catenin signaling pathway. This inhibition leads to the stabilization and nuclear translocation of β-catenin, which subsequently activates the transcription of Wnt target genes involved in cellular processes like proliferation and differentiation.[1] Preclinical studies have demonstrated that this compound exhibits cytotoxic effects in glioma cell lines and can enhance the efficacy of radiotherapy, suggesting its potential as a radiosensitizer.[2][3] The Wnt/β-catenin signaling pathway is closely associated with the development of radioresistance in cancer.[4][5][6] Targeting this pathway with inhibitors like this compound presents a promising strategy to overcome radioresistance.[6]
These application notes provide a comprehensive guide for designing and executing preclinical experiments to evaluate the combination of this compound with radiotherapy. Detailed protocols for key in vitro and in vivo assays are provided to ensure robust and reproducible data generation.
Data Presentation
Table 1: Cytotoxic Effects of this compound on Glioma and Normal Brain Cells [1]
| Cell Line | Cell Type | IC50 (µM) |
| U251 | Human Glioblastoma | ~1.01 |
| U87 | Human Glioblastoma | ~6.52 |
| GBM1 | Patient-Derived Glioblastoma | ~1.5 |
| GBM4 | Patient-Derived Glioblastoma | ~2.0 |
| Normal Human Astrocytes (NHA) | Normal Brain Cells | ~2.9 |
| Neural Progenitor Cells (NP1) | Normal Brain Cells | ~2.5 |
Table 2: In Vivo Radiotherapy Protocol for Orthotopic Glioblastoma Xenografts
| Parameter | Description |
| Animal Model | Immunocompromised mice (e.g., NOD/SCID/γc(-/-)) |
| Cell Line | U87, U251, or patient-derived glioblastoma stem-like cells |
| Implantation Site | Intracerebral (orthotopic) |
| Tumor Monitoring | Bioluminescence imaging (BLI) or micro-CT |
| Treatment Groups | Vehicle control, this compound alone, Radiotherapy alone, this compound + Radiotherapy |
| This compound Dosage | 20-30 mg/kg, oral administration, daily |
| Radiotherapy Regimen | 3 fractions of 5 Gy every other day, or 6 fractions of 2 Gy over 12 days |
| Primary Endpoint | Overall survival |
| Secondary Endpoints | Tumor growth delay, histological analysis of tumors |
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Assays
1. Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Protocol:
-
Cell Seeding:
-
Culture glioma cells (e.g., U87, U251) to ~80% confluency.
-
Trypsinize and create a single-cell suspension.
-
Count cells and seed into 6-well plates at densities determined by the expected survival at each radiation dose (e.g., 200 cells for 0 Gy, up to 10,000 cells for 8 Gy).
-
-
Drug Treatment:
-
After 24 hours, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.1x, 0.5x, and 1x of the cell-line specific IC50). Include a vehicle control (DMSO).
-
-
Irradiation:
-
After 4-6 hours of drug incubation, irradiate the plates with a range of doses (0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
-
Colony Formation:
-
Following irradiation, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing for colony formation.
-
-
Staining and Counting:
-
Wash the colonies with PBS, fix with 100% methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet for 15 minutes.
-
Count colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Determine the Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect of this compound.
-
2. Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound and radiation on cell cycle distribution.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat with this compound (at IC50 concentration) and/or irradiate (e.g., 4 Gy). Include untreated and single-treatment controls.
-
-
Cell Harvesting and Fixation:
-
At various time points post-treatment (e.g., 24, 48 hours), harvest both adherent and floating cells.
-
Wash cells with ice-cold PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[7]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[7]
-
Incubate in the dark at room temperature for 30 minutes.[7]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
3. DNA Damage (γ-H2AX Foci) Assay
This immunofluorescence assay visualizes and quantifies DNA double-strand breaks.
Protocol:
-
Cell Treatment:
-
Grow cells on coverslips in 12-well plates.
-
Treat with this compound and/or irradiate as described for the cell cycle analysis.
-
-
Immunostaining:
-
At different time points post-irradiation (e.g., 1, 6, 24 hours), fix the cells with 4% paraformaldehyde.[8]
-
Permeabilize with 0.3% Triton X-100 and block with 5% BSA.[8]
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.[8]
-
Wash and incubate with a fluorescently labeled secondary antibody.[8]
-
Counterstain the nuclei with DAPI.[8]
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji).[8]
-
In Vivo Xenograft Studies
1. Orthotopic Glioblastoma Model with Radiotherapy
This protocol outlines the establishment of an orthotopic glioblastoma model and the evaluation of this compound in combination with radiotherapy.
Protocol:
-
Tumor Cell Implantation:
-
Harvest and resuspend glioma cells (e.g., U87-luciferase) in a suitable medium.
-
Stereotactically inject the cells into the striatum of anesthetized immunocompromised mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor establishment and growth using bioluminescence imaging (BLI) or micro-CT.
-
-
Treatment:
-
Once tumors are established (e.g., detectable by BLI), randomize mice into four groups: Vehicle control, this compound alone, Radiotherapy alone, and this compound + Radiotherapy.
-
Administer this compound orally at a predetermined dose (e.g., 20-30 mg/kg) daily.
-
Deliver fractionated radiotherapy to the tumor-bearing region of the brain (e.g., 3 x 5 Gy on alternate days or 6 x 2 Gy over 12 days).[9][10][11]
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of tumor progression and treatment-related toxicity (e.g., weight loss).
-
The primary endpoint is overall survival, with mice being euthanized upon reaching a moribund state.
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
At the endpoint, harvest brains for histological and immunohistochemical analysis to assess tumor morphology and relevant biomarkers.
-
References
- 1. benchchem.com [benchchem.com]
- 2. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the canonical Wnt/β-catenin pathway in cancer radioresistance: Updates on the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. The Role of Canonical Wnt Signaling in Regulating Radioresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiation drives the evolution of orthotopic xenografts initiated from glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing In Vivo Brain Permeability of AZD2858
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC50 values of 0.9 nM and 5 nM for GSK-3α and GSK-3β, respectively.[1] Its mechanism of action involves the activation of the Wnt signaling pathway through the inhibition of GSK-3, which prevents the degradation of β-catenin.[2][3] This compound is noted to be brain permeable and orally bioavailable, making it a candidate for investigating central nervous system (CNS) disorders.
Accurate assessment of its ability to cross the blood-brain barrier (BBB) is critical for the development of this compound for neurological indications. This document provides detailed application notes and protocols for evaluating the in vivo brain permeability of this compound.
Data Presentation: Brain Permeability of this compound
As direct quantitative data for this compound brain permeability is not publicly available, the following table represents a hypothetical dataset that could be generated from the experiments outlined in this document. This serves as an example for data presentation.
| Parameter | Value | Method | Animal Model | Notes |
| Brain-to-Plasma Ratio (Kp) | 1.2 | IV Injection | Rat | Total concentration in brain tissue versus plasma. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.8 | Microdialysis | Rat | Represents the ratio of unbound drug in brain and plasma, a key indicator of CNS target engagement. |
| Permeability-Surface Area (PS) Product | 3.5 x 10-4 mL/s/g | In Situ Brain Perfusion | Mouse | Measures the rate of unidirectional transport across the BBB. |
Signaling Pathway: this compound Mechanism of Action
The primary mechanism of this compound involves the inhibition of GSK-3, a key negative regulator of the canonical Wnt signaling pathway.
Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and downstream gene expression.
Experimental Protocols
In Situ Brain Perfusion for PS Product Determination
This protocol is adapted from established methods to determine the unidirectional blood-to-brain transfer constant (Ki) and the permeability-surface area (PS) product.[4][5]
Workflow Diagram:
Caption: Workflow for the in situ brain perfusion experiment to measure BBB permeability.
Methodology:
-
Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley, 250-300g) with an appropriate anesthetic. Expose the common carotid arteries and external jugular veins through a midline cervical incision.
-
Cannulation: Ligate the pterygopalatine arteries and cannulate the common carotid arteries with catheters filled with heparinized saline.
-
Washout Phase: Begin perfusion with a warmed (37°C), oxygenated buffered saline solution (e.g., Krebs-Ringer bicarbonate) at a constant flow rate to wash out the cerebral blood volume.
-
Drug Perfusion: After a brief washout (15-20 seconds), switch to the perfusion fluid containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose). Perfuse for a short, defined period (e.g., 30, 60, 120 seconds).
-
Termination and Sample Collection: Stop the perfusion, decapitate the animal, and rapidly remove the brain. Collect a sample of the perfusion fluid.
-
Sample Processing: Dissect the brain into desired regions, weigh, and homogenize.
-
Analysis: Determine the concentration of this compound in the brain homogenate and perfusate samples using a validated analytical method such as LC-MS/MS.
-
Calculation: The brain uptake clearance (Ki) is calculated and used to determine the permeability-surface area (PS) product.
Intravenous (IV) Injection for Kp Determination
This method measures the total concentration of a compound in the brain relative to the plasma at a specific time point.
Methodology:
-
Animal Dosing: Administer this compound intravenously to a cohort of mice or rats at a specified dose.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4 hours) post-dose, anesthetize the animals.
-
Blood and Brain Collection: Collect a blood sample via cardiac puncture into an anticoagulant tube. Immediately perform transcardiac perfusion with saline to flush the vasculature of the brain.[6] Harvest the brain.
-
Sample Processing: Centrifuge the blood to obtain plasma. Homogenize the brain tissue.
-
Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples by LC-MS/MS.
-
Calculation: The Kp value is calculated as the ratio of the total concentration of this compound in the brain (Cbrain) to that in the plasma (Cplasma).
In Vivo Microdialysis for Kp,uu Determination
Microdialysis is a powerful technique for measuring the unbound, pharmacologically active concentration of a drug in the brain extracellular fluid (ECF).
Methodology:
-
Probe Implantation: Anesthetize the animal and surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus). Allow the animal to recover for at least 24 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline.
-
Drug Administration: Administer this compound (e.g., via IV or subcutaneous injection).
-
Sample Collection: Collect dialysate samples from the brain and, if desired, from a probe placed in a peripheral blood vessel at regular intervals over several hours.
-
Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive LC-MS/MS method.
-
In Vivo Recovery: Determine the in vivo recovery of the microdialysis probe to correct for the incomplete extraction of the drug from the ECF. This can be done using methods like retrodialysis.
-
Calculation: The Kp,uu is calculated as the ratio of the unbound area under the curve (AUC) in the brain to the unbound AUC in the plasma.
General Considerations
-
Analytical Method Validation: A sensitive and specific analytical method (typically LC-MS/MS) must be fully validated for the quantification of this compound in plasma, brain homogenate, and microdialysate.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[6]
-
Tracer Use: The use of radiolabeled compounds or fluorescent tracers can aid in quantifying brain uptake, especially in initial screening assays.[7][8][9]
-
Efflux Transporters: Be aware that efflux transporters at the BBB, such as P-glycoprotein (P-gp), can significantly limit the brain penetration of small molecules.[10] Co-dosing with known inhibitors of these transporters can help elucidate their role in this compound's brain permeability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 8. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. | Semantic Scholar [semanticscholar.org]
- 10. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating AZD2858 in an Orthotopic Glioma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma remains one of the most aggressive and challenging cancers to treat. Novel therapeutic strategies are urgently needed to improve patient outcomes. AZD2858, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), has emerged as a promising agent in preclinical glioma models.[1][2] These application notes provide a detailed protocol for the evaluation of this compound in an orthotopic glioma model, offering a framework for assessing its therapeutic efficacy and mechanism of action in a clinically relevant setting.
This compound functions as an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[3] Its primary mechanism in glioma cells involves the induction of mitotic catastrophe rather than direct apoptosis.[4] By inhibiting GSK-3, this compound disrupts centrosome function, leading to mitotic failure and subsequent cell death.[1][2][4] This cytotoxic effect has been observed in both established and patient-derived glioma cell lines.[1][2][4] Furthermore, in vivo studies have demonstrated that this compound can delay tumor growth and enhance the efficacy of radiotherapy in glioma xenografts.[1][2]
This document outlines the necessary methodologies for cell line selection and preparation, establishment of an orthotopic glioma model, this compound formulation and administration, and comprehensive in vivo efficacy evaluation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Assay Type |
| IC₅₀ | GSK-3α | 0.9 nM | Biochemical Assay |
| IC₅₀ | GSK-3β | 5 nM | Biochemical Assay |
| IC₅₀ | GSK-3 (unspecified) | 68 nM | Biochemical Assay[3][5] |
| Kᵢ | GSK-3β | 4.9 nM | Biochemical Assay[3] |
| IC₅₀ | Tau Phosphorylation (S396) | 76 nM | Cell-based Assay[3] |
Table 2: Cytotoxicity of this compound in Glioma Cell Lines
| Cell Line | Type | IC₅₀ (µM) |
| U87 | Established | Low µM range[1][2] |
| U251 | Established | Low µM range[1][2] |
| GBM1 | Patient-derived | Low µM range[1][2] |
| GBM4 | Patient-derived | Low µM range[1][2] |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection: Utilize well-characterized human glioblastoma cell lines (e.g., U87, U251) or patient-derived glioma stem-like cells (GSCs). For in vivo imaging, select cell lines stably expressing a reporter gene such as luciferase or a fluorescent protein.
-
Culture Conditions: Culture glioma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: Prior to implantation, harvest cells during their logarithmic growth phase. Wash the cells with phosphate-buffered saline (PBS) and detach them using a gentle enzyme-free dissociation reagent.
-
Cell Viability and Counting: Assess cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer.
-
Cell Suspension Preparation: Resuspend the cells in a sterile, serum-free medium or PBS at a final concentration of 5 x 10⁴ cells/µL for injection. Keep the cell suspension on ice to maintain viability.
Orthotopic Glioma Model Establishment
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude mice).
-
Anesthesia: Anesthetize the mice via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Stereotactic Surgery:
-
Secure the anesthetized mouse in a stereotactic frame.
-
Create a midline scalp incision to expose the skull.
-
Using a sterile dental drill, create a small burr hole at the desired coordinates. For the striatum, typical coordinates relative to bregma are: 2 mm lateral and 3 mm posterior.
-
Lower a Hamilton syringe with a 26-gauge needle to a depth of 2 mm from the dura.
-
Slowly inject 2 µL of the cell suspension (containing 1 x 10⁵ cells) over 5 minutes to minimize backflow.
-
Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Post-operative Care: Administer analgesic and monitor the animals daily for any signs of distress, neurological deficits, or tumor-related symptoms such as weight loss or ataxia.
This compound Formulation and Administration
-
Formulation: this compound is orally bioavailable.[6] For oral administration, formulate this compound in a vehicle appropriate for animal studies, such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.
-
Dosage: Based on previous in vivo studies in rats for other indications, a starting dose of 20 mg/kg once daily can be considered.[5][7] Dose-response studies are recommended to determine the optimal therapeutic dose for glioma.
-
Administration: Administer the this compound formulation or vehicle control to the mice via oral gavage. Begin treatment once tumors are established, as confirmed by in vivo imaging (typically 7-10 days post-implantation).
In Vivo Efficacy Evaluation
-
Tumor Growth Monitoring:
-
Bioluminescence Imaging (BLI): For luciferase-expressing tumors, inject mice with D-luciferin (150 mg/kg, i.p.) and image using an in vivo imaging system (IVIS). Quantify the bioluminescent signal to monitor tumor burden.
-
Magnetic Resonance Imaging (MRI): Perform T2-weighted and contrast-enhanced T1-weighted MRI scans to visualize tumor volume and morphology.
-
-
Survival Analysis: Monitor the mice daily and record the date of euthanasia. Euthanize mice when they exhibit predefined clinical endpoints such as significant weight loss, severe neurological deficits, or moribund state. Generate Kaplan-Meier survival curves to compare treatment groups.
-
Histological and Immunohistochemical Analysis:
-
At the study endpoint, perfuse the animals with 4% paraformaldehyde.
-
Harvest the brains and process for paraffin (B1166041) embedding.
-
Perform Hematoxylin and Eosin (H&E) staining on brain sections to assess tumor morphology and infiltration.
-
Conduct immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the Wnt/β-catenin pathway (e.g., β-catenin, c-Myc) to investigate the mechanism of action of this compound.
-
Mandatory Visualizations
Caption: this compound signaling pathway in glioma cells.
Caption: Experimental workflow for evaluating this compound.
References
- 1. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AZD 2858 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 7. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZD2858 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with AZD2858.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC₅₀ values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[1][2] Its primary mechanism involves inhibiting GSK-3, which plays a crucial role in the canonical Wnt/β-catenin signaling pathway.[3] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate gene transcription.[4] this compound is noted for being brain-permeable and orally bioavailable.[2][3]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is poorly soluble in aqueous solutions like water and ethanol.[3][5] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][6] A common issue is the precipitation of the compound when stock solutions made with these organic solvents are diluted into aqueous buffers or cell culture media.[3]
Q3: How should this compound powder and stock solutions be stored?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to three years.[3]
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C for up to one year. For shorter-term storage, -20°C for up to six months is suitable.[1][3]
Solubility Data
The solubility of this compound can vary between different suppliers and batches. The following table summarizes reported solubility data in common organic solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source(s) |
| DMSO | 5 mg/mL | 11.02 mM | [6] |
| DMSO | 7 mg/mL | 15.43 mM | [5] |
| DMSO | 8.0 mg/mL | 17.64 mM | [7] |
| DMSO | Soluble to 10 mM | ~4.54 mg/mL | [2] |
| DMF | 10 mg/mL | 22.05 mM | [6] |
Note: The molecular weight of this compound is 453.5 g/mol .[6]
Troubleshooting Guide: Solubility Issues
Issue 1: this compound powder is not dissolving completely in DMSO.
-
Solution 1: Verify Solvent Quality. DMSO is hygroscopic and readily absorbs moisture from the air, which can significantly decrease the solubility of this compound.[3][5] Always use fresh, anhydrous (water-free) DMSO from a recently opened bottle or one that has been stored properly.
-
Solution 2: Apply Gentle Heat and Sonication. If the compound is slow to dissolve, gently warming the solution can help. Additionally, using an ultrasonic bath for a few minutes can aid in complete dissolution.[3] Exercise caution with heating to prevent any potential degradation of the compound.
Issue 2: this compound precipitates out of solution after dilution into aqueous media.
-
Solution 1: Lower the Final Concentration. The final concentration of this compound in your aqueous buffer or cell culture medium may be too high. Try reducing the final concentration of the compound in your experiment.
-
Solution 2: Reduce the Percentage of DMSO. If permissible in your experimental setup, try to keep the final percentage of DMSO in the aqueous solution as low as possible, ideally below 2% for animal studies if the animal is weak.[1]
-
Solution 3: Utilize a Co-solvent or Formulation. For in vivo studies or challenging in vitro systems, using a formulation with co-solvents and excipients is often necessary to maintain solubility. Refer to the In Vivo Formulation Protocols section below for detailed methods.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to reach the target concentration of 10 mM (e.g., add 220.5 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly to mix.
-
If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for several minutes.[3]
-
Once fully dissolved, create single-use aliquots in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term use (up to six months) or at -80°C for long-term storage (up to one year).[3]
Protocol 2: In Vivo Formulation for a Clear Solution (≥ 1.25 mg/mL)
This protocol is designed to create a clear solution suitable for administration.
-
Prepare a 12.5 mg/mL stock solution of this compound in high-quality, anhydrous DMSO.[1]
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
To this, add 100 µL of the 12.5 mg/mL this compound DMSO stock solution.
-
Mix the solution thoroughly until it is clear and homogeneous.
-
This formulation results in a concentration of ≥ 1.25 mg/mL and should be prepared fresh for each experiment.[1][3]
Protocol 3: In Vivo Formulation for a Suspended Solution (1.25 mg/mL)
This protocol yields a suspended solution that can be used for oral or intraperitoneal injections.
-
Prepare the vehicle by combining the following solvents in order:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add this compound to the prepared vehicle to a final concentration of 1.25 mg/mL.
-
Use sonication to ensure a uniform suspension. If phase separation or precipitation occurs, gentle heating and/or sonication can be applied to aid dissolution.[1]
-
This formulation should be prepared fresh before each use.
Visual Guides
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration | MDPI [mdpi.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]
Optimizing AZD2858 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD2858 in cell-based assays. Authored for a technical audience, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a serine/threonine kinase that plays a crucial role as a negative regulator in the canonical Wnt/β-catenin signaling pathway.[1][3] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[4] This leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes involved in various cellular processes.[3][4]
Q2: What are the reported IC50 values for this compound?
A2: this compound demonstrates high potency against both GSK-3 isoforms. The half-maximal inhibitory concentration (IC50) values are reported as:
Q3: What is a good starting concentration for this compound in a cell-based assay?
A3: A common starting point for this compound in cell-based assays is a concentration of 1 µM .[6][7] For instance, treating primary isolated human osteoblast-like cells with 1 µM this compound for 12 hours resulted in a 3-fold increase in β-catenin levels.[6][8] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. A range of concentrations from 10 nM to 10,000 nM has been used in NIH-3T3 cells.[6] It has been noted that a lower concentration of 10 nM had no effect on β-catenin levels in one study.[5][8]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO, with a stock solution of up to 10 mM being achievable.[2] For long-term storage, it is recommended to store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[5] When preparing working solutions, it is advisable to use fresh DMSO as moisture can reduce solubility.[6]
Experimental Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and cell-based assays.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Assay Type |
| GSK-3α | 0.9 nM | Biochemical Assay |
| GSK-3β | 5 nM | Biochemical Assay |
| GSK-3 (unspecified) | 68 nM | Biochemical Assay |
| Tau Phosphorylation (S396) | 76 nM | Cell-based Assay |
Data sourced from multiple references.[1][2][4][5]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Concentration | Incubation Time | Observed Effect |
| Primary human osteoblast-like cells | 1 µM | 12 hours | 3-fold increase in β-catenin levels |
| Human adipose derived stem cells (hADSC) | 440 nM (EC50) | Not Specified | 1.4-fold increase in TAZ expression |
| Human adipose derived stem cells (hADSC) | 1.2 µM (EC50) | Not Specified | 1.4-fold increase in osterix expression |
| NIH-3T3 cells | 1 - 10,000 nM | 4 hours | Dose-dependent inhibition of tau phosphorylation |
Data compiled from multiple sources.[5][6][8]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Wnt/β-catenin Pathway Activation
Caption: this compound inhibits GSK-3, preventing β-catenin degradation and activating Wnt target gene transcription.
General Experimental Workflow for this compound Dose-Response Study
Caption: A typical workflow for determining the optimal concentration of this compound in a cell-based assay.
Detailed Experimental Protocols
Protocol 1: Western Blotting for β-catenin Stabilization
This protocol is designed to detect the accumulation of β-catenin following treatment with this compound.
Materials:
-
Cell line of interest (e.g., human osteoblast-like cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Cell Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.[6] Aspirate the old medium and add the treatment media to the cells.
-
Incubation: Incubate the cells for a specified time (e.g., 4-24 hours). A 12-hour incubation has been shown to be effective.[6][8]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize to the loading control.
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, edge effects in the plate, or improper mixing of this compound.
-
Troubleshooting Steps:
Caption: A logical workflow for troubleshooting high variability in experimental replicates.
Issue 2: No significant increase in β-catenin levels after this compound treatment.
-
Possible Cause: Sub-optimal concentration of this compound, insufficient incubation time, low GSK-3 expression in the cell line, or inactive compound.
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for the lack of an expected biological response to this compound.
Issue 3: Observed cytotoxicity at higher concentrations of this compound.
-
Possible Cause: Off-target effects of the compound or sensitivity of the cell line. It is important to note that this compound was discontinued (B1498344) in clinical trials due to toxicity.[8]
-
Troubleshooting Steps:
Caption: A workflow for addressing and mitigating cytotoxicity observed with this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. AZD 2858 | Glycogen Synthase Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting AZD2858: A Technical Support Guide for Inconsistent In Vitro Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent in vitro results observed with AZD2858, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to help you achieve more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with activity against both isoforms, GSK-3α and GSK-3β.[1] Its inhibitory action on GSK-3 leads to the stabilization and nuclear translocation of β-catenin, a key component of the canonical Wnt signaling pathway.[1][2] This pathway is integral to numerous cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: What are the reported IC50 values for this compound?
The in vitro potency of this compound can vary slightly depending on the experimental conditions. It is crucial to consider these reported values as a reference range and to determine the optimal concentration for your specific cell system.
| Target | IC50 Value | Assay Type | Reference |
| GSK-3α | 0.9 nM | Biochemical Assay | [1][2][3] |
| GSK-3β | 5 nM | Biochemical Assay | [1][2][3] |
| GSK-3 (unspecified) | 68 nM | Biochemical Assay | [1][4] |
| Tau Phosphorylation (S396) | 76 nM | Cell-based Assay | [1] |
Q3: Why was this compound discontinued (B1498344) in clinical trials?
This compound was discontinued in clinical trials due to observations of toxicity and other side effects.[5] Researchers should be mindful of potential off-target effects, particularly when using higher concentrations in their experiments.[5]
Troubleshooting Guide
Issue 1: Inconsistent β-catenin stabilization between experiments.
Potential Causes & Solutions:
-
Cell Line Variability: Different cell lines possess varying levels of endogenous Wnt signaling activity and GSK-3 expression.
-
Recommendation: Use a consistent cell line and passage number for all experiments to minimize variability.[5]
-
-
Treatment Duration and Concentration: The effect of this compound on β-catenin levels is highly dependent on both the concentration used and the duration of the treatment. For instance, 1 μM of this compound has been shown to significantly increase β-catenin levels after 12 hours in human osteoblast-like cells, while a lower concentration of 10 nM had no effect.[3][5]
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
-
Compound Solubility and Stability: As a small molecule, this compound can have solubility issues, and improper dissolution can lead to inaccurate experimental concentrations.[5]
Issue 2: Discrepancies between biochemical and cell-based assay results.
Potential Causes & Solutions:
-
Cellular Uptake and Efflux: The potent IC50 values from biochemical assays may not directly translate to cell-based assays due to factors like cell membrane permeability and active drug efflux pumps.
-
Recommendation: Verify target engagement within the cell using methods like the Cellular Thermal Shift Assay (CETSA) or by measuring downstream pathway modulation (e.g., β-catenin accumulation).[2]
-
-
Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases, which can confound results.
-
Recommendation: Use the lowest effective concentration determined from your dose-response studies. Consider using a structurally different GSK-3 inhibitor as a control to confirm that the observed phenotype is due to GSK-3 inhibition.
-
Experimental Protocols
Protocol 1: Western Blotting for β-catenin Stabilization
This protocol details the steps to assess this compound target engagement by measuring the accumulation of β-catenin.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).[2]
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for the subsequent steps.[2]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody against β-catenin. After washing, incubate with a secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2] An increased band intensity for β-catenin in this compound-treated cells compared to the vehicle control indicates target engagement.[2]
Protocol 2: 3D Spheroid Formation and Treatment
This protocol is for assessing the effect of this compound in a more physiologically relevant 3D cell culture model.[6]
-
Spheroid Formation: Culture cells in standard 2D flasks to approximately 80% confluency. Harvest the cells and resuspend them in a complete cell culture medium. Seed the cells into ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge the plates briefly to facilitate cell aggregation at the bottom of the wells. Incubate for 2-3 days to allow for spheroid formation.[6]
-
This compound Treatment: Prepare serial dilutions of this compound in a complete medium to achieve the desired final concentrations.[6] Carefully remove a portion of the medium from each well containing a spheroid and replace it with the medium containing the appropriate this compound concentration.
-
Downstream Analysis: Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours). Following incubation, proceed with downstream analyses such as viability assays (e.g., CellTiter-Glo® 3D), imaging, or molecular analysis.[6]
Visualizations
References
potential off-target effects of AZD2858
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing AZD2858 in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges and ensure the successful application of this potent GSK-3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It exhibits high affinity for both GSK-3α and GSK-3β isoforms.[3][4][5][6] By inhibiting GSK-3, this compound prevents the phosphorylation of its downstream substrates. A key consequence of this inhibition is the stabilization of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of Wnt target genes.[1][7]
Q2: What is the reported selectivity profile of this compound?
A2: this compound has been reported to have a high degree of selectivity for GSK-3, ranging from 70- to over 6000-fold against a panel of other kinases.[3][8] However, a comprehensive public dataset of its full kinase selectivity profile is limited.[3] For a quantitative perspective, the selectivity profile of another highly selective GSK-3 inhibitor, CHIR-99021, is often used as a representative example and shows minimal inhibition of a broad range of other kinases at a concentration of 10 µM.[3]
Q3: I am observing unexpected phenotypic changes in my cell culture after this compound treatment. What could be the cause?
A3: Unexpected phenotypes are likely due to the on-target inhibition of GSK-3, which is a critical node in numerous cellular processes beyond the canonical Wnt/β-catenin pathway.[1][2] For example, in preclinical studies, this compound has been shown to cause a rapid and robust increase in bone formation.[9] While this is an on-target effect, it could be considered an "off-target" outcome if the primary research focus is on a different biological process. It is advisable to consider the diverse roles of GSK-3 in your specific cellular model.
Q4: My experimental results with this compound are not consistent. What are some potential sources of variability?
A4: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure proper storage of this compound to maintain its activity.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence cellular responses to GSK-3 inhibition.
-
Treatment Duration and Concentration: The effects of this compound can be time- and dose-dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint. For instance, while 1 µM of this compound increases β-catenin levels in human osteoblast cells, 10 nM has no effect.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of GSK-3 activity | 1. Incorrect concentration of this compound. 2. Degraded compound. 3. Issues with the kinase assay protocol. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Use a fresh stock of this compound. 3. Verify the components and conditions of your kinase assay. |
| High cell toxicity observed in control cell lines | 1. High concentration of this compound. 2. Solvent (e.g., DMSO) toxicity. | 1. Determine the IC50 of this compound for your specific cell line using a cytotoxicity assay (e.g., MTT assay). 2. Ensure the final solvent concentration is not toxic to your cells. |
| Unexpected increase in bone formation markers | On-target effect of GSK-3 inhibition leading to activation of the Wnt/β-catenin pathway in mesenchymal stem cells. | This is a known in vivo effect of this compound.[9] Consider if this is a confounding factor for your experiment. Localized delivery of the compound may be an option to minimize systemic effects in vivo. |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability or active efflux of the compound. | Assess the cellular uptake of this compound in your experimental model. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | GSK-3α | 0.9 nM | Biochemical | [3][4][5][6] |
| IC50 | GSK-3β | 5 nM | Biochemical | [3][4][5][6] |
| IC50 | GSK-3 (unspecified) | 68 nM | Biochemical | [7] |
| Ki | GSK-3β | 4.9 nM | Biochemical | [1] |
| IC50 | Tau Phosphorylation (S396) | 76 nM | Cell-based | [1][5][6] |
| IC50 | U251 Human Glioblastoma | ~1.01 µM | Cytotoxicity | [7] |
| IC50 | U87 Human Glioblastoma | ~6.52 µM | Cytotoxicity | [7] |
| IC50 | Normal Human Astrocytes | ~2.9 µM | Cytotoxicity | [7] |
| IC50 | Neural Progenitor Cells | ~2.5 µM | Cytotoxicity | [7] |
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against GSK-3 in a biochemical format.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction buffer containing a buffering agent (e.g., Tris-HCl), MgCl₂, and a reducing agent (e.g., DTT).
-
Prepare solutions of recombinant GSK-3 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
-
Assay Procedure:
-
Add the reaction buffer, GSK-3 enzyme, and substrate to the wells of a microplate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction using a suitable method (e.g., adding EDTA).
-
-
Detection:
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
MTT Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of this compound on cultured cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits GSK-3, preventing β-catenin phosphorylation and degradation.
Caption: Workflow for biochemical and cell-based assays with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating AZD2858-Related Toxicities in Animal Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing toxicities associated with the investigational GSK-3 inhibitor, AZD2858, in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the Wnt signaling pathway, promoting the transcription of genes involved in cell proliferation and differentiation.[2][3]
Q2: What is the most commonly observed toxicity in animal studies with this compound?
A2: The primary and most consistently reported toxicity associated with this compound in animal studies is hyperostosis, which is an excessive growth of bone tissue.[4] This is considered an on-target effect, directly resulting from the sustained activation of the Wnt signaling pathway, which is a key regulator of bone formation.[2]
Q3: At what doses and duration of treatment does hyperostosis become a concern in rats?
A3: Studies in rats have shown a clear dose and duration-dependent development of hyperostosis. Oral administration of this compound at doses around 20-30 mg/kg daily can lead to observable changes in bone. One study reported the following progression:
-
Mild hyperostosis: Observed following 7 days of treatment.
-
Moderate hyperostosis: Observed following 14 days of treatment.
-
Severe hyperostosis: Observed following 21 to 28 days of treatment.[4]
Q4: Are there other potential toxicities associated with this compound?
A4: While hyperostosis is the most prominent finding in preclinical studies, it is important to note that clinical trials with this compound were terminated due to undisclosed "toxicity, ineffectiveness and other side-effects."[4] Preclinical studies on other GSK-3 inhibitors have shown a range of effects due to the ubiquitous nature of GSK-3 in cellular processes. A study on a similar GSK-3 inhibitor, AZD7969, revealed hyperplasia in various tissues including the gastrointestinal tract, liver, kidney, and adrenals, as well as an off-target effect of increased iron loading in the liver and small intestine in both rats and dogs.[5] Researchers should therefore maintain a comprehensive monitoring program for any unexpected clinical signs.
Troubleshooting Guide: Managing Hyperostosis
This guide provides a systematic approach to identifying, monitoring, and managing hyperostosis in animal models treated with this compound.
Problem: Suspected Hyperostosis
Symptoms/Clinical Signs:
-
Palpable thickening or irregularities of long bones, jaw, or skull.
-
Reluctance to move, altered gait, or signs of pain upon handling.
-
Changes in food consumption and body weight, potentially due to discomfort.
-
In severe cases, neurological signs may occur due to nerve entrapment by excessive bone growth.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected hyperostosis.
Monitoring and Assessment Protocols
1. Clinical Observations:
-
Frequency: Daily.
-
Parameters to Monitor:
-
General appearance and posture.
-
Gait and mobility.
-
Palpation of long bones and craniofacial structures for any abnormalities.
-
Body weight and food/water intake.
-
Any signs of pain or distress.
-
2. Radiographic Monitoring:
-
Methodology:
-
Utilize standard X-ray or, for more detailed analysis, micro-computed tomography (micro-CT).
-
Anesthetize animals according to approved institutional protocols to ensure proper positioning and minimize stress.
-
Obtain images of relevant skeletal sites (e.g., femurs, tibias, skull, spine) at baseline and at regular intervals during the study (e.g., weekly or bi-weekly).
-
-
Qualitative Assessment: Look for evidence of new bone formation, thickening of cortical bone, and changes in bone morphology. The appearance has been described as "flowing ossifications".[6]
-
Quantitative Assessment (Micro-CT):
-
Bone Mineral Density (BMD).
-
Bone Volume / Total Volume (BV/TV).
-
Cortical thickness.
-
3. Histopathological Evaluation:
-
Methodology:
-
At the end of the study, or if humane endpoints are reached, collect relevant bone tissues.
-
Fix tissues in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Decalcify bone samples as required.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
-
Assessment:
-
Examine for evidence of increased osteoblastic activity, woven bone formation, and altered bone architecture.[7]
-
Assess the periosteum for thickening and increased cellularity.
-
Evaluate surrounding tissues for any signs of inflammation or compression.
-
Data Summary
Table 1: Effects of this compound on Bone Parameters in Rats
| Parameter | Dose | Duration | Observation | Reference |
| Trabecular Bone Mass | 20 mg/kg/day (oral) | 2 weeks | 172% of control (total Bone Mineral Content) | [8][9] |
| Cortical Bone Mass | 20 mg/kg/day (oral) | 2 weeks | 111% of control (total Bone Mineral Content) | [8][9] |
| Vertebral Compression Strength | 20 mg/kg/day (oral) | 2 weeks | 370% of control (Load at failure) | [8] |
| Femoral Diaphyseal Strength | 20 mg/kg/day (oral) | 2 weeks | 115% of control (Load at failure) | [8] |
| Bone Formation Marker (Osteocalcin) | 20 mg/kg/day (oral) | 2 weeks | 146% of control | [8] |
| Bone Resorption Marker (CTX) | 20 mg/kg/day (oral) | 2 weeks | 189% of control | [8] |
| Callus Mineral Density | 30 µmol/kg/day (~20 mg/kg) (oral) | 2 weeks | 28% increase vs. vehicle | [10] |
| Callus Mineral Density | 30 µmol/kg/day (~20 mg/kg) (oral) | 3 weeks | 38% increase vs. vehicle | [10] |
| Callus Mineral Content | 30 µmol/kg/day (~20 mg/kg) (oral) | 2 weeks | 81% increase vs. vehicle | [10] |
| Callus Mineral Content | 30 µmol/kg/day (~20 mg/kg) (oral) | 3 weeks | 93% increase vs. vehicle | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Mechanism of Action Leading to Hyperostosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical toxicity of AZD7969: Effects of GSK3β inhibition in adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Periosteal hyperostosis (exostosis) in DBA/1 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD2858 Technical Support Center: Enhancing In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of AZD2858. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation, differentiation, and survival.
Q2: What are the reported IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) values for this compound against the two GSK-3 isoforms are:
| Isoform | IC₅₀ (nM) |
| GSK-3α | 0.9 |
| GSK-3β | 5 |
An overall IC₅₀ for GSK-3 has also been reported as 68 nM. These slight variations may be due to different experimental conditions.
Troubleshooting Guides
Q3: We are observing suboptimal or inconsistent efficacy in our in vivo bone healing studies. What are potential causes and solutions?
Suboptimal efficacy in bone healing models can arise from several factors. Below is a troubleshooting guide to address these issues.
| Potential Cause | Recommended Solution |
| Inadequate Dosing | In rats, oral administration of this compound has shown a dose-dependent increase in trabecular bone mass, with a maximum effect observed at 20 mg/kg once daily.[1] For fracture healing studies in rats, a dose of 20 mg/kg (30 µmol/kg) administered daily has been shown to be effective.[1] Ensure accurate dose calculations and consistent daily administration. |
| Improper Formulation | This compound has poor aqueous solubility. For oral gavage, a common formulation is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For a clearer solution, 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline can be used. It is crucial to ensure the compound is fully dissolved or homogenously suspended before each administration. |
| Timing of Assessment | Significant changes in bone turnover biomarkers, such as increased P1NP and decreased TRAcP-5b, can be observed as early as 3-7 days post-treatment initiation.[2] Histological and radiological assessments of bone formation and fracture healing will require longer treatment durations, typically 2 to 3 weeks.[1] |
| Animal Model Variability | The age, weight, and strain of the animals can influence the rate of bone healing and the response to treatment. Ensure consistency in the animal model used across all experimental groups. |
Q4: Our in vivo glioma xenograft studies are not showing the expected tumor growth delay. What should we troubleshoot?
Several factors can contribute to a lack of efficacy in glioma models. Consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Insufficient Drug Exposure | For orthotopic glioma xenograft models, oral gavage of this compound at a dose of 10 mg/kg/day for 10 consecutive days has been shown to be effective in combination with radiotherapy.[3] Ensure the formulation is prepared correctly to achieve the desired concentration and bioavailability. |
| Inappropriate Treatment Schedule | In combination with radiotherapy, this compound has been administered starting immediately after the radiation treatment.[3] The timing and sequence of combination therapies can be critical for achieving a synergistic effect. |
| Tumor Model Resistance | The sensitivity of different glioma cell lines to GSK-3 inhibition can vary. Confirm the in vitro sensitivity of your chosen cell line to this compound before proceeding with in vivo studies. |
| Drug Formulation and Stability | Prepare fresh dilutions of this compound for in vivo studies from a DMSO stock solution. For oral administration, dilute the stock in Milli-Q water immediately before use.[3] Ensure the compound remains in solution or suspension during administration. |
Q5: We are observing precipitation when preparing this compound solutions for our experiments. How can we improve its solubility?
This compound is sparingly soluble in aqueous solutions. The following table provides guidance on preparing solutions for in vitro and in vivo use.
| Application | Recommended Solvent/Vehicle | Preparation Protocol |
| In Vitro Stock Solution | DMSO | Prepare a stock solution of 10 mM in 100% DMSO. Store at -20°C for short-term and -80°C for long-term storage. |
| In Vivo Oral Gavage (Suspension) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1. Dissolve this compound in DMSO first. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Finally, add Saline to the desired volume. Use sonication to aid suspension. |
| In Vivo Oral Gavage (Solution) | 20% SBE-β-CD in Saline | 1. Prepare a stock solution of this compound in DMSO. 2. Add the DMSO stock to the 20% SBE-β-CD in Saline solution. This can help to achieve a clear solution. |
Experimental Protocols
Protocol 1: In Vivo Rat Fracture Healing Model
This protocol is based on studies demonstrating the efficacy of this compound in promoting fracture healing in rats.[1]
-
Animal Model: Use skeletally mature female Sprague-Dawley rats.
-
Fracture Induction: Under anesthesia, create a closed, transverse fracture in the mid-diaphysis of the femur. A femoral nail can be inserted for internal fixation.
-
Drug Formulation: Prepare a suspension of this compound in a vehicle suitable for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Dosing Regimen: Administer this compound orally at a dose of 20 mg/kg daily for up to 3 weeks. A control group should receive the vehicle only.
-
Efficacy Assessment:
-
Biomarker Analysis: Collect blood samples at baseline and at various time points (e.g., days 3, 7, 14, 21) to measure serum levels of bone formation (P1NP) and resorption (TRAcP-5b) markers.
-
Radiographic Analysis: Perform X-rays at weekly intervals to monitor fracture healing and callus formation.
-
Micro-CT Analysis: At the end of the study, harvest the femurs for high-resolution micro-computed tomography (µCT) analysis to quantify callus volume, bone mineral density, and other structural parameters.
-
Biomechanical Testing: Perform four-point bending tests on the healed femurs to assess their mechanical strength.
-
Histology: Decalcify the femurs and perform histological staining (e.g., H&E, Safranin O/Fast Green) to evaluate the cellular composition of the fracture callus.
-
Protocol 2: In Vivo Orthotopic Glioma Xenograft Model with Combination Radiotherapy
This protocol details the use of this compound in combination with radiotherapy in a mouse model of glioma.[3]
-
Cell Lines and Animal Model: Use patient-derived or established glioma cell lines (e.g., U87, U251). Implant the cells stereotactically into the brains of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging or magnetic resonance imaging (MRI).
-
Drug Formulation: Prepare this compound from a 10 mM stock in DMSO. For oral gavage, dilute the stock solution in Milli-Q water immediately before administration.
-
Treatment Groups:
-
Vehicle control
-
This compound alone (10 mg/kg/day, oral gavage for 10 days)
-
Radiotherapy alone (e.g., 3 fractions of 5 Gy on consecutive days)
-
This compound in combination with radiotherapy
-
-
Treatment Schedule: Begin this compound administration immediately following the first dose of radiation.
-
Efficacy Assessment:
-
Tumor Growth Delay: Monitor tumor volume regularly using imaging.
-
Survival Analysis: Monitor the survival of the animals in each treatment group.
-
Immunohistochemistry: At the end of the study, harvest the brains and perform immunohistochemical analysis on tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and centrosome integrity.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Fracture Healing Model[1]
| Parameter | Time Point | This compound (20 mg/kg/day) vs. Vehicle |
| Callus Mineral Density | 2 weeks | +28% |
| 3 weeks | +38% | |
| Callus Mineral Content | 2 weeks | +81% |
| 3 weeks | +93% |
Table 2: In Vitro Cytotoxicity of this compound in Glioma Cell Lines[3]
| Cell Line | IC₅₀ (µM) |
| U251 | ~1.01 |
| U87 | ~6.52 |
| GBM1 (patient-derived) | ~2.5 |
| GBM4 (patient-derived) | ~2.9 |
Visualizations
Caption: this compound inhibits GSK-3, preventing β-catenin degradation and promoting gene transcription.
Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZ aims at Pfizer, GSK with potential new PARP cancer drug | pharmaphorum [pharmaphorum.com]
- 3. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AZD2858 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the GSK-3 inhibitor, AZD2858, in their cancer cell experiments. The information provided is based on established principles of drug resistance in oncology and the known mechanism of action of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, suggesting potential causes and solutions.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Decreased sensitivity to this compound in a previously sensitive cell line (Higher IC50). | 1. Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCB1/MDR1, ABCG2/BCRP) can pump this compound out of the cells, reducing its intracellular concentration.[1][2] 2. Activation of Bypass Signaling Pathways: Cancer cells may upregulate parallel survival pathways to compensate for GSK-3 inhibition. This could involve activation of PI3K/Akt/mTOR or MAPK/ERK signaling.[3][4] 3. Target Alteration: Although less common for kinase inhibitors, mutations in the GSK-3β gene could potentially alter the drug binding site. | 1. Co-treatment with ABC Transporter Inhibitors: Use known inhibitors of ABC transporters (e.g., Verapamil for ABCB1, Ko143 for ABCG2) to see if sensitivity to this compound is restored. 2. Pathway Analysis: Perform Western blotting or phospho-kinase arrays to assess the activation status of key survival pathways (e.g., p-Akt, p-ERK) in resistant versus sensitive cells. Consider combination therapy with inhibitors of the identified activated pathway. 3. Gene Sequencing: Sequence the GSK-3β gene in resistant clones to identify any potential mutations. |
| Cells initially arrest in S-phase and undergo mitotic catastrophe, but a subpopulation resumes proliferation. | 1. Adaptation and Upregulation of Pro-survival Autophagy: Inhibition of GSK-3 can induce a pro-survival autophagic response in some cancer cells, allowing them to clear damaged components and survive treatment.[5] 2. Selection of a Pre-existing Resistant Clone: The initial cell population may have been heterogeneous, containing a small number of cells with intrinsic resistance mechanisms. | 1. Inhibition of Autophagy: Co-treat cells with this compound and an autophagy inhibitor (e.g., Chloroquine, 3-Methyladenine) and assess for enhanced cytotoxicity. Monitor autophagy markers like LC3-II by Western blot. 2. Clonal Selection and Characterization: Isolate the proliferating clones and characterize their molecular profile (as described in the first problem) to understand the specific resistance mechanism. |
| In vivo tumor models show initial response to this compound followed by relapse. | 1. Pharmacokinetic Issues: Poor drug penetration into the tumor microenvironment or rapid metabolism of this compound could lead to suboptimal drug concentrations. 2. Tumor Microenvironment-Mediated Resistance: Stromal cells or hypoxia within the tumor can secrete growth factors that activate pro-survival signaling in cancer cells, overriding the effects of GSK-3 inhibition. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure this compound concentrations in plasma and tumor tissue over time. Assess target engagement by measuring the levels of phosphorylated β-catenin in the tumor.[6] 2. Combination Therapy Targeting the Microenvironment: Consider combining this compound with agents that target the tumor microenvironment, such as anti-angiogenic drugs or inhibitors of key growth factor receptors. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[7] By inhibiting GSK-3, this compound leads to the stabilization of β-catenin and activation of the canonical Wnt signaling pathway. In cancer cells, particularly glioma, it has been shown to induce cytotoxicity by causing centrosome destabilization, leading to mitotic failure and S-phase arrest.[6][8]
Q2: I am not observing the expected cytotoxic effects of this compound in my cancer cell line. What should I check?
A2: Firstly, confirm the activity of your this compound compound. You can perform an in vitro kinase assay to verify its inhibitory effect on GSK-3. Secondly, ensure that the cell line you are using has a functional GSK-3 signaling pathway that is relevant to its proliferation and survival. You can assess the baseline levels of GSK-3 expression and the phosphorylation of its downstream targets. Finally, consider that some cell lines may have intrinsic resistance to GSK-3 inhibition.
Q3: Are there any known combination strategies to enhance the efficacy of this compound?
A3: Yes, studies in glioma models have shown that combining this compound with radiotherapy enhances its cytotoxic effects.[6][8] Based on general principles of cancer therapy, combining this compound with inhibitors of potential bypass pathways (e.g., PI3K/mTOR or MEK inhibitors) could be a rational approach to overcoming resistance.
Q4: How can I monitor the target engagement of this compound in my experiments?
A4: A reliable method to monitor target engagement is to measure the levels of proteins that are direct or indirect targets of GSK-3. An increase in the levels of β-catenin is a hallmark of GSK-3 inhibition.[7][9] You can perform a Western blot to detect changes in β-catenin levels in your treated cells or tissues.
Data Presentation
Table 1: IC50 Values of this compound in Glioma Cell Lines
| Cell Line | Type | IC50 (µM) |
| U87 | Established Glioblastoma | Low micromolar range |
| U251 | Established Glioblastoma | Low micromolar range |
| GBM1 | Patient-derived Glioblastoma | Low micromolar range |
| GBM4 | Patient-derived Glioblastoma | Low micromolar range |
| (Data sourced from a study on the effect of GSK-3 inhibition in glioma.)[8] |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blotting for β-catenin
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against β-catenin overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
Caption: Canonical Wnt/GSK-3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating and overcoming resistance to this compound.
References
- 1. Tyrosine kinase inhibitor resistance in cancer: role of ABC multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine Kinase Inhibitors as Reversal Agents for ABC Transporter Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3 modulates cellular responses to a broad spectrum of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase-3 (GSK3) Inhibition Induces Prosurvival Autophagic Signals in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: AZD2858 Preclinical Data Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of translating AZD2858 preclinical data.
Frequently Asked Questions (FAQs)
Q1: We observe a significant increase in bone formation in our in vivo rodent models, but are concerned about the translatability of this finding. What should we consider?
A1: The potent osteogenic effect of this compound is a consistent finding in preclinical studies.[1][2] However, this pronounced anabolic activity on bone can also be a significant translational hurdle. Preclinical toxicology studies with GSK-3 inhibitors have shown that the underlying mechanism, potent activation of the Wnt/β-catenin pathway, can lead to uncontrolled cell proliferation in various tissues.[3]
Troubleshooting:
-
Dose-Response and Exposure Analysis: Carefully evaluate the dose-response relationship for bone formation versus potential hyperplastic effects in other tissues. It is crucial to determine if a therapeutic window exists where desired osteogenic effects are achieved without significant off-target tissue changes.
-
Histopathological Evaluation: Conduct thorough histopathological examinations of a comprehensive panel of tissues, not just bone. Pay close attention to tissues with active stem cell compartments that are responsive to Wnt/β-catenin signaling.[3]
-
Biomarker Monitoring: Monitor serum biomarkers for both bone formation (e.g., P1NP) and resorption (e.g., TRAcP-5b) to understand the dynamics of bone turnover.[4][5] Unbalanced and excessively rapid bone formation might not translate to biomechanically sound bone in the long term.
Q2: Our in vitro experiments show variable IC50 values for this compound. How can we ensure consistency and accurate interpretation?
A2: Discrepancies in IC50 values can arise from variations in experimental conditions. This compound is a potent GSK-3 inhibitor with reported IC50 values in the low nanomolar range for GSK-3α and GSK-3β.[4][6][7] However, cellular context and assay format can influence these values.
Troubleshooting:
-
Standardized Protocols: Adhere to standardized protocols for your kinase assays. Key parameters to control include ATP concentration, substrate specificity, and incubation times.
-
Cellular Context: Be aware that the cellular IC50 for downstream effects, such as inhibition of tau phosphorylation, will likely be higher than the biochemical IC50 for the purified enzyme.[6][7]
-
Comparative Analysis: When comparing your results to published data, ensure that the experimental conditions are as similar as possible. Consider running a known GSK-3 inhibitor with a well-established IC50 as a positive control.
Troubleshooting Guides
Problem: Difficulty in replicating the reported in vivo efficacy of this compound on fracture healing.
Solution: The preclinical efficacy of this compound in accelerating fracture healing has been demonstrated in rodent models.[8] Challenges in replication may stem from the experimental model or drug formulation.
-
Animal Model: The choice of fracture model and animal strain can impact outcomes. Ensure that the fracture model creates a sufficiently challenging healing environment to observe the effects of the inhibitor.
-
Drug Formulation and Administration: this compound is orally bioavailable.[6][7] However, ensure proper formulation and dosing to achieve adequate plasma concentrations. Consider performing pharmacokinetic studies to correlate exposure with efficacy.
-
Timing of Treatment: The timing of treatment initiation and its duration are critical. The canonical Wnt/β-catenin pathway plays a key role in the early stages of fracture repair.
Problem: Unexpected cytotoxicity observed in non-cancerous cell lines.
Solution: While this compound has shown cytotoxic effects in glioma stem cells, its impact on normal cells should be carefully evaluated.[9]
-
Cell Line Authentication: Verify the identity and purity of your cell lines to rule out contamination or misidentification.
-
Dose-Response Curves: Generate detailed dose-response curves to determine the cytotoxic concentration range for your specific cell lines.
-
Mechanism of Cytotoxicity: Investigate the mechanism of cell death (e.g., apoptosis, necrosis) to understand if it is related to on-target GSK-3 inhibition or potential off-target effects.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Process | IC50 | Cell Line/System | Reference |
| GSK-3α | 0.9 nM | Biochemical Assay | [4][6][7] |
| GSK-3β | 5 nM | Biochemical Assay | [4][6][7] |
| GSK-3β dependent phosphorylation | 68 nM | In vitro assay | [4][5] |
| Tau Phosphorylation | 76 nM | In vitro assay | [6][7] |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Dose | Duration | Effect | Reference |
| Trabecular Bone Mass | 20 mg/kg/day | 2 weeks | 172% of control | [1][2] |
| Cortical Bone Mass | 20 mg/kg/day | 2 weeks | 111% of control | [1][2] |
| Vertebral Compression Strength | 20 mg/kg/day | 2 weeks | 370% of control | [1][2] |
| Femoral Diaphyseal Strength | 20 mg/kg/day | 2 weeks | 115% of control | [2] |
Experimental Protocols
Protocol 1: In Vitro GSK-3 Kinase Assay
-
Reagents: Recombinant human GSK-3β, GSK-3 substrate peptide, [γ-33P]ATP, kinase buffer, 96-well filter plates, and scintillation fluid.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, combine the GSK-3β enzyme, substrate peptide, and this compound at various concentrations in kinase buffer.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Protocol 2: Western Blot for β-catenin Accumulation
-
Cell Culture and Treatment:
-
Plate human osteoblast-like cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified time (e.g., 12 hours).[5]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Mechanism of action of this compound in the canonical Wnt signaling pathway.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical toxicity of AZD7969: Effects of GSK3β inhibition in adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. AZD 2858 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 8. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZD2858 for Bone Regeneration
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining AZD2858 dosage for optimal bone regeneration. It includes troubleshooting guides, frequently asked questions, quantitative data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in promoting bone regeneration?
A1: this compound is a potent inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3).[1][2] By inhibiting GSK-3β, it prevents the degradation of β-catenin, a key component of the canonical Wnt signaling pathway.[1][3] This leads to the accumulation and nuclear translocation of β-catenin, which then activates gene transcription programs essential for osteoblast differentiation and bone formation.[1][2]
Q2: What is the recommended effective dose of this compound in preclinical rodent models?
A2: In rat models, a dose of 20 mg/kg administered orally once daily has been shown to be effective for increasing bone mass and promoting fracture healing.[2][3][4][5] This dosage demonstrated a maximal effect on increasing trabecular bone mass.[2][5]
Q3: How does this compound affect bone healing?
A3: Studies in rat femoral fracture models have shown that this compound accelerates fracture healing.[3][4] Interestingly, it appears to promote direct bone repair through intramembranous ossification, rather than the typical endochondral ossification process that involves a cartilage intermediate.[3][4] This suggests that this compound drives mesenchymal stem cells directly towards an osteoblastic lineage.[3][4]
Q4: What are the expected effects of this compound on bone turnover markers?
A4: Treatment with this compound has been shown to increase serum markers of both bone formation and resorption.[2][5] Specifically, significant increases in the formation marker osteocalcin (B1147995) and the resorption marker CTX have been observed.[2][5] More recent studies have also shown an increase in the formation marker P1NP and a decrease in the resorption marker TRAcP-5b, suggesting an overall anabolic effect.[6][7]
Q5: Are there any known off-target effects or safety concerns with systemic administration of this compound?
A5: As a global agonist of the Wnt/β-catenin pathway, there are potential concerns about off-target effects due to the pathway's broad involvement in various biological processes.[1] While preclinical studies have highlighted a robust increase in bone formation, thorough investigation of potential long-term effects is necessary.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Suboptimal bone formation in vivo. | - Incorrect Dosage: The dose of this compound may be too low. - Poor Bioavailability: Issues with the vehicle or administration route. - Animal Model Variability: Differences in age, sex, or strain of the animals. | - Dose Titration: Perform a dose-response study to determine the optimal dosage for your specific model. The 20 mg/kg daily oral dose in rats is a good starting point.[2][3][5] - Vehicle Optimization: Ensure this compound is properly solubilized. The vehicle used in published studies should be followed. - Standardize Animal Models: Use animals of the same age, sex, and strain as those in the cited literature (e.g., female Sprague-Dawley rats for bone mass studies, young male Sprague-Dawley rats for fracture healing).[1] |
| Inconsistent results in vitro. | - Cell Culture Conditions: Suboptimal media, serum, or cell density. - This compound Stability: Degradation of the compound in solution. | - Optimize Culture Conditions: Ensure appropriate osteogenic differentiation media is used. - Fresh Preparation: Prepare fresh solutions of this compound for each experiment from a frozen stock.[6] |
| Unexpected changes in bone resorption markers. | - Complex Biological Response: this compound can initially increase both bone formation and resorption markers.[2][5] | - Time-Course Analysis: Measure bone turnover markers at multiple time points to understand the dynamic response to treatment. Studies have shown a more favorable anabolic profile (increased formation, decreased resorption markers) over time.[6][7] |
| Lack of endochondral ossification in fracture healing models. | - Mechanism of Action: This is an expected outcome. This compound promotes intramembranous ossification.[3][4] | - Re-evaluate Endpoints: Focus on endpoints relevant to intramembranous ossification, such as direct bone matrix deposition and osteoblast activity at the fracture site. |
Quantitative Data from Preclinical Studies
Table 1: Effects of this compound on Bone Mass in Rats
| Parameter | Treatment Group (20 mg/kg/day) | Control Group | % Change vs. Control | Study Duration | Animal Model | Citation |
| Total Trabecular BMC | - | - | 172% | 2 weeks | Female Sprague-Dawley Rats | [2][5] |
| Total Cortical BMC | - | - | 111% | 2 weeks | Female Sprague-Dawley Rats | [2][5] |
| Vertebral Compression Strength (Load at failure) | - | - | 370% | 2 weeks | Female Sprague-Dawley Rats | [2][5] |
| Femoral Diaphyseal Strength (Load at failure) | - | - | 115% | 2 weeks | Female Sprague-Dawley Rats | [2][5] |
| Serum Osteocalcin | - | - | 146% | 2 weeks | Female Sprague-Dawley Rats | [2][5] |
| Serum CTX | - | - | 189% | 2 weeks | Female Sprague-Dawley Rats | [2][5] |
Table 2: Effects of this compound on Fracture Healing in Rats
| Parameter | Treatment Group (20 mg/kg/day) | Control Group | % Change vs. Control | Time Point | Animal Model | Citation |
| Callus Mineral Density | - | - | 28% | 2 weeks | Young Male Sprague-Dawley Rats | [3][4] |
| Callus Mineral Density | - | - | 38% | 3 weeks | Young Male Sprague-Dawley Rats | [3][4] |
| Callus Mineral Content | - | - | 81% | 2 weeks | Young Male Sprague-Dawley Rats | [3][4] |
| Callus Mineral Content | - | - | 93% | 3 weeks | Young Male Sprague-Dawley Rats | [3][4] |
Experimental Protocols
Rat Femoral Fracture Healing Model
-
Animal Model: Young male Sprague-Dawley rats.[1]
-
Fracture Induction: A mid-diaphyseal, transverse fracture of the femur is created after the insertion of a femoral nail for stabilization.[1]
-
Treatment Groups:
-
Duration: Treatment is administered for up to 3 weeks.[1][3]
-
Analytical Methods:
-
Histology: Performed at 4 days, and 1, 2, and 3 weeks post-fracture to assess callus composition.[1]
-
Radiography (X-ray): Conducted at 2 and 3 weeks to visualize fracture healing.[1]
-
Peripheral Quantitative Computed Tomography (pQCT): Used at 2 and 3 weeks to measure bone mineral density and content of the callus.[1]
-
Biomechanical Testing: Four-point bending tests are performed on the fractured femora at 2 and 3 weeks to determine bone strength.[1]
-
Rat Bone Mass Study
-
Animal Model: Female Sprague-Dawley rats.[1]
-
Treatment Groups:
-
Analytical Methods:
-
pQCT/µCT: To assess bone mineral density, bone mineral content, and trabecular microarchitecture.
-
Biomechanical Testing: Vertebral compression and three-point bending tests of the femora.[2][5]
-
Serum Biomarker Analysis: Measurement of bone turnover markers such as Osteocalcin, CTX, P1NP, and TRAcP-5b.[2][5][6][7]
-
Histomorphometry: To quantify indices of bone formation.[2][5]
-
Visualizations
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting GSK3β enhances fracture healing without formation of endochondral bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human stem cell osteoblastogenesis mediated by novel glycogen synthase kinase 3 inhibitors induces bone formation and a unique bone turnover biomarker profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying potential confounding factors in AZD2858 experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and identifying potential confounding factors in experiments involving AZD2858, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[1][2] Its principal mechanism involves the activation of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes.[1][3]
Q2: What are the known downstream effects of this compound treatment in vitro?
A2: In vitro, this compound treatment has been shown to induce a 3-fold increase in β-catenin levels in primary isolated human osteoblast-like cells.[3] It also stimulates the commitment of human adipose-derived stem cells (hADSCs) towards osteoblasts and promotes osteogenic mineralization.[3] In the context of cancer research, this compound has demonstrated cytotoxicity in glioma cell lines by promoting centrosome disruption, mitotic failure, and S-phase arrest.[4]
Q3: What are the reported in vivo effects of this compound?
A3: In animal models, oral administration of this compound has been shown to increase bone mass and accelerate fracture healing in rats.[5] Treatment with this compound leads to a dose-dependent increase in trabecular bone mass.[5] In glioma xenograft models, this compound has been observed to delay tumor growth.[4]
Q4: Why was the clinical development of this compound discontinued (B1498344)?
A4: The development of this compound was discontinued due to unspecified "toxic side effects".[6] The specific nature of these toxicities is not publicly available. This lack of detailed information necessitates careful toxicity assessment in any new experimental model.
Troubleshooting Guide: Identifying Potential Confounding Factors
This guide provides a structured approach to identifying and mitigating potential confounding factors during your this compound experiments.
Issue 1: Unexpected or Off-Target Cellular Phenotypes
Potential Cause: While this compound is reported to be highly selective for GSK-3, off-target kinase inhibition is a potential confounding factor for any small molecule inhibitor.[1] Publicly available, comprehensive kinase selectivity screening data for this compound is limited.
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that the observed phenotype is due to GSK-3 inhibition.
-
Western Blot: Probe for an increase in β-catenin levels, a direct downstream target of the Wnt/GSK-3 pathway.
-
Rescue Experiments: If possible, use a constitutively active form of GSK-3 to see if it reverses the phenotype.
-
Use a Structurally Different GSK-3 Inhibitor: Compare the effects of this compound with another well-characterized GSK-3 inhibitor (e.g., CHIR-99021) to see if they produce a similar phenotype.
-
-
Assess Potential Off-Target Effects:
-
Kinase Profiling: If resources permit, perform a kinase screening assay to identify other potential targets of this compound at the concentrations used in your experiments.
-
Phenotypic Comparison: Compare your observed phenotype with the known effects of inhibiting other major signaling pathways.
-
Issue 2: Inconsistent or Poor Reproducibility of Results
Potential Cause: Experimental variability can arise from inconsistencies in compound handling, cell culture conditions, or animal models.
Troubleshooting Steps:
-
Compound Stability and Handling:
-
Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C).
-
Perform regular quality control of the compound.
-
Use a consistent vehicle control (e.g., DMSO) across all experiments and ensure the final concentration does not exceed a non-toxic level for your system.
-
-
Cell-Based Assay Variability:
-
Maintain consistent cell passage numbers and confluency at the time of treatment.
-
Carefully control incubation times and drug concentrations.
-
Monitor for mycoplasma contamination, which can alter cellular responses.
-
-
Animal Model Variability:
-
Ensure consistent age, sex, and genetic background of the animals.
-
Standardize the route and frequency of administration.
-
Monitor animal health and welfare throughout the experiment.
-
Issue 3: Unexplained Toxicity or Cell Death
Potential Cause: As the clinical development of this compound was halted due to toxicity, it is crucial to be vigilant for adverse effects in your experimental system.[6] The underlying mechanism of this toxicity is not publicly known.
Troubleshooting Steps:
-
Dose-Response and Time-Course Studies:
-
Perform a thorough dose-response analysis to determine the therapeutic window and identify the onset of toxicity.
-
Conduct time-course experiments to understand if the toxicity is acute or develops over time.
-
-
Apoptosis and Necrosis Assays:
-
Use assays such as Annexin V/Propidium Iodide staining, caspase activity assays, or TUNEL staining to characterize the mode of cell death.
-
-
In Vivo Toxicity Assessment:
-
Monitor for clinical signs of toxicity in animals, including weight loss, changes in behavior, and altered organ function (e.g., through blood biochemistry).
-
Perform histopathological analysis of major organs at the end of the study to identify any tissue damage.
-
Data Presentation
Table 1: In Vitro Potency and Cellular Effects of this compound
| Parameter | Value | Cell Line / System | Reference |
| IC50 (GSK-3α) | 0.9 nM | Biochemical Assay | [1] |
| IC50 (GSK-3β) | 5 nM | Biochemical Assay | [1] |
| β-catenin Increase | 3-fold | Human Osteoblast-like Cells | [3] |
| Cytotoxicity (IC50) | Low µM range | Glioma Cell Lines | [4] |
Table 2: In Vivo Effects of this compound in Rat Models
| Parameter | Treatment Dose & Duration | Result | Reference |
| Trabecular Bone Mass | 20 mg/kg/day for 2 weeks | Significant Increase | [5] |
| Fracture Healing | 20 mg/kg/day | Accelerated healing | [7] |
| Bone Mineral Density (Callus) | 20 mg/kg/day for 2 weeks | +28% vs. vehicle | [7] |
| Bone Mineral Content (Callus) | 20 mg/kg/day for 2 weeks | +81% vs. vehicle | [7] |
Experimental Protocols
Protocol 1: In Vitro Western Blot for β-catenin
-
Cell Culture and Treatment: Plate cells of interest and allow them to reach 70-80% confluency. Treat with this compound at the desired concentrations for the specified duration (e.g., 4-24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against β-catenin and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Protocol 2: Rat Femoral Fracture Healing Model
-
Animal Model: Use skeletally mature male rats of a consistent strain.
-
Surgical Procedure: Create a standardized mid-diaphyseal femoral fracture and stabilize it with an intramedullary pin.
-
Drug Administration: Administer this compound orally (e.g., via gavage) at a dose of 20 mg/kg/day. The control group receives the vehicle.
-
Monitoring: Monitor the animals daily for any signs of distress or toxicity.
-
Analysis: At specified time points (e.g., 2, 4, and 6 weeks post-fracture), euthanize the animals and harvest the femurs for analysis, including:
-
Radiographic imaging (X-ray)
-
Micro-computed tomography (µCT) to quantify callus volume and bone mineral density.
-
Biomechanical testing (e.g., three-point bending) to assess fracture strength.
-
Histological analysis to evaluate the cellular composition of the fracture callus.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of GSK-3 Inhibitors: AZD2858 versus AR-A014418
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors, AZD2858 and AR-A014418. This analysis delves into their biochemical potency, cellular activity, and primary areas of therapeutic investigation, supported by experimental data and detailed protocols.
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in various pathologies, making it a significant target for drug discovery. Both this compound and AR-A014418 are ATP-competitive inhibitors of GSK-3, yet they exhibit distinct profiles in terms of potency, selectivity, and therapeutic focus.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and AR-A014418, providing a clear comparison of their in vitro and cellular potencies.
Table 1: Biochemical Potency against GSK-3 Isoforms
| Parameter | This compound | AR-A014418 | Reference(s) |
| Target(s) | GSK-3α / GSK-3β | GSK-3β | [3][4] |
| GSK-3α IC50 | 0.9 nM | Data not available | [3][5][6] |
| GSK-3β IC50 | 5 nM | 104 nM | [3][4][5][6] |
| Ki (GSK-3β) | 4.9 nM | 38 nM | [2][4] |
Table 2: Cellular Activity
| Parameter | This compound | AR-A014418 | Reference(s) |
| Cellular IC50 (Tau Phosphorylation at Ser396) | 76 nM (in vitro) | 2.7 µM (in 3T3 fibroblasts) | [5][6][7][8] |
| Effect on β-catenin levels | 3-fold increase at 1 µM (12h) in human osteoblast-like cells | - | [9] |
| Primary Therapeutic Area of Investigation | Bone disorders (fracture healing) | Neurological disorders, Cancer | [10][11][12] |
Signaling Pathways and Mechanism of Action
Both inhibitors function by competing with ATP for the binding site on GSK-3, thereby preventing the phosphorylation of its downstream substrates. This inhibition primarily impacts two well-characterized signaling pathways: the Wnt/β-catenin pathway and the tau phosphorylation pathway.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[13] Inhibition of GSK-3 by compounds like this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates gene transcription associated with cell proliferation and differentiation.[14][15] This mechanism is central to the observed effects of this compound on bone formation.[16]
Caption: Role of GSK-3 in the Wnt/β-catenin pathway and its inhibition.
Tau Phosphorylation Pathway
In neuronal cells, GSK-3 is one of the primary kinases responsible for the phosphorylation of the microtubule-associated protein tau.[17] Hyperphosphorylation of tau leads to its dissociation from microtubules and the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[17] Inhibitors like AR-A014418, by blocking GSK-3, can reduce tau phosphorylation.[7][8]
Caption: GSK-3's role in tau phosphorylation and neurodegeneration.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the characterization of this compound and AR-A014418.
In Vitro GSK-3 Kinase Assay (IC50 Determination)
This assay is fundamental for determining the direct inhibitory potency of a compound against the purified GSK-3 enzyme.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific peptide substrate by the GSK-3 enzyme. The amount of phosphorylation is then quantified, often using methods like radiometric detection (³²P or ³³P-ATP), fluorescence, or luminescence.
Protocol Summary:
-
Reagent Preparation: Prepare solutions of recombinant human GSK-3α or GSK-3β, a specific peptide substrate (e.g., a pre-phosphorylated peptide), ATP (spiked with ³³P-ATP for radiometric assays), and the test inhibitor (this compound or AR-A014418) at various concentrations in a kinase buffer.
-
Reaction Initiation: In a microtiter plate, combine the GSK-3 enzyme, peptide substrate, and the inhibitor. Initiate the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ ions essential for kinase activity.
-
Detection: For radiometric assays, spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated ³³P-ATP, and measure the incorporated radioactivity using a scintillation counter. For other methods, follow the specific detection protocol (e.g., adding a detection reagent that produces a luminescent signal proportional to the amount of ADP produced).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General workflow for an in vitro kinase assay to determine IC50.
Cellular Tau Phosphorylation Assay
This assay assesses the ability of a compound to inhibit GSK-3 activity within a cellular context by measuring the phosphorylation of its substrate, tau.
Principle: Cells that endogenously or exogenously express tau are treated with the inhibitor. The levels of phosphorylated tau at specific sites (e.g., Ser396, a known GSK-3 site) are then measured, typically by Western blotting.
Protocol Summary:
-
Cell Culture: Culture a suitable cell line, such as human neuroblastoma SH-SY5Y cells or 3T3 fibroblasts stably expressing human tau, to 70-80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the GSK-3 inhibitor (or a vehicle control like DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each cell lysate to ensure equal loading for the Western blot.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., anti-pTau Ser396).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Normalization and Analysis: Re-probe the membrane with an antibody for total tau and a loading control (e.g., GAPDH or β-actin) to normalize the phospho-tau signal. Quantify the band intensities to determine the dose-dependent effect of the inhibitor on tau phosphorylation.
Conclusion
This compound and AR-A014418 are both valuable chemical probes for investigating the physiological and pathological roles of GSK-3. This compound stands out for its high potency against both GSK-3 isoforms and has demonstrated significant potential in preclinical models of bone regeneration.[10][16] In contrast, AR-A014418, while less potent in biochemical assays, is a selective GSK-3β inhibitor with a broader range of reported activities in models of neurological disorders and cancer.[11][12] The choice between these two inhibitors should be guided by the specific research question, the biological system under investigation, and the desired selectivity profile.
References
- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. encyclopedia.pub [encyclopedia.pub]
A Comparative Analysis of AZD2858 and Other GSK-3 Inhibitors in Glioma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of AZD2858, a selective Glycogen (B147801) Synthase Kinase 3 (GSK-3) inhibitor, with other notable GSK-3 inhibitors in the context of glioma research. The information presented is based on available preclinical data and is intended to aid researchers in making informed decisions for future studies.
Data Presentation: Efficacy of GSK-3 Inhibitors in Glioma
The following tables summarize the in vitro cytotoxicity of this compound and other commonly studied GSK-3 inhibitors in various glioma cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy of this compound in Glioma Cell Lines
| Cell Line | Type | IC50 (µM) | Reference |
| U251 | Established | ~1.0 | [1] |
| U87 | Established | ~6.5 | [1] |
| GBM1 | Patient-Derived | ~1.0 | [1] |
| GBM4 | Patient-Derived | ~2.5 | [1] |
Table 2: Efficacy of Other GSK-3 Inhibitors in Glioma Cells
| Inhibitor | Cell Line(s) | Observed Effect | Concentration | Reference |
| CHIR-99021 | Primary low-grade glioma cells | Enriched for glioma stem-like cells | 100 nM | [2][3] |
| Lithium Chloride (LiCl) | X12, U373, U87, and other glioma cell lines | Near complete blockade of cell invasion | 20 mM | [4] |
| C6 glioma cells | Decreased proliferation and migration | Not specified | [5] | |
| SB216763 | GL261 glioma cells | Did not significantly affect resolution of IR-induced DSBs | 10 µM | [6][7] |
| GBM cell lines | Decreased progenitor markers and induced differentiation | Not specified | [8] | |
| TWS119 | Not specified for glioma | Potent GSK-3β inhibitor (IC50 = 30 nM) | Not specified for glioma | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies assessing the effect of GSK-3 inhibitors on glioma cell viability.[1][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of glioma cell lines.
Materials:
-
Glioma cell lines (e.g., U251, U87, GBM1, GBM4)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
GSK-3 inhibitor stock solution (e.g., this compound in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count glioma cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the GSK-3 inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is a standard method for analyzing cell cycle distribution by flow cytometry.[11][12][13][14]
Objective: To determine the effect of GSK-3 inhibitors on the cell cycle progression of glioma cells.
Materials:
-
Glioma cells
-
GSK-3 inhibitor
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Culture glioma cells to 60-70% confluency.
-
Treat cells with the GSK-3 inhibitor at the desired concentration and for the specified time.
-
Harvest cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
-
Orthotopic Glioma Xenograft Model in Mice
This protocol describes the establishment of an orthotopic glioma model to evaluate the in vivo efficacy of GSK-3 inhibitors.[15][16][17]
Objective: To assess the anti-tumor activity of a GSK-3 inhibitor in a preclinical in vivo model of glioma.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Glioma cells (e.g., patient-derived xenograft cells or established cell lines)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics (e.g., ketamine/xylazine)
-
GSK-3 inhibitor formulation for in vivo administration
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation:
-
Harvest and resuspend glioma cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates in the cerebral cortex.
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly, and suture the scalp incision.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor-related symptoms (e.g., weight loss, neurological deficits).
-
If using luciferase-expressing cells, monitor tumor growth by bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the GSK-3 inhibitor and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the health of the mice.
-
The primary endpoint is typically overall survival.
-
At the end of the study, or when mice become moribund, euthanize them and collect the brains for histological and molecular analysis to assess tumor burden and treatment effects.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Glioma
The primary mechanism of action of this compound in glioma cells is the induction of mitotic catastrophe through the disruption of centrosome function, leading to failed mitosis and subsequent cell death.[1] This is distinct from a direct activation of apoptotic pathways.
Caption: Proposed signaling pathway of this compound in glioma cells.
General Experimental Workflow for Evaluating GSK-3 Inhibitors in Glioma
This diagram outlines a typical workflow for the preclinical evaluation of a novel GSK-3 inhibitor for glioma therapy.
Caption: A standard experimental workflow for preclinical assessment.
References
- 1. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK‑3 inhibitor CHIR99021 enriches glioma stem‑like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lithium inhibits invasion of glioma cells; possible involvement of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lithium chloride decreases proliferation and migration of C6 glioma cells harboring isocitrate dehydrogenase 2 mutant via GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycogen synthase kinase 3β inhibition enhances repair of DNA double-strand breaks in irradiated hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3β Regulates Differentiation and Growth Arrest in Glioblastoma | PLOS One [journals.plos.org]
- 9. stemcell.com [stemcell.com]
- 10. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 17. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK-3 Inhibitors: AZD2858 vs. CHIR99021
For researchers, scientists, and drug development professionals, the selection of a suitable Glycogen Synthase Kinase 3 (GSK-3) inhibitor is critical for interrogating the Wnt/β-catenin signaling pathway and exploring its therapeutic potential. This guide provides a comprehensive, data-driven comparison of two potent GSK-3 inhibitors, AZD2858 and CHIR99021, to facilitate an informed decision for your research needs.
Both this compound and CHIR99021 are small molecule inhibitors that target GSK-3, a serine/threonine kinase that acts as a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting GSK-3, these compounds prevent the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation, nuclear translocation, and the activation of Wnt target gene transcription.[1][2] This mechanism underlies their utility in various research applications, including stem cell biology, regenerative medicine, and oncology.
Quantitative Comparison of Performance
The following tables summarize the available quantitative data for this compound and CHIR99021, focusing on their biochemical potency and cellular activity. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and thus, cross-study comparisons should be interpreted with caution.
| Parameter | This compound | CHIR99021 | Reference(s) |
| Target(s) | GSK-3α/β | GSK-3α/β | [3][4][5] |
| IC₅₀ (GSK-3α) | 0.9 nM | 10 nM | [3][4] |
| IC₅₀ (GSK-3β) | 5 nM | 6.7 nM | [3][4] |
| Cellular IC₅₀ (GSK-3β dependent phosphorylation) | 68 nM | Not explicitly stated | [3] |
Table 1: Biochemical Potency of this compound and CHIR99021. This table highlights the half-maximal inhibitory concentrations (IC₅₀) of the two inhibitors against the GSK-3 isoforms. Lower values indicate higher potency.
| Cellular Assay | This compound | CHIR99021 | Reference(s) |
| β-catenin Accumulation | Increased levels in human osteoblast cells (at 1 µM) | Significantly increased nuclear accumulation in neonatal atrial human cardiomyocytes | [3][6] |
| TCF/LEF Reporter Activity | Data not available | Significant activation in mouse embryonic stem cells, with a stronger induction than Wnt3a | [7] |
| Osteogenic Differentiation | Increases TAZ and osterix expression (EC₅₀ of 440 nM and 1.2 µM, respectively) in hADSC | Promotes osteoblast differentiation and mineralization in bone marrow stromal cells | [3][5] |
Table 2: Cellular Activity of this compound and CHIR99021. This table summarizes the reported effects of the inhibitors on key downstream events of Wnt/β-catenin signaling and a relevant functional outcome.
Kinase Selectivity
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can confound experimental results and lead to toxicity.
This compound has been reported to exhibit high selectivity, ranging from 70- to over 6000-fold for GSK-3 over a panel of other kinases.[3] However, a comprehensive, publicly available kinome scan profile for this compound is limited.
CHIR99021 is widely considered a highly selective GSK-3 inhibitor.[8][9] However, kinome scan data reveals that at higher concentrations (e.g., 10 µM), it can inhibit other kinases to some extent. For instance, a comparison with the inhibitor ML320 showed that CHIR99021 at 10 µM inhibited several other kinases, including BRAF, various CDKs, and CK1 isoforms, by over 50%.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and CHIR99021 within the Wnt/β-catenin signaling pathway and a typical experimental workflow for their comparison.
Caption: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition by this compound or CHIR99021.
Caption: Experimental workflow for the head-to-head comparison of this compound and CHIR99021.
Experimental Protocols
In Vitro GSK-3β Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™).
-
Reagent Preparation: Prepare serial dilutions of this compound and CHIR99021 in a suitable buffer (e.g., kinase buffer with DMSO). Prepare a reaction mixture containing recombinant GSK-3β enzyme, a specific peptide substrate, and ATP in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the inhibitor dilutions. Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular β-catenin Accumulation Assay (Western Blot)
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T, human osteoblasts) and allow them to adhere. Treat the cells with a dose-range of this compound, CHIR99021, or vehicle control (DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to a loading control (e.g., β-actin or GAPDH).
Alkaline Phosphatase (ALP) Activity Assay (Osteogenic Differentiation)
-
Cell Culture and Differentiation: Seed mesenchymal stem cells (MSCs) or pre-osteoblastic cells in a multi-well plate. Induce osteogenic differentiation by culturing the cells in an osteogenic medium supplemented with different concentrations of this compound, CHIR99021, or vehicle control.
-
Cell Lysis: After a specified differentiation period (e.g., 7-14 days), wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
ALP Reaction: In a 96-well plate, add the cell lysate. Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution. Incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of p-nitrophenol. Calculate the ALP activity in the samples and normalize it to the total protein content of the corresponding cell lysate.
Conclusion
Both this compound and CHIR99021 are potent inhibitors of GSK-3 that effectively activate the Wnt/β-catenin signaling pathway. This compound appears to be more potent against GSK-3α in biochemical assays, while both compounds exhibit similar low nanomolar potency against GSK-3β. CHIR99021 is a well-established tool with a large body of literature supporting its use, although its potential for off-target effects at higher concentrations should be considered. This compound shows high selectivity, but more comprehensive public data on its kinome profile would be beneficial.
The choice between this compound and CHIR99021 will ultimately depend on the specific experimental context, including the cell type, desired concentration, and the importance of isoform-specific inhibition versus the potential for off-target effects. For researchers focusing on osteogenesis, this compound has demonstrated clear in vitro and in vivo efficacy. For broader applications in Wnt signaling research, CHIR99021 remains a widely used and effective tool. It is recommended to perform pilot experiments to determine the optimal inhibitor and concentration for your specific research question.
References
- 1. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 6. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 8. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anabolic Effects of AZD2858 on Bone: A Biomarker-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD2858's performance in promoting bone anabolism with other therapeutic alternatives, supported by experimental data. We delve into the mechanism of action, biomarker profiles, and detailed experimental methodologies to offer a comprehensive resource for validating the osteogenic potential of this novel glycogen (B147801) synthase kinase 3 (GSK-3) inhibitor.
Mechanism of Action: The Wnt/β-catenin Signaling Pathway
This compound exerts its pro-osteogenic effects by inhibiting GSK-3, a key negative regulator of the canonical Wnt signaling pathway.[1][2][3] Inhibition of GSK-3 prevents the phosphorylation and subsequent degradation of β-catenin.[2] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of genes crucial for osteoblast differentiation and function.[2][3] This targeted action positions this compound as a potent stimulator of bone formation.
Comparative Biomarker Analysis
The anabolic activity of this compound can be quantitatively assessed by monitoring specific serum biomarkers of bone formation and resorption. This section compares the biomarker profile of this compound with a standard anabolic agent, Parathyroid Hormone (1-34) (PTH(1-34)), and an anti-resorptive agent, Alendronate.
| Biomarker | Type | This compound Effect | PTH(1-34) Effect | Alendronate Effect |
| P1NP (Procollagen type I N-terminal propeptide) | Formation | ↑ (Increased)[1] | ↑ (Increased) | ↓ (Decreased) |
| Osteocalcin (B1147995) | Formation | ↑ (Increased) | ↑ (Increased)[4][5] | ↓ (Decreased)[6][7] |
| TRAcP-5b (Tartrate-resistant acid phosphatase 5b) | Resorption | ↓ (Decreased)[1] | ↑ (Increased) | ↓ (Decreased) |
| CTX-I (C-terminal telopeptide of type I collagen) | Resorption | ↑ (Increased - in some studies) | ↑ (Increased) | ↓ (Decreased) |
Note: The increase in CTX-I with this compound in some rat studies suggests a complex interplay between bone formation and resorption, which may differ from the uncoupling effect observed with the decrease in TRAcP-5b.[1] This highlights the importance of using a panel of biomarkers for a comprehensive assessment.
Experimental Protocols for Biomarker Validation
Accurate validation of this compound's effects requires robust and standardized experimental protocols. Below are generalized methodologies for the key biomarker assays.
Experimental Workflow
P1NP (Procollagen Type I N-Terminal Propeptide) ELISA
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify P1NP levels in serum.
-
Methodology:
-
Plate Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for P1NP.
-
Sample and Standard Incubation: Serum samples and P1NP standards are added to the wells. P1NP present in the samples binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody specific for P1NP is added, which binds to the captured P1NP.
-
Enzyme Conjugate: An avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added, and the HRP catalyzes a colorimetric reaction.
-
Measurement: The reaction is stopped, and the optical density is measured at 450 nm. The concentration of P1NP is determined by comparing the sample absorbance to a standard curve.[8][9][10][11][12]
-
Osteocalcin Immunoassay
-
Principle: A sandwich immunoassay is employed to measure the concentration of osteocalcin in serum.
-
Methodology:
-
Capture Antibody: A microplate is coated with a monoclonal antibody specific for osteocalcin.
-
Sample Incubation: Serum samples and osteocalcin standards are added to the wells, allowing osteocalcin to bind to the immobilized antibody.
-
Enzyme-Linked Antibody: An enzyme-linked monoclonal antibody specific for a different epitope of osteocalcin is added, forming a sandwich complex.
-
Substrate Addition: After washing to remove unbound reagents, a substrate solution is added, and the enzyme generates a measurable signal (e.g., color or light).
-
Quantification: The signal intensity is proportional to the amount of osteocalcin in the sample and is quantified against a standard curve.[13][14][15]
-
TRAcP-5b (Tartrate-Resistant Acid Phosphatase 5b) Activity Assay
-
Principle: This assay measures the enzymatic activity of TRAcP-5b, which is specifically secreted by osteoclasts.
-
Methodology:
-
Immuno-capture: A microplate is coated with monoclonal antibodies that specifically capture TRAcP-5b from the serum sample.
-
Substrate Incubation: A substrate (e.g., p-nitrophenyl phosphate) is added to the wells.
-
Enzymatic Reaction: The captured, active TRAcP-5b catalyzes the hydrolysis of the substrate, leading to a color change.
-
Absorbance Reading: The reaction is stopped, and the absorbance is read at a specific wavelength. The activity of TRAcP-5b is proportional to the rate of color development.[16][17][18][19][20]
-
CTX-I (C-terminal telopeptide of type I collagen) ELISA
-
Principle: A competitive or sandwich ELISA is used to measure the levels of CTX-I fragments released into the serum during bone resorption.
-
Methodology (Sandwich ELISA):
-
Plate Coating: A microplate is coated with a monoclonal antibody specific for CTX-I.
-
Sample Incubation: Serum samples containing CTX-I are added to the wells and bind to the capture antibody.
-
Detection Antibody: A second, enzyme-labeled monoclonal antibody against a different epitope of CTX-I is added.
-
Substrate Reaction: A chromogenic substrate is added, and the resulting color intensity is proportional to the CTX-I concentration.
-
Measurement: The absorbance is measured, and the CTX-I concentration is determined from a standard curve.[21][22][23][24][25]
-
Conclusion
The validation of this compound's anabolic effect on bone is effectively achieved through the systematic analysis of a panel of bone turnover biomarkers. The distinct biomarker profile of this compound, characterized by a significant increase in bone formation markers (P1NP, Osteocalcin) and a concurrent decrease in the resorption marker TRAcP-5b, provides strong evidence for its potent and potentially uncoupled bone-building capacity. This profile distinguishes it from traditional anti-resorptive therapies like alendronate and presents a promising avenue for the development of novel anabolic treatments for bone diseases. Rigorous adherence to the described experimental protocols will ensure the generation of reliable and comparable data for the continued investigation of this compound and other emerging bone anabolic agents.
References
- 1. Human stem cell osteoblastogenesis mediated by novel glycogen synthase kinase 3 inhibitors induces bone formation and a unique bone turnover biomarker profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Wnt Signaling Pathway to Augment Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Comparison of bone formation responses to parathyroid hormone(1-34), (1-31), and (2-34) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evaluation of several biochemical markers for bone formation and resorption in a protocol utilizing cyclical parathyroid hormone and calcitonin therapy for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of short term treatment with alendronate on vertebral density and biochemical markers of bone remodeling in early postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of alendronate on bone turnover markers in early postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. Human PⅠNP(Procollagen Ⅰ N-Terminal Propeptide) ELISA Kit - Elabscience® [elabscience.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. Tartrate-resistant acid phosphatase 5b is a marker of osteoclast number and volume in RAW 264.7 cells treated with receptor-activated nuclear κB ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Biological sources of variations of tartrate-resistant acid phosphatase 5b in a healthy Japanese population - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chondrex.com [chondrex.com]
- 22. biovendor.com [biovendor.com]
- 23. cusabio.com [cusabio.com]
- 24. kamiyabiomedical.com [kamiyabiomedical.com]
- 25. idsplc.com [idsplc.com]
Cross-Validation of GSK-3 Inhibition: A Comparative Guide to AZD2858 and siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent methods for inhibiting Glycogen Synthase Kinase-3 (GSK-3): the small molecule inhibitor AZD2858 and siRNA-mediated gene knockdown. This guide synthesizes experimental data to cross-validate the results obtained from these distinct methodologies, offering insights into their respective applications in cellular and molecular research.
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and constitutively active serine/threonine kinase that plays a critical role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in numerous diseases, making it a key therapeutic target. This guide focuses on two distinct approaches to inhibit GSK-3 activity: pharmacological inhibition with this compound and genetic suppression using small interfering RNA (siRNA).
Mechanism of Action: Targeting GSK-3 at Different Levels
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of GSK-3.[1][2] It acts as an ATP-competitive inhibitor, binding to the kinase domain of both GSK-3α and GSK-3β isoforms and preventing the phosphorylation of downstream substrates.[1] In contrast, siRNA-mediated knockdown of GSK-3 involves the introduction of short, double-stranded RNA molecules that are complementary to the mRNA sequence of GSK-3. This leads to the degradation of the target mRNA, thereby preventing the translation and synthesis of the GSK-3 protein.
Comparative Data on Wnt/β-Catenin Pathway Activation
A primary and well-characterized downstream effect of GSK-3 inhibition is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[3][4] Inhibition of GSK-3, either by a small molecule like this compound or by siRNA, prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[3][4] This stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.[4]
The following table summarizes the quantitative effects of this compound and GSK-3 siRNA on key readouts of the Wnt/β-catenin pathway, as reported in various studies.
| Parameter | This compound | siRNA Knockdown of GSK-3β | Cell Type/Model | Citation |
| GSK-3β Inhibition (IC50) | 5 nM | Not Applicable | Biochemical Assay | [1] |
| GSK-3α Inhibition (IC50) | 0.9 nM | Not Applicable | Biochemical Assay | [1] |
| β-catenin Stabilization | 3-fold increase in β-catenin levels with 1 µM treatment for 12h | Increased cytosolic β-catenin expression | Primary isolated human osteoblast-like cells / PANC-1 cells | [5] |
| Wnt Target Gene Expression | 1.4-fold increase in osterix expression | Increased expression of cyclin D1 | Human adipose-derived stem cells (hADSC) / Rat hepatic oval cells | [2][6] |
| Functional Outcome | Increased bone mass in rats | Enhanced retinal ganglion cell survival | In vivo (rats) / In vivo (rats) | [7][8] |
| Functional Outcome | Cytotoxicity in glioma cell lines (IC50: 1.01 to 6.52 µM) | Inhibition of osteoblast differentiation in ADSCs | Human glioma cell lines / Murine Adipose-Derived Stromal Cells | [9][10] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a general experimental workflow for comparing this compound and GSK-3 siRNA.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
This compound Treatment and Western Blot for β-catenin
This protocol describes how to treat cells with this compound and subsequently measure the levels of β-catenin protein by Western blot.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 12 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.
siRNA Knockdown of GSK-3β and RT-qPCR for Target Gene Expression
This protocol outlines the procedure for knocking down GSK-3β using siRNA and then measuring the expression of a downstream target gene by RT-qPCR.
Materials:
-
24-well cell culture plates
-
Complete cell culture medium
-
GSK-3β siRNA and a non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene (e.g., Cyclin D1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed cells in 24-well plates the day before transfection to achieve 50-60% confluency on the day of transfection.
-
Transfection:
-
Dilute the GSK-3β siRNA or scrambled siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for the desired time (e.g., 48-72 hours) to allow for gene knockdown.
-
-
RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-qPCR:
-
Set up the qPCR reactions containing the cDNA, qPCR master mix, and primers for the target gene and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target gene expression in the GSK-3β siRNA-treated cells compared to the scrambled siRNA control, after normalization to the housekeeping gene.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GSK-3β suppresses the proliferation of rat hepatic oval cells through modulating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of siRNA-Mediated Knockdown of GSK3β on Retinal Ganglion Cell Survival and Neurite/Axon Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
AZD2858 versus SB-216763: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two widely utilized Glycogen Synthase Kinase-3 (GSK-3) inhibitors: AZD2858 and SB-216763. This analysis focuses on their biochemical potency, selectivity, and mechanism of action, supported by experimental data to aid in the selection of the most appropriate compound for specific research applications.
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) of this compound and SB-216763 against GSK-3 isoforms and other kinases, providing a clear comparison of their potency and selectivity.
| Compound | Target | IC50 | Ki | Cellular IC50 (Tau Phosphorylation) |
| This compound | GSK-3α | 0.9 nM[1][2][3][4] | - | 76 nM[2][4][5] |
| GSK-3β | 5 nM[1][2][3][4][6] | 4.9 nM[5][6] | ||
| SB-216763 | GSK-3α | 34.3 nM[7] | 9.10 nM | - |
| GSK-3β | 34.3 nM[7] | - |
Mechanism of Action and Signaling Pathway
Both this compound and SB-216763 are potent, ATP-competitive inhibitors of GSK-3.[6] GSK-3 is a constitutively active serine/threonine kinase that is a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[3][6] In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by compounds like this compound or SB-216763 prevents the phosphorylation of β-catenin.[5] This leads to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.[3][8] This activation of Wnt signaling is a primary downstream effect of treatment with either inhibitor.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. AZD 2858 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SB216763 | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
Evaluating the Specificity of AZD2858: A Comparative Guide for Kinase Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the kinase specificity of AZD2858, a potent inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3). Due to the limited availability of a comprehensive public kinase panel screening dataset for this compound, this guide leverages available data and presents a comparative analysis with other well-characterized, selective GSK-3 inhibitors, CHIR-99021 and PF-04802367, to infer its selectivity profile.
This compound is a potent, orally active inhibitor of GSK-3, with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[1][2][3] It has been reported to exhibit a high degree of selectivity, ranging from 70- to over 6000-fold, against a panel of other kinases.[2][3] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and potential toxicity.
Comparative Kinase Inhibitor Profile
To provide a quantitative perspective on the selectivity of this compound, the following table summarizes its inhibitory potency against GSK-3 isoforms and compares it with other notable GSK-3 inhibitors. The data for CHIR-99021 and PF-04802367, which have been extensively profiled against large kinase panels, serve as a reference to illustrate the expected high selectivity of a potent GSK-3 inhibitor like this compound.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | GSK-3α | 0.9[1][2] | 70- to >6000-fold selective over a panel of other kinases.[2][3] |
| GSK-3β | 5[1][2] | ||
| CHIR-99021 | GSK-3α | 10[4] | >500-fold selective for GSK-3 over closely related kinases and >800-fold selective against 45 additional enzymes and receptors.[4] |
| GSK-3β | 6.7[4] | ||
| PF-04802367 | GSK-3α | 10.0 (Mobility Shift Assay)[5] | >450-fold selective for GSK-3α/β over a wide panel of other kinases.[5] |
| GSK-3β | 9.0 (Mobility Shift Assay)[5] | ||
| GSK-3β | 2.1 (Recombinant Enzyme Assay)[5][6] | ||
| GSK-3β | 1.1 (ADP-Glo Assay)[5][6] |
Experimental Protocols
Accurate determination of a compound's kinase selectivity is crucial. Several commercially available platforms are widely used for this purpose. Below are detailed methodologies for two common assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin (B1168401) reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[1][7]
Generalized Protocol:
-
Kinase Reaction: A 5 µL kinase reaction is set up in a multiwell plate containing the kinase, substrate, ATP, and the test compound (e.g., this compound) at various concentrations. The reaction is incubated at room temperature.[8]
-
ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the unconsumed ATP. The plate is then incubated for 40 minutes at room temperature.[1][8]
-
ADP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.[1][8]
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer.[8] The signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated from the dose-response curves.
KINOMEscan™ Assay Platform
The KINOMEscan™ platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is detected using a DNA-tagged kinase and quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[9][10]
Generalized Protocol:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.[9][10]
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.[10]
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.[9][10]
-
Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.[9]
Visualizing Key Processes
To further illustrate the context of this compound's activity and the process of its evaluation, the following diagrams are provided.
Caption: Wnt signaling pathway and the inhibitory action of this compound on GSK-3β.
Caption: General experimental workflow for kinase selectivity profiling.
References
- 1. promega.com [promega.com]
- 2. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (PF-04802367) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 8. promega.com [promega.com]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. chayon.co.kr [chayon.co.kr]
A Comparative Guide to Validating AZD2858-Induced Mitotic Defects in Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD2858 with alternative therapeutic agents that induce mitotic defects in glioma cells. The information presented is intended to assist researchers in designing and interpreting experiments to validate the efficacy and mechanism of action of these compounds in preclinical glioma models.
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. A promising therapeutic strategy involves targeting the cellular machinery that governs mitosis, as uncontrolled cell division is a hallmark of cancer. Inducing mitotic defects can lead to a form of cell death known as mitotic catastrophe. This guide focuses on this compound, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3), and compares its effects with those of other inhibitors targeting key mitotic regulators, namely Aurora Kinase A and Polo-like Kinase 1 (PLK1).
Mechanism of Action: Targeting Mitotic Integrity
This compound: A GSK-3 Inhibitor Causing Centrosome Destabilization
This compound is a selective inhibitor of GSK-3.[1] In glioma cells, its primary mechanism of action is the induction of mitotic catastrophe by disrupting centrosome function.[1] This leads to failed mitosis and subsequent cell death.[1] The inhibition of GSK-3 by this compound results in centrosome destabilization, mitotic failure, and an arrest in the S-phase of the cell cycle.[1]
Alternative Agents: Aurora Kinase and PLK1 Inhibitors
For a comprehensive evaluation, it is crucial to compare this compound with agents that induce mitotic defects through different mechanisms.
-
Alisertib (MLN8237): An Aurora Kinase A Inhibitor. Alisertib is a selective, orally available inhibitor of Aurora Kinase A (AURKA).[2][3] AURKA is a critical regulator of mitosis, involved in centrosome maturation, bipolar spindle assembly, and chromosome alignment.[2] Inhibition of AURKA by Alisertib leads to G2/M cell-cycle arrest, aneuploidy, polyploidy, and ultimately, mitotic catastrophe and cell death in glioma cells.[2][4]
-
Volasertib (B1683956) (BI 6727): A PLK1 Inhibitor. Volasertib is a potent inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of the G2/M cell cycle checkpoint, mitosis, and cytokinesis.[5][6] Inhibition of PLK1 with Volasertib disrupts the normal progression of mitosis, leading to G2/M arrest, mitotic catastrophe, and apoptosis in glioma cells.[5][6]
Comparative Performance Data
The following tables summarize the in vitro effects of this compound, Alisertib, and Volasertib on various glioma cell lines.
| Table 1: Cytotoxicity of Mitotic Inhibitors in Glioma Cell Lines | |||
| Compound | Cell Line | Type | IC50 (µM) |
| This compound | U251 | Established | ~1.0 |
| U87 | Established | ~6.5 | |
| GBM1 | Patient-Derived | ~1.0 | |
| GBM4 | Patient-Derived | ~2.5 | |
| Alisertib | DAOY (GBM) | Established | Concentration-dependent growth inhibition |
| Volasertib | Multiple GSC lines | Patient-Derived | Nanomolar range |
Data for this compound extracted from Brüning-Richardson et al., 2021.[1] Data for Alisertib and Volasertib is qualitative as specific IC50 values in U251 and U87 for direct comparison were not available in the searched literature.
| Table 2: Observed Mitotic Defects in Glioma Cells | |||
| Compound | Cell Line | Concentration | Observation |
| This compound | GBM4 | 500 nM | Prolonged mitosis |
| U251, U87, GBM4 | 1 µM | Centrosome disruption, failed mitosis, S-phase arrest | |
| Alisertib | DAOY (GBM) | Not specified | G2/M arrest, apoptosis, autophagy |
| Various cancer cell lines | Not specified | Monopolar, bipolar, and multipolar spindles with misaligned chromosomes | |
| Volasertib | MSH6-deficient GBM | Not specified | G2/M arrest, mitotic catastrophe, DNA damage, apoptosis |
| GSCs | Not specified | G2/M arrest, polyploidy, apoptosis |
Data for this compound extracted from Brüning-Richardson et al., 2021.[1] Observations for Alisertib and Volasertib are compiled from multiple sources.[2][4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of drug-induced mitotic defects.
Immunofluorescence Staining for Mitotic Spindle and Centrosome Analysis
This protocol is used to visualize the microtubule network (mitotic spindle) and centrosomes to assess mitotic abnormalities.
Materials:
-
Glioma cells (e.g., U251, U87) cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1-5% Bovine Serum Albumin or normal goat serum in PBS)
-
Primary antibodies:
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-γ-tubulin (for centrosomes)
-
-
Fluorophore-conjugated secondary antibodies (e.g., Goat anti-mouse IgG Alexa Fluor 488, Goat anti-rabbit IgG Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed glioma cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency. Treat the cells with the desired concentrations of this compound, Alisertib, Volasertib, or vehicle control for the appropriate duration.
-
Fixation: Gently wash the cells with PBS. Fix the cells with the chosen fixation solution. For example, incubate with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization: Wash the cells three times with PBS. If using a paraformaldehyde-based fixative, permeabilize the cells with Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells with PBS. Block non-specific antibody binding by incubating the cells in blocking solution for at least 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) in the blocking solution according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in the blocking solution. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the cells a final time with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to assess spindle morphology, centrosome number and integrity, and chromosome alignment.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is used to quantify the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
Treated and untreated glioma cells
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or store them at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Signaling Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. Inhibition of PLK1 in glioblastoma multiforme induces mitotic catastrophe and enhances radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of GSK-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase 3 (GSK-3) is a critical enzyme implicated in a multitude of cellular processes, making it a prominent target for drug development in various therapeutic areas, including neurodegenerative diseases, bipolar disorder, and diabetes. A thorough understanding of the pharmacokinetic (PK) profiles of GSK-3 inhibitors is paramount for advancing these compounds from preclinical research to clinical applications. This guide provides a comparative analysis of the pharmacokinetic properties of three notable GSK-3 inhibitors: Tideglusib, Lithium, and CHIR-99021, supported by available experimental data.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for Tideglusib, Lithium, and CHIR-99021, facilitating a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Inhibitor | Species | Dose | Tmax (h) | Cmax | T1/2 (h) | AUC |
| Tideglusib | Human | 400 mg (once daily) | - | 513.5 ng/mL | - | 1218.1 ng/mL∙h (AUC0-12) |
| Human | 1000 mg (once daily) | - | 1170.9 ng/mL | - | 3145.7 ng/mL∙h (AUC0-12) | |
| Mouse | 10 mg/kg (oral) | 0.25 | 82,500 ng/mL | - | 42,103 ng·h·mL−1 (AUC0-t) | |
| Lithium | Human | Single dose (standard-release) | 1.0 - 2.0 | - | 18 - 36 | - |
| Human | Single dose (sustained-release) | 4.0 - 5.0 | - | 18 - 36 | - | |
| CHIR-99021 | Mouse | 12.5 mg/kg (i.p.) | 1.0 | ~160 nM (Brain) | ~4 h (Plasma & Brain) | ~600 nM*h (Plasma & Brain) |
Note: Values for CHIR-99021 are estimated from graphical representations in the cited literature and should be considered approximate.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves specific and rigorous experimental methodologies. Below are detailed descriptions of the typical protocols employed for these studies.
Pharmacokinetic Analysis of Tideglusib in Humans
A population pharmacokinetic model for Tideglusib was developed using data from Phase I clinical studies.[1]
-
Study Design: The analysis incorporated data from studies in both healthy elderly subjects and patients with myotonic dystrophy type 1.[1]
-
Dosing: Participants received once-daily oral doses of Tideglusib, with dose levels including 400 mg and 1000 mg.[1]
-
Sample Collection: Plasma samples were collected at various time points after drug administration to determine the concentration of Tideglusib over time.[1]
-
Bioanalytical Method: The concentration of Tideglusib in plasma samples was quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: A two-compartment model with first-order elimination and dose-dependent bioavailability was used to describe the pharmacokinetics of Tideglusib.[1] Secondary pharmacokinetic parameters such as AUC and Cmax were derived from the model.[1]
Pharmacokinetic Analysis of Tideglusib in Mice
A sensitive and specific LC-MS/MS method was developed and validated for the quantification of Tideglusib in mouse plasma.
-
Animal Model: The study utilized BALB/c mice.
-
Dosing: A single oral dose of Tideglusib was administered to the mice.
-
Sample Collection: Blood samples were collected at predetermined time points post-administration.
-
Sample Preparation: Plasma was separated from the blood samples and prepared for analysis using a liquid-liquid extraction process.
-
Bioanalytical Method: Chromatographic separation was performed on an Atlantis dC18 column, and the concentration of Tideglusib was determined using an LC-ESI-MS/MS system. Warfarin was used as an internal standard.
-
Data Analysis: A linear response function was established for the concentration range of 20.2-1008 ng/mL to quantify the drug concentration in the plasma samples.
Pharmacokinetic Analysis of Lithium in Humans
The pharmacokinetic profile of lithium is well-established from numerous studies in human subjects.[2][3]
-
Study Design: Pharmacokinetic parameters are typically determined following a single oral dose of lithium carbonate in healthy volunteers or patients.[2][3]
-
Dosing: Both standard-release and sustained-release formulations are evaluated.[2]
-
Sample Collection: Blood samples are collected at various time intervals after administration to measure plasma lithium concentrations.[3] Urine samples may also be collected to assess renal clearance.
-
Bioanalytical Method: Lithium concentrations in plasma and urine are typically measured using atomic absorption spectrometry.
-
Data Analysis: Pharmacokinetic parameters such as Tmax, elimination half-life, and clearance are calculated from the plasma concentration-time data.[2]
Pharmacokinetic Analysis of CHIR-99021 in Mice
The pharmacokinetic properties of CHIR-99021 have been investigated in mice following systemic administration.[1]
-
Animal Model: Studies have been conducted in mouse strains such as C57BL/6J.[1]
-
Dosing: CHIR-99021 was administered via intraperitoneal (i.p.) injection at a dose of 12.5 mg/kg.[1]
-
Sample Collection: Plasma and brain tissue were collected at various time points after administration to determine drug concentrations.[1]
-
Bioanalytical Method: While the specific bioanalytical method is not detailed in the provided abstract, it is typically a highly sensitive method like LC-MS/MS for small molecule quantification in biological matrices.
-
Data Analysis: Pharmacokinetic parameters including Cmax, T1/2, and AUC were determined from the concentration-time profiles in both plasma and brain tissue.[1]
GSK-3 Signaling Pathway
Glycogen synthase kinase 3 is a key regulator in multiple signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation. The diagram below illustrates the central role of GSK-3 and its interaction with upstream regulators and downstream effectors.
Caption: GSK-3 signaling pathway and its regulation.
Experimental Workflow for In Vivo Pharmacokinetic Studies in Mice
The following diagram outlines a typical workflow for conducting a pharmacokinetic study of a small molecule inhibitor in a mouse model.
Caption: In vivo pharmacokinetic study workflow.
References
AZD2858 in the Context of GSK-3 Inhibition: A Comparative Analysis and Discussion on Resistance
For Immediate Release
This guide provides a comprehensive comparison of AZD2858, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, with other alternatives. The focus is on its biochemical potency, mechanism of action, and performance in preclinical models. Critically, a thorough review of existing scientific literature reveals a lack of experimental data on the efficacy of this compound in models specifically developed to be resistant to other GSK-3 inhibitors. Therefore, this guide will first present a comparative analysis of this compound against another well-characterized GSK-3 inhibitor in sensitive systems, followed by a discussion on the potential mechanisms of resistance to GSK-3 inhibitors.
Comparative Efficacy of this compound in Preclinical Models
This compound is a potent, orally active, and ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] Its high potency has been demonstrated in various preclinical studies, primarily in the context of bone formation and cancer. For a comparative perspective, we will contrast its properties with another widely used ATP-competitive GSK-3 inhibitor, AR-A014418.
Biochemical Potency and Cellular Activity
| Parameter | This compound | AR-A014418 | Reference GSK-3 Inhibitor (Lithium) |
| Target(s) | GSK-3α and GSK-3β | GSK-3α and GSK-3β | GSK-3 and other enzymes |
| Mechanism of Action | ATP-competitive | ATP-competitive | Non-competitive |
| IC50 (GSK-3α) | 0.9 nM[1] | Not widely reported | Millimolar range |
| IC50 (GSK-3β) | 5 nM[1] | 104 nM | Millimolar range |
| Cellular IC50 (Tau Phosphorylation) | 76 nM[2] | ~3.5 µM | Millimolar range |
| Effect on β-catenin | Increases levels at 1 µM[1] | Increases levels | Increases levels |
Discussion on Resistance to GSK-3 Inhibitors
Acquired resistance is a common challenge in targeted therapies. For ATP-competitive kinase inhibitors, a primary mechanism of resistance is the development of mutations in the ATP-binding pocket of the target kinase, which can reduce the inhibitor's binding affinity.[3][4] While there is a theoretical potential for resistance to develop against ATP-competitive GSK-3 inhibitors like this compound, there is a notable absence of published studies that have generated and characterized cell lines or animal models with acquired resistance to any specific GSK-3 inhibitor.
The development of non-ATP competitive inhibitors, which bind to allosteric sites or the substrate-binding domain, is one strategy to potentially circumvent resistance mediated by mutations in the ATP-binding site.[5][6] These inhibitors are often more selective and may be less susceptible to the development of resistance.[4]
While no direct data exists for this compound in resistant models, its high potency and selectivity for GSK-3 over other kinases are key attributes.[1] In the absence of specific resistance mutations, this compound would be expected to be effective in models where GSK-3 signaling is a key driver of the phenotype.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches for evaluating GSK-3 inhibitors, the following diagrams are provided.
Caption: Role of GSK-3 in Wnt/β-catenin and Tau phosphorylation pathways and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment of the Translational Potential of AZD2858 and Clinical Drug Candidates
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical and clinical data for AZD2858, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, and compares its translational potential with that of a clinical-stage GSK-3 inhibitor, 9-ING-41 (Elraglusib). It is important to note that the initial request compared this compound to clinical BET (Bromodomain and Extra-Terminal domain) inhibitors. However, this compound is not a BET inhibitor; it operates through a distinct mechanism of action. To address the underlying interest in novel oncology agents, this guide will first clarify the different signaling pathways of GSK-3 and BET inhibitors. It will then present a direct comparison within the GSK-3 inhibitor class, followed by a separate comparative analysis of selected clinical-stage BET inhibitors.
All data is compiled from publicly available preclinical and clinical trial information.
Part 1: Differentiating Mechanisms of Action: GSK-3 vs. BET Inhibition
Before delving into a direct comparison of compounds, it is crucial to understand the fundamental differences in their mechanisms of action.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
GSK-3 is a serine/threonine kinase that is a key negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of genes involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and bone disorders.
Bromodomain and Extra-Terminal (BET) Domain Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors.[1] This binding recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. BET proteins play a critical role in regulating the transcription of key oncogenes, such as c-MYC, and other genes involved in cell proliferation and survival.[2] BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of their target genes.[1][2]
Part 2: Comparative Analysis of GSK-3 Inhibitors: this compound vs. 9-ING-41 (Elraglusib)
This section compares the preclinical and clinical data of the research compound this compound with the clinical-stage GSK-3 inhibitor, 9-ING-41.
Data Presentation
Table 1: In Vitro Activity of GSK-3 Inhibitors
| Parameter | This compound | 9-ING-41 (Elraglusib) |
|---|---|---|
| Target | GSK-3α / GSK-3β | GSK-3β |
| Mechanism | ATP-competitive | ATP-competitive |
| Biochemical IC50 | 0.9 nM (GSK-3α), 5 nM (GSK-3β)[3] | 0.71 µM (GSK-3β)[4] |
| Cellular IC50 | 76 nM (Tau phosphorylation, NIH3T3)[3] | 0.5-5 µM (Pancreatic cancer cell lines)[5]; 77-636 nM (ATL cell lines, 72h)[2] |
Table 2: Preclinical In Vivo Data for GSK-3 Inhibitors
| Model Type | Compound | Dosing | Key Findings |
|---|---|---|---|
| Rat Fracture Healing | This compound | 20 mg/kg, oral, daily | Increased bone mineral density and content in callus; accelerated fracture healing.[6] |
| Rat Bone Mass | This compound | 20 mg/kg, oral, daily | Dose-dependent increase in trabecular bone mass.[6] |
| Glioblastoma Xenograft | This compound | Not specified | Showed growth delay compared to untreated controls.[7] |
| Patient-Derived Xenografts | 9-ING-41 | Not specified | Anti-tumor activity in models of glioblastoma, pancreatic cancer, and others.[8] |
| Syngeneic Colorectal Cancer | 9-ING-41 | Not specified | Prolonged survival in combination with anti-PD-L1.[9] |
Table 3: Clinical Trial Data for 9-ING-41 (Elraglusib) in Solid Tumors
| Trial ID | Phase | Cancers Studied | Key Outcomes |
|---|---|---|---|
| NCT03678883 | 1/2 | Advanced Solid Tumors & Hematologic Malignancies | Monotherapy: 1 CR (melanoma), 1 PR (T-cell leukemia/lymphoma). Combination Therapy: 7 PRs observed. Median PFS: 2.1 months, Median OS: 6.9 months.[1] |
| NCT03678883 | 1/2 | Advanced Solid Tumors | Melanoma (monotherapy): 1 confirmed and durable CR. Colorectal Cancer (monotherapy): 33.3% of patients on study >2 cycles. CRC (with irinotecan): 80% of patients on study >2 cycles.[8][10] |
| NCT04239092 | 1/2 | Refractory Pediatric Malignancies | Monotherapy & Combination: Well-tolerated. 1 CR (Ewing sarcoma), 6 SDs.[11] |
No clinical trial data is available for this compound in oncology.
Experimental Protocols
1. In Vitro GSK-3 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified GSK-3.
References
- 1. Phase I Study of Elraglusib (9-ING-41), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elraglusib (9-ING-41) | GSK-3β inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. actuatetherapeutics.com [actuatetherapeutics.com]
- 10. actuatetherapeutics.com [actuatetherapeutics.com]
- 11. ascopubs.org [ascopubs.org]
A Comparative Analysis of GSK-3 Inhibitors: AZD2858 and LY2090314
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors, AZD2858 and LY2090314. Both small molecules are ATP-competitive inhibitors of GSK-3, a critical serine/threonine kinase implicated in a wide array of cellular processes and disease states, including cancer, neurodegenerative disorders, and metabolic diseases. This document aims to objectively compare their biochemical potency, cellular activity, and preclinical findings, supported by available experimental data, to assist researchers in selecting the appropriate tool for their scientific investigations.
Mechanism of Action and Signaling Pathway
Both this compound and LY2090314 exert their primary pharmacological effect by inhibiting the kinase activity of GSK-3. GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β, and is a key regulator in numerous signaling pathways.[1] A central pathway modulated by these inhibitors is the canonical Wnt/β-catenin signaling cascade.
In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3, both this compound and LY2090314 prevent the phosphorylation of β-catenin.[1][2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[1][2] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.[1][2][3]
The inhibition of GSK-3 also plays a role in other signaling pathways, such as the insulin (B600854) pathway and the regulation of microtubule-associated protein tau phosphorylation. Hyperphosphorylation of tau is a hallmark of Alzheimer's disease, and GSK-3 is one of the primary kinases responsible for this process.[1][4]
Figure 1: Wnt/β-catenin signaling pathway modulation by GSK-3 inhibitors.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and LY2090314 based on available preclinical findings.
Table 1: Biochemical Potency
| Parameter | This compound | LY2090314 | Assay Type |
| GSK-3α IC₅₀ | 0.9 nM[5][6] | 1.5 nM[3][7] | Biochemical Assay |
| GSK-3β IC₅₀ | 5 nM[5][6] | 0.9 nM[3][7] | Biochemical Assay |
| GSK-3 (unspecified) IC₅₀ | 68 nM[8] | - | Biochemical Assay |
| Kᵢ (GSK-3β) | 4.9 nM[1] | - | Biochemical Assay |
Table 2: Cellular Activity
| Parameter | This compound | LY2090314 | Cell-based Assay |
| Tau Phosphorylation (S396) IC₅₀ | 76 nM[1][8] | - | Cell-based Assay |
| β-catenin Stabilization | 3-fold increase at 1 µM (12h) in human osteoblast-like cells[8] | Time-dependent stabilization at 20 nM in melanoma cells[9] | Western Blot |
| Wnt Signaling Activation (TCF/LEF Reporter) | Activates Wnt signaling[8] | Stimulated TCF/LEF TOPFlash reporter activity in melanoma cells[10] | Reporter Gene Assay |
| Cytotoxicity (IC₅₀, 72h) | Low micromolar in glioma cells[11] | ~10 nM in melanoma cell lines[10] | Cytotoxicity Assay |
Table 3: Preclinical In Vivo Effects
| Finding | This compound | LY2090314 | Animal Model |
| Bone Formation | Dose-dependent increase in trabecular bone mass in rats (20 mg/kg daily)[8][12] | - | Rat |
| Fracture Healing | Accelerated fracture healing in rats (30 µmol/kg daily)[13] | - | Rat |
| Tumor Growth Inhibition | Growth delay in glioma xenografts[11] | Single agent activity in A375 melanoma xenografts (25 mg/kg Q3D)[3] | Mouse |
| Combination Therapy | - | Enhanced efficacy of DTIC in A375 xenografts (2.5 mg/kg Q3D)[3] | Mouse |
| Target Engagement | Inhibition of tau hyper-phosphorylation in rodent hippocampus[14] | Elevation of Axin2 gene expression after a single dose (25 mg/kg)[3][10] | Rodent |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the characterization of GSK-3 inhibitors.
In Vitro Kinase Assay (for IC₅₀ Determination)
This assay is fundamental for determining the direct inhibitory potency of a compound against its target kinase.
Figure 2: General workflow for an in vitro kinase assay.
Protocol Summary:
-
Reaction Setup: In a multi-well plate, recombinant GSK-3α or GSK-3β enzyme is incubated with a specific substrate (e.g., a synthetic peptide like GS-2) in a kinase buffer.
-
Compound Addition: A dilution series of the inhibitor (this compound or LY2090314) is added to the wells.
-
Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a constant temperature.
-
Termination: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
Detection: The amount of phosphorylated substrate is quantified.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Western Blotting for β-catenin Stabilization
This technique is used to assess the cellular effect of GSK-3 inhibition on its downstream target, β-catenin.
Protocol Summary:
-
Cell Culture and Treatment: Cells (e.g., human osteoblast-like cells or melanoma cells) are cultured and treated with various concentrations of this compound or LY2090314 for a specified duration.[8][9]
-
Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for β-catenin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative levels of β-catenin. An increase in β-catenin levels in treated cells compared to control indicates target engagement and pathway modulation.
Clinical Development and Perspectives
LY2090314 has been evaluated in Phase I and II clinical trials for various cancers, including advanced solid tumors and acute myeloid leukemia (AML).[15][16][17][18] As a monotherapy, it has shown limited clinical benefit in AML patients, although it was generally well-tolerated.[15][16] Studies have also explored its use in combination with standard chemotherapy regimens.[17][18]
The clinical development of this compound is less clear from the available public information. However, a related compound, AZD1080, also a GSK-3 inhibitor from AstraZeneca, was discontinued (B1498344) due to safety issues.[14] Preclinical studies with this compound have highlighted its potent effects on bone formation, which could be a therapeutic opportunity for fracture healing but also a potential on-target side effect in other indications.[12][14]
Conclusion
Both this compound and LY2090314 are potent, ATP-competitive inhibitors of GSK-3 with low nanomolar efficacy. LY2090314 appears slightly more potent against GSK-3β, while this compound shows higher potency for GSK-3α in biochemical assays. Both compounds effectively activate the Wnt/β-catenin signaling pathway in cellular models.
Preclinical studies have positioned LY2090314 primarily as an anti-cancer agent, with demonstrated efficacy in melanoma models.[3][10] In contrast, this compound has been extensively studied for its anabolic effects on bone, suggesting its potential for treating osteoporosis and accelerating fracture healing.[8][12][13] The choice between these two inhibitors will largely depend on the specific research context, the biological system under investigation, and the therapeutic area of interest. The distinct preclinical profiles of these two compounds underscore the diverse therapeutic possibilities of targeting GSK-3.
References
- 1. benchchem.com [benchchem.com]
- 2. Ly-2090314 | C28H25FN6O3 | CID 10029385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK-3 inhibition by an orally active small molecule increases bone mass in rats — BIOQUANT [bioquant.com]
- 13. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An open-label phase 2 study of glycogen synthase kinase-3 inhibitor LY2090314 in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A first-in-human phase I dose-escalation, pharmacokinetic, and pharmacodynamic evaluation of intravenous LY2090314, a glycogen synthase kinase 3 inhibitor, administered in combination with pemetrexed and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of AZD2858
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of investigational compounds like AZD2858 is of paramount importance. Adherence to proper disposal protocols is critical not only for laboratory safety but also for environmental protection and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, grounded in established safety principles.
Note: this compound is a potent, orally active inhibitor of Glycogen Synthase Kinase-3 (GSK-3). As with any active pharmacological agent, it must be handled with care throughout its lifecycle in the laboratory, from receipt to disposal. The following procedures are based on general best practices for chemical waste management. However, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for this compound before proceeding with any disposal.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, whether in solid form, as a stock solution, or as diluted working solutions, must be managed as chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Waste Identification and Segregation
-
Solid Waste:
-
Place any unused or expired solid this compound powder into a clearly labeled, sealed container designated for chemical waste.
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a separate, sealed bag or container labeled as "this compound Contaminated Waste."
-
-
Liquid Waste:
-
Stock Solutions: Unused or expired stock solutions (e.g., in DMSO) must be collected in a designated, leak-proof, and chemically resistant waste container.
-
Aqueous Solutions: Collect all experimental aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of immediately into a designated sharps container for chemical contamination.
-
Waste Container Labeling
Proper labeling is crucial for safe disposal. All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: This compound
-
The concentration and solvent (for liquid waste)
-
The primary hazards (e.g., "Toxic," "Biohazard" if applicable to the experiment)
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory contact information
Storage of Waste
-
Store waste containers in a designated, secure area within the laboratory, away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.
-
Provide secondary containment (e.g., a larger, chemically resistant bin) for liquid waste containers to prevent spills.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste pickup, which may include completing a chemical waste manifest.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its proper handling and for completing waste disposal documentation.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃N₇O₃S | MedchemExpress, Tocris Bioscience |
| Molecular Weight | 453.52 g/mol | MedchemExpress, Tocris Bioscience |
| IC₅₀ for GSK-3α | 0.9 nM | MedchemExpress, Tocris Bioscience |
| IC₅₀ for GSK-3β | 5 nM | MedchemExpress, Tocris Bioscience |
| Solubility in DMSO | ≥ 7 mg/mL (15.43 mM) | Selleck Chemicals |
Experimental Protocols and Visualizations
Understanding the mechanism of action of this compound is crucial for appreciating its biological potency and the importance of its proper disposal.
Experimental Workflow for Assessing GSK-3 Inhibition
A common experimental approach to confirm the activity of a GSK-3 inhibitor like this compound involves treating cells and then analyzing the phosphorylation status of downstream targets.
Caption: A typical experimental workflow to evaluate the efficacy of this compound.
Signaling Pathway of this compound Action
This compound inhibits GSK-3, which plays a key role in the Wnt/β-catenin signaling pathway. The diagram below illustrates this mechanism.
Caption: this compound inhibits GSK-3, leading to β-catenin stabilization.
By following these detailed procedures and understanding the biological context of this compound, researchers can ensure a safe laboratory environment while advancing their scientific discoveries. Always prioritize safety and regulatory compliance in all aspects of chemical handling and disposal.
Personal protective equipment for handling AZD2858
This guide provides crucial safety and logistical information for the handling and disposal of AZD2858, a potent, orally active GSK-3 inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect from splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Hazard Identification and First Aid
As a research chemical, the full toxicological properties of this compound may not be known. Standard laboratory chemical safety precautions should be strictly followed.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Minimize dust and aerosol formation during handling.[1]
Storage: The stability of this compound is dependent on the storage conditions.
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 6 months[2] |
| Stock Solution | -80°C | Up to 1 year[3] |
| Stock Solution | -20°C | Up to 6 months[3] |
Before use, it is recommended that the product be allowed to warm to room temperature for at least 60 minutes prior to opening the vial.[2]
Solubility
This compound has specific solubility characteristics that are important for experimental design.
| Solvent | Solubility |
| DMSO | 5 mg/mL |
| DMF | 10 mg/mL |
| DMF:PBS (pH 7.2) (1:5) | 0.1 mg/mL |
Disposal Plan
All waste containing this compound must be considered hazardous and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
